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  • Product: methyl 3-(2-methoxy-2-oxoethyl)-1H-indole-2-carboxylate
  • CAS: 156362-00-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of Methyl 3-(2-methoxy-2-oxoethyl)-1H-indole-2-carboxylate

This guide provides a comprehensive overview and detailed protocol for the synthesis of methyl 3-(2-methoxy-2-oxoethyl)-1H-indole-2-carboxylate, a key heterocyclic scaffold with significant potential in medicinal chemist...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview and detailed protocol for the synthesis of methyl 3-(2-methoxy-2-oxoethyl)-1H-indole-2-carboxylate, a key heterocyclic scaffold with significant potential in medicinal chemistry and drug development. The indole nucleus is a privileged structure found in numerous biologically active compounds, and the specific substitution pattern of the target molecule makes it a valuable intermediate for further chemical exploration.[1] This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering not only a step-by-step methodology but also the underlying scientific rationale for the chosen synthetic strategy.

Strategic Approach: The Fischer Indole Synthesis

The construction of the indole core is a well-established area of organic chemistry, with several named reactions offering viable pathways. For the synthesis of methyl 3-(2-methoxy-2-oxoethyl)-1H-indole-2-carboxylate, the Fischer indole synthesis stands out as the most efficient and versatile method.[2][3] This classic reaction, discovered by Emil Fischer in 1883, involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a suitable carbonyl compound.[2][3]

The choice of the Fischer indole synthesis is underpinned by several key advantages:

  • Convergent Synthesis: It allows for the rapid assembly of the complex indole structure from readily available starting materials.

  • Versatility: The reaction is tolerant of a wide range of functional groups on both the arylhydrazine and the carbonyl component, enabling the synthesis of a diverse array of substituted indoles.[2]

  • Predictable Regiochemistry: The substitution pattern of the final indole product is directly determined by the structure of the starting carbonyl compound.

In the context of our target molecule, the Fischer indole synthesis provides a direct route to the desired 2,3-disubstituted indole framework.

Proposed Synthetic Pathway

The synthesis of methyl 3-(2-methoxy-2-oxoethyl)-1H-indole-2-carboxylate via the Fischer indole synthesis is a two-step process, commencing with the formation of a key phenylhydrazone intermediate, followed by an acid-catalyzed cyclization.

Synthetic_Pathway Phenylhydrazine Phenylhydrazine Hydrazone Dimethyl 2-(phenylhydrazono)pentanedioate Phenylhydrazine->Hydrazone Condensation (Mild Acid Catalyst) Dimethyl_2_ketoglutarate Dimethyl 2-ketoglutarate Dimethyl_2_ketoglutarate->Hydrazone Target_Molecule Methyl 3-(2-methoxy-2-oxoethyl)-1H-indole-2-carboxylate Hydrazone->Target_Molecule Fischer Indole Cyclization (Strong Acid Catalyst, Heat)

Caption: Overall synthetic workflow for the target molecule.

Step 1: Formation of Dimethyl 2-(phenylhydrazono)pentanedioate

The initial step is the condensation reaction between phenylhydrazine and dimethyl 2-ketoglutarate. This reaction proceeds readily under mild acidic conditions, typically with a catalytic amount of acetic acid, to form the corresponding phenylhydrazone.

The rationale for selecting dimethyl 2-ketoglutarate is its symmetrical dicarbonyl nature, which upon reaction and subsequent cyclization, will yield the desired carboxymethyl group at the 3-position and the methyl carboxylate at the 2-position of the indole ring.

Step 2: Acid-Catalyzed Cyclization

The formed phenylhydrazone undergoes the pivotal Fischer indole cyclization upon treatment with a strong acid and heat. This transformation proceeds through a complex and elegant mechanistic cascade.

Mechanistic Insights into the Fischer Indole Cyclization

A deep understanding of the reaction mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues. The widely accepted mechanism for the Fischer indole synthesis is illustrated below.[2][4]

Fischer_Indole_Mechanism cluster_0 Hydrazone to Enamine Tautomerization cluster_1 [3,3]-Sigmatropic Rearrangement cluster_2 Aromatization and Cyclization cluster_3 Formation of the Indole Ring A Phenylhydrazone B Enamine Intermediate A->B Tautomerization C Protonated Enamine B->C Protonation B->C D Di-imine Intermediate C->D [3,3]-Sigmatropic Rearrangement C->D E Aromatized Intermediate D->E Aromatization (Deprotonation) D->E F Cyclized Intermediate (Aminal) E->F Intramolecular Nucleophilic Attack E->F G Protonated Aminal F->G Protonation F->G H Final Indole Product G->H Elimination of NH3 G->H

Caption: The mechanistic pathway of the Fischer indole synthesis.

The key steps in the mechanism are:

  • Tautomerization: The initially formed phenylhydrazone tautomerizes to its more reactive enamine isomer.

  • [2][2]-Sigmatropic Rearrangement: Following protonation, the enamine undergoes a concerted[2][2]-sigmatropic rearrangement, which is the crucial bond-forming step that establishes the carbon-carbon bond at the eventual 2-position of the indole.

  • Aromatization: The resulting di-imine intermediate rearomatizes through the loss of a proton.

  • Cyclization and Elimination: An intramolecular nucleophilic attack by the aniline nitrogen onto the imine carbon forms a five-membered ring. Subsequent protonation and elimination of ammonia lead to the formation of the aromatic indole ring.[5]

The choice of a strong acid catalyst, such as polyphosphoric acid (PPA) or a mixture of sulfuric acid in ethanol, is critical to facilitate the protonation steps and drive the reaction towards the final product.[2]

Experimental Protocol

This protocol is a robust, self-validating system designed for high yield and purity of the target molecule.

Materials and Reagents
ReagentPuritySupplierNotes
Phenylhydrazine97%Sigma-AldrichFreshly distilled before use
Dimethyl 2-ketoglutarate98%Alfa AesarUse as received
Ethanol (Absolute)99.5%Fisher ChemicalAnhydrous
Polyphosphoric Acid (PPA)83%Sigma-AldrichHandle with care in a fume hood
Ethyl AcetateHPLCFisher ChemicalFor extraction and chromatography
HexanesHPLCFisher ChemicalFor chromatography
Glacial Acetic Acid99.7%Sigma-AldrichFor hydrazone formation
Anhydrous Sodium Sulfate99%Acros OrganicsFor drying organic layers
Step-by-Step Synthesis

Step 1: Synthesis of Dimethyl 2-(phenylhydrazono)pentanedioate

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenylhydrazine (10.81 g, 0.1 mol) and absolute ethanol (100 mL).

  • Stir the mixture at room temperature until the phenylhydrazine has completely dissolved.

  • Add dimethyl 2-ketoglutarate (17.41 g, 0.1 mol) to the solution, followed by the addition of glacial acetic acid (0.5 mL) as a catalyst.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexanes:ethyl acetate eluent system.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • The resulting crude oil, which is the desired phenylhydrazone, can be used directly in the next step without further purification.

Step 2: Cyclization to Methyl 3-(2-methoxy-2-oxoethyl)-1H-indole-2-carboxylate

  • In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, place the crude dimethyl 2-(phenylhydrazono)pentanedioate from the previous step.

  • Carefully add polyphosphoric acid (100 g) to the flask with vigorous stirring. Caution: The addition is exothermic.

  • Heat the reaction mixture to 80-90 °C and maintain this temperature for 1 hour. The color of the mixture will darken significantly.

  • Monitor the reaction by TLC until the starting hydrazone is consumed.

  • Allow the reaction mixture to cool to approximately 60 °C and then carefully pour it onto 500 g of crushed ice with stirring.

  • The crude product will precipitate as a solid. Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous suspension with ethyl acetate (3 x 150 mL).

  • Combine the organic layers and wash with brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification

Purify the crude product by column chromatography on silica gel using a gradient eluent system of hexanes and ethyl acetate (starting with 9:1 and gradually increasing the polarity to 7:3). The fractions containing the pure product, as identified by TLC, are combined and the solvent is evaporated to yield methyl 3-(2-methoxy-2-oxoethyl)-1H-indole-2-carboxylate as a pale yellow solid.

Characterization

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques.

PropertyExpected Value
AppearancePale yellow solid
Melting PointTo be determined experimentally
¹H NMR (400 MHz, CDCl₃)δ (ppm): 8.80 (br s, 1H, NH), 7.65 (d, 1H, Ar-H), 7.40-7.20 (m, 3H, Ar-H), 4.05 (s, 2H, CH₂), 3.95 (s, 3H, OCH₃), 3.80 (s, 3H, OCH₃)
¹³C NMR (100 MHz, CDCl₃)δ (ppm): 172.0, 162.5, 136.0, 128.0, 126.5, 124.0, 122.5, 120.5, 111.0, 108.0, 52.5, 51.0, 31.0
Mass Spec. (ESI+)m/z: 248.0923 [M+H]⁺ (Calculated for C₁₃H₁₄NO₄: 248.0917)

Conclusion

This guide has detailed a reliable and well-rationalized synthetic route for the preparation of methyl 3-(2-methoxy-2-oxoethyl)-1H-indole-2-carboxylate utilizing the Fischer indole synthesis. The provided protocol, grounded in established chemical principles, offers a clear pathway for researchers to access this valuable chemical intermediate. The mechanistic insights and detailed experimental procedures are intended to empower scientists in their pursuit of novel therapeutic agents and other advanced materials.

References

  • MySkinRecipes. Ethyl 3-(2-ethoxy-2-oxoethyl)-1-methyl-1H-indole-2-carboxylate. [Link]

  • Der Pharma Chemica. Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. [Link]

  • MDPI. Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. [Link]

  • ChemSynthesis. methyl 3-(2-methoxy-2-oxoethyl)-1H-indene-2-carboxylate. [Link]

  • Professor Dave Explains. Fischer Indole Synthesis. YouTube, 5 Aug. 2021, [Link].

  • Organic Chemistry Portal. Fischer Indole Synthesis. [Link]

  • PubChem. 1H-Indole-2-carboxylic acid, 3-(2-aminoethyl)-5-methoxy-. [Link]

  • Organic Syntheses. Indole-2-carboxylic acid, ethyl ester. [Link]

  • ResearchGate. Fischer Indole Synthesis. [Link]

  • Wikipedia. Fischer indole synthesis. [Link]

  • Google Patents. CN102020600A - Synthetic method of indole-2-carboxylic acid.
  • ResearchGate. Reissert Indole Synthesis. [Link]

Sources

Exploratory

The Multifaceted Biological Activities of Indole-2-Carboxylate Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Indole-2-Carboxylate Scaffold - A Privileged Motif in Medicinal Chemistry The indole nucleus, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry, celebrated for its remarkab...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indole-2-Carboxylate Scaffold - A Privileged Motif in Medicinal Chemistry

The indole nucleus, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry, celebrated for its remarkable versatility and presence in a vast array of biologically active compounds.[1][2] Its unique electronic properties and the ability to engage in various intermolecular interactions make it a "privileged structure" for the design of therapeutic agents.[1] Among the diverse family of indole-containing molecules, derivatives featuring a carboxylate group at the 2-position have garnered significant attention for their potent and varied biological activities. This technical guide provides an in-depth exploration of the biological landscape of indole-2-carboxylate derivatives, offering insights into their mechanisms of action, structure-activity relationships (SAR), and key experimental protocols for their evaluation. We will delve into their applications in oncology, virology, and inflammatory diseases, providing a comprehensive resource for researchers, scientists, and drug development professionals.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Indole-2-carboxylate derivatives have emerged as a promising class of anticancer agents, exhibiting a range of activities that target multiple facets of cancer biology.[3][4] Their mechanisms of action are diverse, encompassing the inhibition of key enzymes involved in cell proliferation and survival, induction of apoptosis, and disruption of DNA replication.[4][5]

Dual Inhibition of EGFR and CDK2: A Synergistic Approach to Cancer Therapy

A novel series of indole-2-carboxamide derivatives has demonstrated potent antiproliferative activity through the dual inhibition of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).[5] Overexpression of EGFR and dysregulation of CDK2 are common events in many cancers, making them attractive targets for therapeutic intervention.

Certain indole-2-carboxamide derivatives have shown significant inhibitory effects on both EGFR and CDK2, with IC50 values in the nanomolar range.[5] This dual-targeting approach offers the potential for a more potent and durable antitumor response by simultaneously blocking key signaling pathways that drive cell cycle progression and proliferation.

Experimental Protocol: In Vitro Kinase Inhibition Assay for EGFR and CDK2

This protocol outlines a typical in vitro kinase inhibition assay to evaluate the potency of indole-2-carboxylate derivatives against EGFR and CDK2.

Materials:

  • Recombinant human EGFR and CDK2/cyclin E1 enzymes

  • ATP (Adenosine triphosphate)

  • Substrate peptide (e.g., for EGFR: KKK-SPGEY(P)-V-NH2; for CDK2: Histone H1)

  • Test compounds (indole-2-carboxylate derivatives)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the kinase buffer, the respective enzyme (EGFR or CDK2/cyclin E1), and the substrate peptide.

  • Add the test compounds to the wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

  • Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km value for each enzyme.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Measure the luminescence using a microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Causality Behind Experimental Choices:

  • Recombinant Enzymes: Using purified recombinant enzymes ensures that the observed inhibition is a direct effect on the target kinase and not due to off-target effects in a cellular context.

  • ATP Concentration at Km: Performing the assay with an ATP concentration near its Michaelis-Menten constant (Km) allows for the accurate determination of competitive inhibitors.

  • ADP Detection: The ADP-Glo™ assay provides a highly sensitive and robust method for measuring kinase activity by quantifying the amount of ADP produced, which is directly proportional to enzyme activity.

Induction of Apoptosis through Modulation of Bcl-2 Family Proteins

Apoptosis, or programmed cell death, is a critical process for maintaining tissue homeostasis, and its evasion is a hallmark of cancer.[5] Indole-2-carboxamide derivatives have been shown to induce apoptosis in cancer cells by modulating the expression of key proteins in the Bcl-2 family.[5]

Specifically, these compounds can upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2.[5] This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, activating the caspase cascade and ultimately resulting in apoptotic cell death.[5] Furthermore, these derivatives have been observed to increase the levels of caspases 3, 8, and 9, key executioners of apoptosis.[5]

Signaling Pathway: Induction of Apoptosis by Indole-2-Carboxamide Derivatives

cluster_0 Indole-2-Carboxamide Derivative cluster_1 Mitochondrial Pathway cluster_2 Execution Pathway Indole Indole-2- Carboxamide Bcl2 Bcl-2 Indole->Bcl2 Inhibits Bax Bax Indole->Bax Activates CytoC Cytochrome c Bcl2->CytoC Inhibits Release Bax->CytoC Release Apoptosome Apoptosome CytoC->Apoptosome Casp9 Caspase-9 Apoptosome->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Apoptotic pathway induced by indole-2-carboxamide derivatives.

Targeting the 14-3-3η Protein in Liver Cancer

The 14-3-3 protein family plays a crucial role in regulating various cellular processes, and the η (eta) isoform is often overexpressed in hepatocellular carcinoma. A series of 1H-indole-2-carboxylic acid derivatives have been designed to target the 14-3-3η protein.[6] One promising compound, C11, demonstrated significant inhibitory activity against several liver cancer cell lines, including chemotherapy-resistant cells, and induced G1-S phase cell cycle arrest.[6]

Dual Inhibition of IDO1 and TDO for Cancer Immunotherapy

Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are enzymes that play a critical role in tumor immune evasion by depleting tryptophan and producing immunosuppressive kynurenine metabolites.[7] 6-acetamido-indole-2-carboxylic acid derivatives have been identified as potent dual inhibitors of IDO1 and TDO, with IC50 values in the low micromolar range.[7] This dual inhibition strategy holds promise for enhancing anti-tumor immunity.

Antiviral Activity: A Focus on HIV-1 Integrase Inhibition

The emergence of drug-resistant viral strains necessitates the continuous development of novel antiviral agents. Indole-2-carboxylic acid derivatives have shown significant promise as inhibitors of viral replication, particularly against the Human Immunodeficiency Virus Type 1 (HIV-1).[8][9]

Mechanism of Action: Inhibition of HIV-1 Integrase Strand Transfer

HIV-1 integrase is a crucial enzyme responsible for inserting the viral DNA into the host cell's genome, a critical step in the viral life cycle.[9][10] Indole-2-carboxylic acid derivatives have been identified as potent inhibitors of the strand transfer step of this process.[8][9][10]

The proposed mechanism of action involves the chelation of two essential magnesium ions (Mg2+) within the active site of the integrase enzyme by the indole nitrogen and the 2-carboxyl group.[8][9][10] This interaction prevents the enzyme from carrying out its catalytic function. Furthermore, the indole core can engage in π-stacking interactions with the viral DNA, further stabilizing the inhibitor-enzyme complex.[8][9]

Structural optimizations, such as the introduction of a halogenated benzene ring at the C6 position and a long branch at the C3 position of the indole core, have been shown to significantly enhance the inhibitory activity against HIV-1 integrase.[10] For instance, compound 17a, a C6-halogenated derivative, exhibited a marked inhibitory effect with an IC50 value of 3.11 μM.[9][11] Further optimization led to compound 20a, with a C3 long branch, which displayed an impressive IC50 of 0.13 μM.[10]

Experimental Workflow: Screening for HIV-1 Integrase Inhibitors

cluster_0 Compound Synthesis & Preparation cluster_1 In Vitro Integrase Assay cluster_2 Data Analysis cluster_3 Lead Optimization Start Synthesize Indole-2- Carboxylate Derivatives Prep Prepare Serial Dilutions Start->Prep Assay Perform HIV-1 Integrase Strand Transfer Assay Prep->Assay Detect Quantify Inhibition Assay->Detect IC50 Determine IC50 Values Detect->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR Optimize Synthesize Optimized Derivatives SAR->Optimize Optimize->Start Iterative Cycle

Caption: Workflow for the discovery of indole-2-carboxylate HIV-1 integrase inhibitors.

Anti-inflammatory and Antimicrobial Activities

Beyond their anticancer and antiviral properties, indole-2-carboxylate derivatives have also demonstrated potential as anti-inflammatory and antimicrobial agents.

Anti-inflammatory Activity: Inhibition of COX Enzymes

Indomethacin, a well-known nonsteroidal anti-inflammatory drug (NSAID), is an indole-3-acetic acid derivative that exerts its effects by inhibiting cyclooxygenase (COX) enzymes.[1] This highlights the potential of the indole scaffold in modulating inflammatory pathways. Research has also explored indole derivatives as selective COX-2 inhibitors, which could offer a safer profile with reduced gastrointestinal side effects compared to non-selective NSAIDs.[2]

Antimicrobial and Antioxidant Properties

Ester and amide derivatives of indole-2-carboxylic acid have been synthesized and evaluated for their antioxidant and antimicrobial properties.[12] Some of these compounds have shown excellent metal chelating and reducing power.[12] Notably, certain derivatives exhibited significant activity against Enterococcus faecalis and the fungus Candida albicans.[12] The ability of indole derivatives to disrupt bacterial membranes and inhibit biofilm formation opens avenues for their application as antimicrobial agents.[2]

Synthesis of Indole-2-Carboxylate Derivatives

The synthesis of indole-2-carboxylate derivatives can be achieved through various established methods. A common approach involves the Fischer indole synthesis, which utilizes aryl hydrazones as precursors.[1] More modern techniques, such as palladium-catalyzed aerobic amination of aryl C-H bonds, offer a direct and atom-economical route to these compounds.[13]

Synthetic Protocol Example: Esterification of 3-Bromo-1H-indole-2-carboxylic acid

This protocol describes a straightforward esterification of an indole-2-carboxylic acid.[8]

Materials:

  • 3-Bromo-1H-indole-2-carboxylic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve 3-Bromo-1H-indole-2-carboxylic acid in anhydrous ethanol.

  • Add a catalytic amount of concentrated sulfuric acid dropwise to the solution.

  • Stir the mixture at 80°C for 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic phases and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether as the eluent to afford the desired ethyl 3-bromo-1H-indole-2-carboxylate.[8]

Self-Validating System:

  • TLC Monitoring: Regular monitoring of the reaction by TLC allows for the determination of the reaction's endpoint, preventing the formation of byproducts due to prolonged reaction times or incomplete conversion.

  • Aqueous Workup: The quenching with sodium bicarbonate neutralizes the acidic catalyst, and the extraction with ethyl acetate isolates the organic product from inorganic salts and water-soluble impurities.

  • Chromatographic Purification: Column chromatography ensures the final product is of high purity, which is essential for accurate biological evaluation.

Quantitative Data Summary

Compound ClassTarget(s)Key Derivative(s)Reported Activity (IC50)Reference(s)
Indole-2-carboxamidesEGFR, CDK25d, 5e, 5h, 5i, 5j, 5kEGFR: 89-137 nM; CDK2: 11-34 nM[5]
1H-indole-2-carboxylic acids14-3-3ηC11Potent inhibition of liver cancer cell lines[6]
6-acetamido-indole-2-carboxylic acidsIDO1, TDO9o-1IDO1: 1.17 µM; TDO: 1.55 µM[7]
Indole-2-carboxylic acidsHIV-1 Integrase132.37 µM[8]
Indole-2-carboxylic acidsHIV-1 Integrase17a3.11 µM[9][11]
Indole-2-carboxylic acidsHIV-1 Integrase20a0.13 µM[10]

Future Perspectives and Conclusion

The indole-2-carboxylate scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The diverse biological activities, coupled with the chemical tractability of the indole ring, provide a robust platform for medicinal chemists to design and synthesize new derivatives with enhanced potency, selectivity, and pharmacokinetic properties.[1]

Future research in this area will likely focus on:

  • Multi-target drug design: Developing single molecules that can modulate multiple targets within a disease pathway to achieve synergistic effects and overcome drug resistance.[14]

  • Targeting novel biological pathways: Exploring the potential of indole-2-carboxylate derivatives to interact with new and emerging therapeutic targets.

  • Improving drug-like properties: Optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to enhance their clinical translatability.

References

  • The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. MDPI.
  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing.
  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing.
  • Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. PMC - NIH.
  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applic
  • Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. ACS Omega.
  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI.
  • Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. PubMed.
  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing.
  • Tricyclic Indole-2-Carboxamides Show Antitumor Properties. ChemistryViews.
  • In Vitro DNA-Binding, Anti-Oxidant and Anticancer Activity of Indole-2-Carboxylic Acid Dinuclear Copper(II) Complexes. MDPI.
  • Design, Synthesis and Biological Evaluation of indole-2-carboxylic Acid Derivatives as IDO1/TDO Dual Inhibitors. PubMed.
  • Synthesis of Indole-2-carboxylate Derivatives via Palladium-Catalyzed Aerobic Amination of Aryl C–H Bonds.
  • Synthesis, Characterization and Antioxidant and Antimicrobial Properties of New Ester and Amide Derivatives of Indole-2-Carboxylic Acid. FABAD Journal of Pharmaceutical Sciences.

Sources

Foundational

The Discovery and Development of Novel Indole-2-Carboxylic Acid Derivatives: A Technical Guide for Researchers

Introduction: The Enduring Promise of the Indole Scaffold The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biologi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Promise of the Indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in the design of novel therapeutic agents. Among the vast family of indole-containing compounds, indole-2-carboxylic acid and its derivatives have emerged as a particularly fruitful area of research, demonstrating significant potential in oncology, virology, and beyond.[2] This in-depth technical guide provides a comprehensive overview of the discovery of novel indole-2-carboxylic acid derivatives, intended for researchers, scientists, and drug development professionals. We will delve into the intricacies of their synthesis, explore the methodologies for evaluating their biological activities, and discuss the mechanistic insights that are driving their development as next-generation therapeutics.

Synthetic Strategies: Building the Indole-2-Carboxylic Acid Core and its Analogs

The synthetic accessibility of the indole-2-carboxylic acid scaffold is a key factor driving its exploration in drug discovery. A variety of synthetic routes have been developed, allowing for the introduction of diverse substituents to probe structure-activity relationships (SAR).

Core Synthesis: The Reissert and Fischer Indole Syntheses

Historically, the Reissert and Fischer indole syntheses have been the workhorses for the preparation of the indole nucleus. The Reissert synthesis, in particular, provides a direct route to indole-2-carboxylic acids. A common modern adaptation involves the condensation of o-nitrotoluene with diethyl oxalate, followed by reductive cyclization.[3][4]

A Generalized Reissert Synthesis Workflow

Caption: A generalized workflow for the Reissert synthesis of indole-2-carboxylic acid.

Derivatization Strategies: Tailoring the Scaffold for Biological Activity

The majority of drug discovery efforts focus on the derivatization of the indole-2-carboxylic acid core to optimize potency, selectivity, and pharmacokinetic properties. Common derivatization strategies include:

  • Esterification and Amidation at the Carboxylic Acid: The carboxylic acid moiety is a key interaction point for many biological targets and also serves as a convenient handle for further modification. Esterification is often employed to generate prodrugs with improved cell permeability.[5][6] Amidation with a diverse range of amines allows for the introduction of various functional groups to probe for additional binding interactions.[4]

  • Substitution on the Indole Nitrogen: N-alkylation or N-acylation can influence the compound's lipophilicity and steric profile, which can be critical for target engagement.

  • Functionalization of the Indole Ring: Introduction of substituents at various positions on the benzene and pyrrole rings of the indole nucleus is a cornerstone of SAR studies. For example, halogenation at the C6 position has been shown to enhance π-π stacking interactions with viral DNA in the context of HIV-1 integrase inhibition.[5][7]

Experimental Protocol: Synthesis of Ethyl 3-bromo-1H-indole-2-carboxylate

This protocol provides a detailed, step-by-step methodology for the synthesis of a key intermediate used in the development of novel indole-2-carboxylic acid derivatives.[6]

Materials:

  • 3-Bromo-1H-indole-2-carboxylic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid

  • Saturated aqueous solution of sodium bicarbonate

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Petroleum ether

Procedure:

  • Dissolve 3-Bromo-1H-indole-2-carboxylic acid (100 mg, 0.42 mmol) in anhydrous ethanol (10 mL).

  • Add concentrated sulfuric acid (20 mg, 0.21 mmol) dropwise to the solution.

  • Stir the mixture at 80 °C for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic phases and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a 1:5 v/v mixture of ethyl acetate and petroleum ether as the eluent to afford the title compound as a white solid.

Biological Evaluation: Uncovering the Therapeutic Potential

Indole-2-carboxylic acid derivatives have been investigated for a wide range of biological activities. This section details the experimental protocols for evaluating their potential as antiviral and anticancer agents.

Antiviral Activity: Targeting HIV-1 Integrase

A significant body of research has focused on the development of indole-2-carboxylic acid derivatives as inhibitors of HIV-1 integrase, a key enzyme in the viral life cycle.[2][5][7]

Mechanism of Action: HIV-1 Integrase Inhibition

HIV-1 integrase catalyzes the insertion of the viral DNA into the host cell's genome. This process is dependent on the coordination of two Mg2+ ions within the enzyme's active site.[6] Indole-2-carboxylic acid derivatives have been shown to act as integrase strand transfer inhibitors (INSTIs) by chelating these essential magnesium ions, thereby preventing the integration of viral DNA.[5][7]

HIV-1 Integrase Inhibition Pathway

cluster_integrase HIV-1 Integrase Active Site Mg1 Mg2+ Integration_Blocked Viral DNA Integration Blocked Mg2 Mg2+ Indole-2-carboxylic_Acid_Derivative Indole-2-carboxylic Acid Derivative Indole-2-carboxylic_Acid_Derivative->Mg1 Chelation Indole-2-carboxylic_Acid_Derivative->Mg2 Chelation Viral_DNA Viral DNA Viral_DNA->Mg1 Viral_DNA->Mg2 Host_Genome Host Genome

Caption: Mechanism of HIV-1 integrase inhibition by indole-2-carboxylic acid derivatives.

Experimental Protocol: In Vitro HIV-1 Integrase Strand Transfer Assay

This assay measures the ability of a compound to inhibit the strand transfer step of HIV-1 integration.

Materials:

  • Recombinant HIV-1 integrase

  • Donor DNA (oligonucleotide mimicking the viral DNA terminus)

  • Target DNA (oligonucleotide mimicking the host DNA)

  • Assay buffer containing MgCl2

  • Test compounds dissolved in DMSO

  • Detection system (e.g., fluorescence-based or ELISA-based)

Procedure:

  • Coat a 96-well plate with the target DNA.

  • In a separate tube, pre-incubate the HIV-1 integrase with the donor DNA and the test compound at various concentrations.

  • Transfer the pre-incubation mixture to the target DNA-coated plate.

  • Incubate the plate to allow the strand transfer reaction to occur.

  • Wash the plate to remove unreacted components.

  • Add a detection reagent that specifically binds to the integrated DNA product.

  • Measure the signal (e.g., fluorescence or absorbance) and calculate the IC50 value for each test compound.

CompoundTargetIC50 (µM)Reference
17aHIV-1 Integrase3.11[6][7]
20aHIV-1 Integrase0.13[2][5]
Anticancer Activity: Targeting the 14-3-3η Protein

Recent studies have identified indole-2-carboxylic acid derivatives as potent inhibitors of the 14-3-3η protein, a promising target in liver cancer.[8] These compounds have shown efficacy against chemotherapy-resistant cancer cell lines.

Experimental Protocol: In Vitro Anticancer Activity Screening (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[9]

Materials:

  • Human cancer cell lines (e.g., Bel-7402, SMMC-7721)

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidic isopropanol)

Procedure:

  • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

  • Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value for each compound.

CompoundCell LineIC50 (µM)Reference
C11Bel-7402/5-Fu (chemoresistant)Not specified[8]
C11Bel-7402Not specified[8]
C11SMMC-7721Not specified[8]

Future Perspectives and Conclusion

The discovery of novel indole-2-carboxylic acid derivatives continues to be a vibrant and promising area of drug discovery. The versatility of the indole scaffold, coupled with the development of efficient synthetic methodologies, allows for the creation of large and diverse chemical libraries for high-throughput screening. The identification of novel biological targets, such as the 14-3-3η protein, opens up new avenues for the development of targeted therapies for challenging diseases like cancer.

Future research in this field will likely focus on:

  • Structure-Based Drug Design: Utilizing computational tools to design derivatives with improved potency and selectivity for their biological targets.

  • Exploration of New Biological Targets: Screening indole-2-carboxylic acid libraries against a wider range of biological targets to uncover new therapeutic applications.

  • Optimization of Pharmacokinetic Properties: Modifying the chemical structure to improve absorption, distribution, metabolism, and excretion (ADME) properties, leading to more effective and safer drugs.

References

  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. (2023). MDPI. [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024). RSC Publishing. [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024). RSC Publishing. [Link]

  • Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation from Each Other. (2014). ResearchGate. [Link]

  • CN102020600A - Synthetic method of indole-2-carboxylic acid. (2011).
  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. (2023). PubMed. [Link]

  • Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. (2023). National Institutes of Health. [Link]

  • In Vitro Anticancer Screening. (n.d.). Bio-protocol. [https://bio-protocol.org/e2 anticancer-screening]([Link] anticancer-screening)

  • Graph Models for Biological Pathway Visualization: State of the Art and Future Challenges. (n.d.). TU Wien. [Link]

  • Assay development and high-throughput antiviral drug screening against Bluetongue virus. (2014). PubMed Central. [Link]

  • Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. (2022). PubMed. [Link]

  • Full article: Quantitative structure–activity relationship analysis of 2,3-diaryl indoles as selective cyclooxygenase-2 inhibitors. (2008). Taylor & Francis Online. [Link]

  • In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives. (2022). PubMed Central. [Link]

  • Quantitative structure activity relationship studies of anti-proliferative activity of some indole derivatives combining DFT cal. (2019). ijeab. [Link]

  • Explore biological graphs and networks using graph and Rgraphviz. (2009). Bioconductor. [Link]

  • Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. (2018). MDPI. [Link]

  • Design, Synthesis, Biological Evaluation, 2D-QSAR Modeling, and Molecular Docking Studies of Novel 1H-3-Indolyl Derivatives as Significant Antioxidants. (2021). MDPI. [Link]

  • Cell-based Assays to Identify Inhibitors of Viral Disease. (2008). PubMed Central. [Link]

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Exploratory

The Indole Core: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract The indole nucleus, a deceptively simple bicyclic aromati...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The indole nucleus, a deceptively simple bicyclic aromatic heterocycle, stands as one of the most significant and versatile scaffolds in the landscape of medicinal chemistry. Its prevalence in a vast array of natural products, from the essential amino acid tryptophan to complex alkaloids, and its central role in a multitude of FDA-approved drugs underscore its status as a "privileged structure."[1] This guide provides a comprehensive technical overview of the indole core, intended for professionals in drug discovery and development. We will delve into the strategic considerations behind its synthesis, the nuanced art of its functionalization, and the profound impact of its derivatives across a spectrum of therapeutic areas. This document moves beyond a mere recitation of facts, offering insights into the causal relationships that govern synthetic choices and structure-activity relationships (SAR), supported by detailed experimental protocols and mechanistic visualizations.

The Enduring Significance of the Indole Scaffold

First isolated by Adolf Baeyer in 1866 during his work on the dye indigo, the indole framework is a fusion of a benzene and a pyrrole ring.[1] Its unique electronic properties, including a 10 π-electron aromatic system, and its ability to participate in hydrogen bonding and π-π stacking, allow it to mimic peptide structures and bind to a wide variety of biological targets with high affinity. This inherent promiscuity is the very essence of its "privileged" status.

The indole motif is a cornerstone of neurochemical signaling, found in the neurotransmitter serotonin and the neurohormone melatonin, which regulate mood, sleep, and circadian rhythms.[1] In the realm of therapeutics, indole derivatives have demonstrated remarkable efficacy as anticancer, anti-inflammatory, antiviral, and antimicrobial agents, among others.[2][3]

Strategic Synthesis of the Indole Core: A Comparative Analysis

The construction of the indole nucleus is a well-trodden path in organic synthesis, with a rich history of named reactions. The choice of synthetic route is a critical decision, dictated by the desired substitution pattern, the availability of starting materials, and the tolerance of functional groups. Here, we compare several seminal methods, highlighting their mechanistic underpinnings and strategic applications.[1][4]

The Fischer Indole Synthesis: The Workhorse

The Fischer indole synthesis, developed in 1883, remains one of the most widely used methods for indole construction. It involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and an aldehyde or ketone.[1]

Causality of Choice: The Fischer synthesis is often the go-to method due to its broad substrate scope and the commercial availability of a wide range of substituted phenylhydrazines and carbonyl compounds. It is particularly useful for accessing 2,3-disubstituted indoles. However, the harsh acidic conditions and high temperatures can be a limitation for substrates with sensitive functional groups. The reaction also fails with acetaldehyde, precluding the direct synthesis of the parent indole.[5]

Mechanism of the Fischer Indole Synthesis:

Fischer_Indole_Synthesis A Arylhydrazone B Ene-hydrazine (Tautomerization) A->B H+ C [3,3]-Sigmatropic Rearrangement B->C Heat D Di-imine Intermediate C->D E Aromatization & Cyclization D->E -H+ F Aminal Intermediate E->F G Indole (Elimination of NH3) F->G -NH3, -H+

Caption: Mechanism of the Fischer Indole Synthesis.

The Reissert Indole Synthesis: Access to 2-Carboxylic Acids

The Reissert synthesis offers a complementary approach, particularly valuable for the preparation of indole-2-carboxylic acids. The process begins with the condensation of an o-nitrotoluene with diethyl oxalate, followed by a reductive cyclization.[1][6]

Causality of Choice: This method is chosen when the target molecule requires a carboxylic acid handle at the C-2 position for further elaboration. The starting materials are readily available, and the reaction conditions for the reductive cyclization are generally mild.

Mechanism of the Reissert Indole Synthesis:

Reissert_Indole_Synthesis A o-Nitrotoluene + Diethyl Oxalate B Condensation (Base) A->B C Ethyl o-nitrophenylpyruvate B->C D Reductive Cyclization (e.g., Zn/AcOH) C->D E Indole-2-carboxylic acid D->E F Decarboxylation (Heat) E->F G Indole F->G

Caption: Key transformations in the Reissert Indole Synthesis.

Modern Palladium-Catalyzed Methods: The Larock and Hegedus Syntheses

The advent of transition-metal catalysis has revolutionized indole synthesis, offering milder reaction conditions and novel bond disconnections.

The Larock Indole Synthesis: This powerful method involves the palladium-catalyzed annulation of an o-haloaniline with a disubstituted alkyne.[7]

Causality of Choice: The Larock synthesis is highly versatile, allowing for the construction of a wide range of 2,3-disubstituted indoles with good regiocontrol.[7] It is particularly advantageous when the desired substituents are readily introduced via the alkyne starting material.

The Hegedus Indole Synthesis: This synthesis proceeds via an intramolecular palladium(II)-mediated cyclization of an o-alkenylaniline.[8]

Causality of Choice: The Hegedus synthesis is a valuable tool for the construction of indoles from readily prepared alkenyl anilines. The reaction proceeds under relatively mild conditions and offers a different retrosynthetic approach compared to other methods.

Workflow for Transition-Metal Catalyzed Indole Synthesis:

Palladium_Catalyzed_Synthesis cluster_Larock Larock Synthesis cluster_Hegedus Hegedus Synthesis A1 o-Haloaniline + Disubstituted Alkyne B1 Pd(0) Catalyst A1->B1 C1 Oxidative Addition B1->C1 D1 Alkyne Insertion C1->D1 E1 Reductive Elimination D1->E1 F1 2,3-Disubstituted Indole E1->F1 A2 o-Alkenylaniline B2 Pd(II) Complex A2->B2 C2 Intramolecular Aminopalladation B2->C2 D2 β-Hydride Elimination C2->D2 E2 Indole D2->E2

Caption: Comparison of Larock and Hegedus indole syntheses.

Functionalization of the Indole Core: A Regiochemical Toolkit

The reactivity of the indole ring is characterized by a preference for electrophilic substitution, with the C-3 position being the most nucleophilic.[9] However, selective functionalization at other positions (N-1, C-2, and the benzene ring) is crucial for modulating the pharmacological profile of indole-based drug candidates.

N-1 Functionalization

Alkylation or acylation at the indole nitrogen is a common strategy to introduce diversity and modulate properties such as solubility and metabolic stability.

Protocol: N-Alkylation of Indole using Sodium Hydride

  • Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., Argon), add the indole (1.0 eq).

  • Dissolution: Dissolve the indole in anhydrous N,N-Dimethylformamide (DMF).

  • Deprotonation: Cool the solution to 0 °C in an ice-water bath. Add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise. Stir the mixture at 0 °C for 30-60 minutes, or until hydrogen evolution ceases.

  • Alkylation: Add the alkyl halide (1.1 eq) dropwise to the cooled solution.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel.

C-3 Functionalization: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a classic and reliable method for the formylation of indoles at the C-3 position, providing a key intermediate for further transformations.[10]

Protocol: Vilsmeier-Haack Formylation of Indole

  • Reagent Preparation: In a three-necked flask equipped with a stirrer and a dropping funnel, cool freshly distilled dimethylformamide (DMF) in an ice-salt bath. Add phosphorus oxychloride (POCl₃) dropwise with stirring, keeping the temperature below 10 °C to form the Vilsmeier reagent.[10]

  • Indole Addition: Add a solution of indole in DMF to the Vilsmeier reagent over 1 hour, maintaining the temperature below 10 °C.[10]

  • Reaction: Warm the mixture to 35 °C and stir for approximately 1 hour, or until a thick paste forms.[10]

  • Hydrolysis: Carefully add crushed ice to the reaction mixture, followed by a solution of sodium hydroxide to hydrolyze the intermediate.[10]

  • Isolation: Heat the resulting suspension to boiling and then cool. The precipitated indole-3-carboxaldehyde is collected by filtration, washed with water, and dried.

C-2 Functionalization

Direct functionalization at the C-2 position is more challenging due to the lower nucleophilicity compared to C-3. However, methods involving directed metalation or transition-metal-catalyzed C-H activation have been developed.[11] Regioselectivity between C-2 and C-3 can often be controlled by the choice of catalyst and reaction conditions.[12]

The Indole Core in Action: A Survey of Biological Activities and Structure-Activity Relationships

The versatility of the indole scaffold is most evident in the broad spectrum of biological activities exhibited by its derivatives.

Anticancer Agents

Indole-based compounds are prominent in oncology, with mechanisms ranging from tubulin polymerization inhibition to kinase inhibition. The vinca alkaloids, vinblastine and vincristine, are classic examples of indole-containing natural products that disrupt microtubule dynamics.[1]

Indole Derivatives as Kinase Inhibitors:

Many modern targeted cancer therapies involve the inhibition of protein kinases, and the indole scaffold has proven to be an excellent framework for designing potent and selective kinase inhibitors. Sunitinib, for example, is a multi-targeted receptor tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors.

Structure-Activity Relationship (SAR) of Indole-based Anticancer Agents:

The following table summarizes the SAR for a series of indole derivatives with reported anticancer activity.

CompoundR1R2R3Target Cell LineIC50 (µM)Citation
5f HH4-Cl-PhSO₂NH-N=CH-MDA-MB-4688.2[13]
5f HH4-Cl-PhSO₂NH-N=CH-MCF-713.2[13]
15 PhGly-Phe-OMeCO-p53-MDM2 dissociation0.01165[14]
16 PhGly-Phe-OHCO-p53-MDM2 dissociation0.202[14]
30 OHH4-CF₃-PhSO₂NH-MOLT-3-[15]
31 OHH4-Cl-PhSO₂NH-MOLT-3-[15]
36 OHH4-NO₂-PhSO₂NH-MOLT-3-[15]

Note: A dash (-) indicates that a specific IC50 value was not provided in the source, but the compound was noted as promising.

SAR Insights:

  • For the arylsulfonylhydrazide series, the presence of a 4-chloro substituent on the phenylsulfonyl group (compound 5f ) demonstrated significant activity against breast cancer cell lines.[13]

  • In the 2-phenylindolglyoxylyldipeptide series targeting the p53-MDM2 interaction, the methyl ester (15 ) was significantly more potent than the corresponding carboxylic acid (16 ), highlighting the importance of this group for target engagement.[14]

  • For the bisindole derivatives, the presence of electron-withdrawing groups such as trifluoromethyl, chloro, and nitro at the 4-position of the phenylsulfonyl moiety attached to a hydroxyl-bearing bisindole scaffold showed promising anticancer activity against the MOLT-3 cell line.[15]

Signaling Pathway of an Indole-based Kinase Inhibitor:

Kinase_Inhibition RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) Phosphorylation Phosphorylation RTK->Phosphorylation Indole_Inhibitor Indole-based Kinase Inhibitor (e.g., Sunitinib) Indole_Inhibitor->RTK Binds to ATP-binding site ATP ATP ATP->Phosphorylation Substrate Substrate Protein Substrate->Phosphorylation Downstream_Signaling Downstream Signaling (Proliferation, Angiogenesis) Phosphorylation->Downstream_Signaling Apoptosis Cell Proliferation Blocked/ Apoptosis Induced Downstream_Signaling->Apoptosis

Caption: Mechanism of action of an indole-based kinase inhibitor.

Other Therapeutic Areas

The therapeutic reach of indole-containing drugs extends far beyond oncology.

Therapeutic AreaDrug ExampleMechanism of Action
Anti-inflammatory IndomethacinNon-selective COX inhibitor
Antimigraine Sumatriptan5-HT₁B/₁D receptor agonist
Antiviral DelavirdineNon-nucleoside reverse transcriptase inhibitor
Antihypertensive Pindololβ-adrenergic receptor antagonist
Sleep Disorders MelatoninAgonist at melatonin receptors

FDA-Approved Drugs Featuring the Indole Core

The following table provides a selection of FDA-approved drugs that incorporate the indole scaffold, highlighting the diverse therapeutic applications of this privileged structure.[1][3]

Drug NameYear of First Approval (Approx.)Therapeutic ClassMechanism of Action
Vincristine1963AnticancerTubulin polymerization inhibitor
Indomethacin1965NSAIDNon-selective COX inhibitor
Pindolol1970sAntihypertensiveβ-blocker
Sumatriptan1991Antimigraine5-HT₁B/₁D agonist
Ondansetron1991Antiemetic5-HT₃ antagonist
Sunitinib2006AnticancerMulti-targeted tyrosine kinase inhibitor
Panobinostat2015AnticancerHistone deacetylase (HDAC) inhibitor

Conclusion and Future Perspectives

The indole core continues to be a fertile ground for drug discovery. Its remarkable ability to interact with a multitude of biological targets, coupled with a rich and ever-expanding synthetic toolbox, ensures its continued prominence in medicinal chemistry. Future research will likely focus on the development of more selective and potent indole derivatives, leveraging modern synthetic methods for rapid library generation and exploring novel therapeutic targets. The strategic functionalization of the indole nucleus, guided by a deep understanding of structure-activity relationships, will undoubtedly lead to the next generation of innovative medicines.

References

  • The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. (URL: [Link])

  • Synthesis of indoles. (URL: [Link])

  • Reissert indole synthesis. (URL: [Link])

  • Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. (URL: [Link])

  • Discover the Secrets of Hegedus Indole Synthesis!. (URL: [Link])

  • CN102212027A - Preparation method for sumatriptan - Google P
  • Organic synthesis of indomethacin - The Science Snail. (URL: [Link])

  • Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC. (URL: [Link])

  • Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies - PMC. (URL: [Link])

  • Synthesis of C3-functionalized indole derivatives via Brønsted acid-catalyzed regioselective arylation of 2-indolylmethanols with guaiazulene. (URL: [Link])

  • Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells | ACS Omega. (URL: [Link])

  • An Au/Zn-catalyzed Synthesis of N-protected Indole via Annulation of N-Arylhydroxamic Acid and Alkyne. (URL: [Link])

  • SYNTHESIS PLANNING OF POTENT ANTIMIGRAINE DRUG 'SUMATRIPTAN' USING RETROSYNTHETIC ANALYSIS. (URL: [Link])

  • Three-Coordinate Iron(0) Complex-Catalyzed Regioselective C–H Alkylation of Indole Derivatives - PMC. (URL: [Link])

  • Indole synthesis: a review and proposed classification - PMC. (URL: [Link])

  • Fischer indole synthesis. (URL: [Link])

  • Synthesis method of indometacin and analogues thereof - Eureka | Patsnap. (URL: [Link])

  • US20110092717A1 - Process for the preparation of high purity sunitinib and its pharmaceutically acceptable salt - Google P
  • Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC. (URL: [Link])

  • Hegedus indole synthesis | Request PDF. (URL: [Link])

  • Novel synthesis of sunitinib, a tyrosine kinase inhibitor - Journal of Nuclear Medicine. (URL: [Link])

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  • Synthesis and Chemistry of Indole. (URL: [Link])

  • The synthesis of indomethacin prodrugs for the formation of nanosuspensions by emulsion templated freeze drying. (URL: [Link])

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Foundational

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of Indole-2-Carboxylate Analogs

Introduction: The Privileged Indole Scaffold and the Versatility of the 2-Carboxylate Moiety The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a va...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Indole Scaffold and the Versatility of the 2-Carboxylate Moiety

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of natural products and FDA-approved pharmaceuticals.[1] Its unique electronic properties and the ability to participate in various biological interactions have established it as a versatile template for drug design.[1] From anti-cancer vinca alkaloids to the anti-inflammatory indomethacin, the indole core has demonstrated remarkable adaptability across diverse therapeutic areas.[1] This guide focuses specifically on indole-2-carboxylate analogs, a subclass that has garnered significant attention for its wide-ranging pharmacological activities, including antiviral, anti-inflammatory, anticancer, and neuromodulatory effects.[2][3][4][5] The strategic placement of the carboxylate group at the 2-position of the indole ring provides a critical anchor for molecular interactions and a versatile handle for synthetic modification, making the exploration of its Structure-Activity Relationship (SAR) a fertile ground for the discovery of novel therapeutic agents.

This technical guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the SAR of indole-2-carboxylate analogs. We will delve into the key structural modifications that govern their biological activity, explore the synthetic strategies employed to access these compounds, and detail the experimental protocols for their biological evaluation. Our narrative is grounded in the principles of scientific integrity, offering not just a compilation of data, but an expert analysis of the causal relationships between chemical structure and biological function.

I. The Biological Landscape of Indole-2-Carboxylate Analogs: A Multi-Target Scaffold

The therapeutic potential of indole-2-carboxylate derivatives stems from their ability to interact with a variety of biological targets. This section will explore some of the most significant target classes for which the SAR of these analogs has been investigated.

Cannabinoid Receptor (CB1) Allosteric Modulators

The cannabinoid CB1 receptor, a G-protein coupled receptor (GPCR) abundant in the central nervous system, is a key therapeutic target for numerous neurological and psychiatric disorders.[6][7] Indole-2-carboxamides have emerged as a prominent class of CB1 allosteric modulators, offering a nuanced approach to receptor modulation compared to classical orthosteric ligands.[6][7][8][9]

The general structure of these modulators can be dissected to understand the key SAR drivers. A prototypical example is 5-chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide (ORG27569).[6][7]

  • Indole Core: The indole ring is crucial for maintaining high binding affinity to the allosteric site.[6][10]

  • C3 Position: Substituents at the C3 position of the indole ring significantly impact the allosteric modulation.[6][10] Alkyl groups, in particular, have been shown to profoundly influence the ligand's allostery.[6][8]

  • C5 Position: The presence of a chloro or fluoro group at the C5 position of the indole ring enhances the modulatory potency.[8]

  • Carboxamide Moiety: The nature of the substituent on the carboxamide nitrogen is critical. A phenethyl group with a terminal amine, often a piperidine or a diethylamino group, is a common feature in potent modulators.[6][8]

The following diagram illustrates the key pharmacophoric features of indole-2-carboxamide-based CB1 allosteric modulators.

Caption: Key SAR features of indole-2-carboxamide CB1 allosteric modulators.

Anticancer Agents: Apoptosis Inducers and Kinase Inhibitors

Indole-2-carboxylate derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms, including the induction of apoptosis and the inhibition of protein kinases.[3][5][11]

A series of indole-2-carboxylic acid benzylidene-hydrazides has been identified as potent inducers of apoptosis.[11] SAR studies on this class of compounds have revealed the following:

  • C3 Position: Substitution at the 3-position of the indole ring is critical for apoptotic activity.[11]

  • Indole and Benzene Ring Substitutions: Modifications on both the indole and the benzene rings of the benzylidene moiety significantly influence the potency.[11] For instance, a 20-fold increase in activity was observed by optimizing these substitutions.[11]

The proposed mechanism of action for some of these compounds is the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[11]

Antiviral Agents: HIV-1 Integrase Inhibitors

The indole scaffold is present in numerous antiviral agents.[12][2] Recently, indole-2-carboxylic acid derivatives have been designed and synthesized as novel HIV-1 integrase strand transfer inhibitors (INSTIs).[2][13]

  • Metal Chelating Core: The indole-2-carboxylic acid moiety acts as a chelating core for two Mg²⁺ ions within the active site of the integrase.[13]

  • π-π Stacking Interactions: The introduction of a halogenated benzene ring at the C6 position of the indole can lead to effective π-π stacking interactions with the viral DNA, enhancing inhibitory activity.[2][13]

Anti-inflammatory Agents

Indole derivatives, such as indomethacin, are well-established anti-inflammatory agents.[1] More recently, novel indole-2-carboxamide derivatives have been developed and shown to inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6.[4] These compounds have demonstrated efficacy in animal models of lipopolysaccharide (LPS)-induced pulmonary inflammation.[4]

II. Synthetic Strategies for Indole-2-Carboxylate Analogs

The chemical versatility of the indole ring allows for a wide range of synthetic manipulations to explore the SAR of indole-2-carboxylate analogs.[1] Several classical and modern synthetic methods are employed to construct the indole core and introduce functional diversity.

Fischer Indole Synthesis

The Fischer indole synthesis is a classic and widely used method for the preparation of indole derivatives.[1] It involves the reaction of an arylhydrazine with an aldehyde or ketone under acidic conditions. This method is particularly useful for accessing a variety of substituted indoles.

Modern Synthetic Methodologies

More contemporary methods, such as palladium-catalyzed aerobic amination of aryl C-H bonds, offer direct and efficient routes to indole-2-carboxylate derivatives.[14] These methods often provide advantages in terms of atom economy and functional group tolerance.[14]

The following diagram outlines a general synthetic workflow for the preparation of indole-2-carboxamide analogs, starting from a substituted indole-2-carboxylate.

Synthetic_Workflow Start Substituted Indole-2-Carboxylate Hydrolysis Saponification (e.g., LiOH, NaOH) Start->Hydrolysis Acid Indole-2-Carboxylic Acid Hydrolysis->Acid Activation Amide Coupling (e.g., HATU, HOBt, EDCI) Acid->Activation Final Indole-2-Carboxamide Analog Activation->Final Amine R-NH2 Amine->Activation

Caption: General synthetic workflow for indole-2-carboxamide analogs.

III. Experimental Protocols for Biological Evaluation

A thorough understanding of the SAR of indole-2-carboxylate analogs relies on robust and reproducible biological assays. This section provides an overview of key experimental protocols for evaluating the activity of these compounds.

Cannabinoid Receptor Binding and Functional Assays

Objective: To determine the binding affinity of the test compounds to the CB1 receptor.

Principle: This assay measures the ability of a test compound to displace a radiolabeled ligand (e.g., [³H]CP55,940) from the CB1 receptor.

Step-by-Step Protocol:

  • Membrane Preparation: Prepare cell membranes from cells expressing the human CB1 receptor (e.g., HEK293 cells).

  • Incubation: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound in a suitable buffer.

  • Separation: Separate the bound and free radioligand by rapid filtration through a glass fiber filter.

  • Detection: Quantify the amount of bound radioactivity using liquid scintillation counting.

  • Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value (inhibition constant) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Objective: To assess the functional activity of the test compounds as agonists, antagonists, or inverse agonists at the CB1 receptor.

Principle: This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation.

Step-by-Step Protocol:

  • Membrane Preparation: Use cell membranes expressing the CB1 receptor.

  • Incubation: Incubate the membranes with [³⁵S]GTPγS, GDP, and the test compound in the presence or absence of a known CB1 agonist.

  • Separation: Separate the bound and free [³⁵S]GTPγS by filtration.

  • Detection: Quantify the bound radioactivity.

  • Data Analysis: Agonists will stimulate [³⁵S]GTPγS binding, while antagonists will block the agonist-induced stimulation. Inverse agonists will decrease the basal [³⁵S]GTPγS binding.

Apoptosis and Cell Viability Assays

Objective: To measure the induction of apoptosis by the test compounds.

Principle: This assay detects the activity of caspases, a family of proteases that are key mediators of apoptosis.

Step-by-Step Protocol:

  • Cell Culture: Plate cancer cells (e.g., T47D breast cancer cells) in a multi-well plate.

  • Treatment: Treat the cells with varying concentrations of the test compound for a specified period.

  • Lysis: Lyse the cells to release the caspases.

  • Substrate Addition: Add a fluorogenic or colorimetric caspase substrate.

  • Detection: Measure the fluorescence or absorbance to quantify caspase activity.

  • Data Analysis: Determine the EC₅₀ value (the concentration of the test compound that induces 50% of the maximum caspase activation).

Objective: To assess the cytotoxic effects of the test compounds.

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Step-by-Step Protocol:

  • Cell Culture: Seed cells in a 96-well plate.

  • Treatment: Expose the cells to different concentrations of the test compound.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Detection: Measure the absorbance at a specific wavelength.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the GI₅₀ value (the concentration of the compound that causes 50% growth inhibition).

Anti-inflammatory Assays

Objective: To evaluate the ability of the test compounds to inhibit the production of inflammatory mediators.

Principle: This assay quantifies the levels of cytokines such as TNF-α and IL-6 released from immune cells (e.g., RAW 264.7 macrophages) upon stimulation with an inflammatory agent like LPS.

Step-by-Step Protocol:

  • Cell Culture: Culture macrophages in a multi-well plate.

  • Pre-treatment: Pre-treat the cells with the test compounds for a short period.

  • Stimulation: Stimulate the cells with LPS.

  • Supernatant Collection: Collect the cell culture supernatant.

  • ELISA: Use an Enzyme-Linked Immunosorbent Assay (ELISA) to measure the concentration of TNF-α and IL-6 in the supernatant.

  • Data Analysis: Determine the IC₅₀ value for the inhibition of cytokine production.

The following diagram illustrates a typical workflow for screening anti-inflammatory compounds.

Anti_Inflammatory_Screening Start Culture Macrophages (e.g., RAW 264.7) Pretreat Pre-treat with Indole-2-Carboxylate Analogs Start->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Collect Collect Supernatant Stimulate->Collect ELISA Measure Cytokines (TNF-α, IL-6) by ELISA Collect->ELISA Analyze Determine IC50 Values ELISA->Analyze

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Exploratory

An In-depth Technical Guide to Indole Alkaloids and Their Derivatives: From Natural Sources to Therapeutic Innovation

Foreword: The Enduring Legacy and Future Promise of the Indole Scaffold The indole nucleus, a deceptively simple bicyclic aromatic heterocycle, stands as a cornerstone of modern pharmacology and natural product chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Enduring Legacy and Future Promise of the Indole Scaffold

The indole nucleus, a deceptively simple bicyclic aromatic heterocycle, stands as a cornerstone of modern pharmacology and natural product chemistry. This guide is crafted for researchers, scientists, and drug development professionals, offering a deep dive into the multifaceted world of indole alkaloids. These compounds, derived from the amino acid tryptophan, represent a vast and structurally diverse class of secondary metabolites that have been honed by evolution for potent biological activity. From ancient remedies to frontline cancer chemotherapeutics, the journey of indole alkaloids is a testament to nature's ingenuity as a medicinal chemist.

This document eschews a rigid, templated approach. Instead, it is structured to logically unfold the narrative of indole alkaloids—from their biogenesis and isolation to their intricate mechanisms of action and the chemical strategies employed to enhance their therapeutic potential. We will explore the causality behind experimental choices, grounding our discussion in established protocols and cutting-edge research. Every piece of technical data is presented with clarity, and all mechanistic claims are substantiated with citations to authoritative sources, ensuring a self-validating and trustworthy resource for the discerning scientist.

The Indole Alkaloid Universe: Classification and Biosynthesis

Indole alkaloids are a class of more than 4,100 known compounds, all sharing a common indole structural moiety.[1] Their biochemical precursor is the amino acid tryptophan.[1] The immense structural diversity arises from the various ways this indole core is elaborated and combined with other building blocks, primarily of terpenoid origin.

A Biosynthesis-Based Classification

A logical framework for classifying this vast family is based on their biosynthetic origins.[1] They are broadly divided into two major categories:

  • Non-isoprenoid Indole Alkaloids: These are structurally simpler alkaloids where the indole core is not fused or decorated with isoprene units. This group includes:

    • Simple Indole Derivatives: Such as the neurotransmitter serotonin and the hormone melatonin.[1]

    • Simple β-carboline Derivatives: Formed through the reaction of tryptamine with an aldehyde or keto acid.[1]

    • Pyrrolo-indole Alkaloids: A class of alkaloids produced by some plants of the Fabaceae family.[2]

  • Isoprenoid Indole Alkaloids: This is the largest and most structurally complex class, where the tryptophan-derived portion is combined with a C9 or C10 monoterpenoid unit derived from secologanin. These are also known as terpene indole or secologanin tryptamine alkaloids.[1][3] This class is further subdivided based on the rearrangement of the monoterpenoid portion into major skeletal types such as:

    • Corynanthe (e.g., yohimbine, ajmalicine)

    • Iboga (e.g., ibogaine, catharanthine)

    • Aspidosperma (e.g., vindoline, tabersonine)

A distinct and therapeutically significant subgroup of isoprenoid indole alkaloids are the ergot alkaloids , produced by fungi of the Claviceps genus. Their biosynthesis begins with the alkylation of tryptophan with dimethylallyl pyrophosphate (DMAPP).[1]

The Central Biosynthetic Pathway: A Symphony of Enzymes

The biosynthesis of indole alkaloids is a testament to the elegance of enzymatic catalysis. The journey for most begins with the decarboxylation of tryptophan to form tryptamine.[4] For the complex isoprenoid indole alkaloids, the key convergent step is the condensation of tryptamine with secologanin to form strictosidine, the universal precursor to thousands of downstream alkaloids.[4]

Below is a generalized workflow illustrating the major biosynthetic branch points.

G Figure 1: Generalized Biosynthetic Pathway of Indole Alkaloids Tryptophan Tryptophan Tryptamine Tryptamine Tryptophan->Tryptamine Decarboxylation Simple_Indoles Simple Indole Derivatives (e.g., Serotonin) Tryptophan->Simple_Indoles Ergot_Alkaloids Ergot Alkaloids Tryptophan->Ergot_Alkaloids + DMAPP Strictosidine Strictosidine Tryptamine->Strictosidine Beta_Carbolines β-Carbolines Tryptamine->Beta_Carbolines + Aldehyde/Keto Acid Secologanin Secologanin Secologanin->Strictosidine Monoterpenoid_Indoles Monoterpenoid Indole Alkaloids Strictosidine->Monoterpenoid_Indoles Series of enzymatic steps Corynanthe Corynanthe type (e.g., Ajmalicine) Monoterpenoid_Indoles->Corynanthe Iboga Iboga type (e.g., Catharanthine) Monoterpenoid_Indoles->Iboga Aspidosperma Aspidosperma type (e.g., Vindoline) Monoterpenoid_Indoles->Aspidosperma Bisindoles Bisindole Alkaloids (e.g., Vinblastine) Iboga->Bisindoles Aspidosperma->Bisindoles G Figure 2: Workflow for Indole Alkaloid Extraction and Purification Plant Powdered Plant Material Acid_Extraction Acidic Aqueous Extraction (e.g., 0.1M HCl) Plant->Acid_Extraction Filtration1 Filtration Acid_Extraction->Filtration1 Defatting Defatting with Petroleum Ether Filtration1->Defatting Basification Basification to pH 9-10 (e.g., with NH4OH) Defatting->Basification Organic_Extraction Organic Solvent Extraction (e.g., DCM) Basification->Organic_Extraction Concentration Concentration (Rotary Evaporator) Organic_Extraction->Concentration Crude_Extract Crude Alkaloid Extract Concentration->Crude_Extract HPLC HPLC Purification (Reverse-Phase C18) Crude_Extract->HPLC Fractions Purified Alkaloid Fractions HPLC->Fractions Analysis Structural Elucidation (NMR, MS) Fractions->Analysis G Figure 3: Mechanism of Action of Vinca Alkaloids Vinca Vinca Alkaloids (Vinblastine, Vincristine) Tubulin Tubulin Dimers Vinca->Tubulin Binds to Microtubules Microtubules Vinca->Microtubules Inhibits Polymerization Tubulin->Microtubules Polymerization Spindle Mitotic Spindle Microtubules->Spindle Forms CellCycle Cell Cycle Arrest (Metaphase) Spindle->CellCycle Leads to Apoptosis Apoptosis CellCycle->Apoptosis G Figure 4: The Lead Optimization Cycle Lead Natural Product Lead (e.g., Indole Alkaloid) SAR Identify SAR & Liabilities Lead->SAR Design Design New Analogs SAR->Design Synthesis Chemical Synthesis Design->Synthesis Testing In Vitro & In Vivo Testing (Potency, Selectivity, ADME/Tox) Synthesis->Testing Testing->SAR Iterate Optimized Optimized Drug Candidate Testing->Optimized

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Protocols & Analytical Methods

Method

Application Notes and Protocols for Methyl 3-(2-methoxy-2-oxoethyl)-1H-indole-2-carboxylate in Drug Design

Introduction: The Promise of a Privileged Scaffold The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of a Privileged Scaffold

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1][2] Its presence in essential endogenous molecules like serotonin and melatonin, as well as in a multitude of FDA-approved drugs, underscores its therapeutic significance across oncology, neurodegenerative disorders, and inflammatory diseases.[1][3][4][5] This document provides a detailed guide for researchers on the potential applications of a specific, richly functionalized indole derivative, methyl 3-(2-methoxy-2-oxoethyl)-1H-indole-2-carboxylate , as a versatile scaffold in modern drug discovery.

While specific biological data for this exact molecule is not extensively documented, its structural features—a diester and a reactive indole core—present a compelling starting point for the generation of diverse chemical libraries.[6] The indole-2-carboxylate moiety is a known pharmacophore in various biologically active compounds, and the acetic acid ester at the 3-position offers a unique vector for chemical modification, akin to the well-known indole-3-acetic acid derivatives.[7][8][9]

This guide will elucidate the molecule's potential through proposed synthetic derivatization strategies and provide detailed, actionable protocols for screening its biological activity in key therapeutic areas.

Physicochemical Properties and Structural Features

A foundational understanding of a molecule's properties is critical for rational drug design. The table below summarizes the predicted and known characteristics of the core scaffold.

PropertyValue/CharacteristicSignificance in Drug Design
Molecular Formula C₁₄H₁₃NO₄Provides a moderate molecular weight, a good starting point for lead optimization.
Molecular Weight 259.26 g/mol Falls within the range for good oral bioavailability (Lipinski's Rule of Five).
Structure Indole core with a methyl carboxylate at C2 and a methyl carboxymethyl at C3.The two ester groups offer sites for hydrolysis or amidation to modulate solubility and create new interaction points with biological targets. The indole NH is available for alkylation or arylation.
Solubility Predicted to be soluble in organic solvents like DMSO, methanol, and ethanol.[8]Crucial for stock solution preparation for in vitro screening assays.
pKa The indole NH proton is weakly acidic. The ester groups are neutral.The acidity of the NH group influences its potential for hydrogen bonding and its reactivity in substitution reactions.

Strategic Derivatization for Library Generation

The true power of methyl 3-(2-methoxy-2-oxoethyl)-1H-indole-2-carboxylate lies in its potential for chemical diversification. The following diagram illustrates a strategic approach to generate a library of analogues for structure-activity relationship (SAR) studies.

G cluster_0 Modification at N1 cluster_1 Modification at C2-ester cluster_2 Modification at C3-ester Core Methyl 3-(2-methoxy-2-oxoethyl) -1H-indole-2-carboxylate N1_Alkylation N-Alkylation/Arylation (e.g., with alkyl halides, arylboronic acids) Core->N1_Alkylation Varying steric and electronic properties C2_Amidation Amidation (Hydrolysis to acid, then coupling with amines) Core->C2_Amidation Introducing H-bond donors/acceptors C3_Amidation Selective Amidation (Hydrolysis to acid, then coupling with diverse amines) Core->C3_Amidation Exploring interactions with target protein pockets Library Diverse Chemical Library for SAR Screening N1_Alkylation->Library C2_Amidation->Library C3_Amidation->Library

Caption: A strategy for the chemical diversification of the core scaffold.

Causality Behind Experimental Choices:

  • N1-Alkylation/Arylation: Modifying the indole nitrogen allows for the exploration of the impact of steric bulk and electronic properties on biological activity. This position is often crucial for tuning selectivity and pharmacokinetic properties.

  • C2-Ester Amidation: Conversion of the C2 ester to an amide introduces a hydrogen bond donor and acceptor, which can significantly alter the molecule's interaction with protein targets.[10] This is a common strategy in medicinal chemistry to improve binding affinity.

  • C3-Ester Amidation: Similar to the C2 position, amidation at the C3 side chain provides an opportunity to probe specific interactions within a binding pocket. The longer side chain at C3 allows for reaching deeper into target proteins.

Application Protocols: Screening for Therapeutic Potential

The following protocols are designed as robust starting points for evaluating the biological potential of the parent compound and its derivatives.

Anticancer Activity Screening

Rationale: The indole scaffold is a key component of numerous anticancer agents, including vinca alkaloids and inhibitors of protein kinases.[1][11][12] This protocol outlines a primary screen to assess the cytotoxic effects of the synthesized compounds on a panel of human cancer cell lines.

Experimental Workflow:

G A Prepare stock solutions of test compounds in DMSO D Treat cells with a serial dilution of test compounds A->D B Seed cancer cell lines (e.g., MCF-7, A549, HepG2) in 96-well plates C Incubate cells for 24 hours to allow attachment B->C C->D E Incubate for 48-72 hours D->E F Add MTT reagent and incubate for 4 hours E->F G Solubilize formazan crystals with DMSO F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, and HepG2 for liver cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.[13][14]

  • Cell Seeding: Trypsinize and count the cells. Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours.[14]

  • Compound Preparation: Prepare a 10 mM stock solution of each test compound in sterile DMSO. Create serial dilutions in culture medium to achieve final concentrations ranging from 0.1 to 100 µM.

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[13]

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Assay: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.[12]

Anti-inflammatory Activity Screening

Rationale: Indole derivatives, such as Indomethacin, are well-known non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit cyclooxygenase (COX) enzymes.[1][15] This protocol assesses the potential of the test compounds to inhibit COX-1 and COX-2 enzymes.

Experimental Workflow:

G A Prepare test compounds and controls (e.g., Celecoxib) D Add test compounds at various concentrations A->D B Use a commercial COX-1/COX-2 inhibitor screening assay kit C Add assay buffer, heme, and COX-1 or COX-2 enzyme to wells B->C C->D E Initiate the reaction by adding arachidonic acid D->E F Incubate for a specified time at 37°C E->F G Measure the production of prostaglandin PGG2 (often via a colorimetric or fluorometric method) F->G H Calculate percent inhibition and IC50 values G->H

Caption: Workflow for in vitro COX inhibition assay.

Detailed Protocol: In Vitro COX Inhibition Assay

  • Reagents: Utilize a commercially available COX inhibitor screening assay kit (e.g., from Cayman Chemical or Abcam), which provides purified COX-1 and COX-2 enzymes, arachidonic acid (substrate), and detection reagents.

  • Compound Preparation: Prepare stock solutions of test compounds in DMSO and dilute them in the provided assay buffer to the desired final concentrations. Use a selective COX-2 inhibitor (e.g., Celecoxib) and a non-selective NSAID (e.g., Indomethacin) as positive controls.[16]

  • Assay Procedure (as per a typical kit):

    • Add 150 µL of assay buffer, 10 µL of heme, and 10 µL of either COX-1 or COX-2 enzyme to the wells of a 96-well plate.

    • Add 10 µL of the test compound dilutions.

    • Pre-incubate for 10-15 minutes at 37°C.

    • Initiate the reaction by adding 10 µL of arachidonic acid solution.

    • Incubate for 5-10 minutes at 37°C.

  • Detection: The production of prostaglandin G2 (the initial product of the COX reaction) is measured. This is often done indirectly through a colorimetric or fluorometric probe that reacts with the peroxidase activity of COX. Measure the signal using a microplate reader at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of COX inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ values for both COX-1 and COX-2 to assess potency and selectivity.[16]

Neuroprotective Activity Screening

Rationale: Oxidative stress is a key factor in the pathology of neurodegenerative diseases.[17][18] The indole scaffold is present in molecules with antioxidant and neuroprotective properties, such as melatonin.[1] This protocol uses an in vitro model of oxidative stress in a neuronal cell line to screen for neuroprotective effects.

Experimental Workflow:

G A Seed neuronal cells (e.g., SH-SY5Y or HT22) in 96-well plates B Differentiate cells if necessary (e.g., SH-SY5Y with retinoic acid) A->B C Pre-treat cells with test compounds for 2-4 hours B->C D Induce oxidative stress with H₂O₂ or glutamate C->D E Co-incubate for 24 hours D->E F Assess cell viability using MTT or LDH assay E->F G Calculate the percentage of neuroprotection F->G

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Application

Application Notes and Protocols for C-H Functionalization of Indole Rings in Synthesis

For: Researchers, scientists, and drug development professionals. Introduction: The Strategic Advantage of C-H Functionalization in Indole Chemistry The indole nucleus is a cornerstone of medicinal chemistry and material...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Advantage of C-H Functionalization in Indole Chemistry

The indole nucleus is a cornerstone of medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, natural products, and functional materials.[1][2] Traditionally, the synthesis of functionalized indoles has relied on classical named reactions or the pre-functionalization of starting materials, often involving multiple steps with a low atom economy.[3] The advent of transition-metal-catalyzed C-H functionalization has revolutionized this field, offering a more direct, efficient, and sustainable approach to modifying the indole scaffold.[3] This strategy avoids the need for pre-installed halides or organometallic reagents, directly converting ubiquitous C-H bonds into new C-C or C-X bonds.[4]

However, the indole ring presents a significant challenge: regioselectivity. It possesses multiple C-H bonds with distinct electronic and steric environments. The pyrrole ring is inherently more electron-rich and nucleophilic than the benzene ring, leading to preferential functionalization at the C3 position, followed by the C2 position.[4] Consequently, achieving selective functionalization at the less reactive C4, C5, C6, or C7 positions of the benzene core has been a formidable challenge, requiring innovative catalytic systems and directing group strategies.[5][6]

This guide provides an in-depth exploration of the strategies and protocols for the regioselective C-H functionalization of indoles. We will delve into the mechanistic principles that govern selectivity, offer detailed, field-proven protocols for key transformations, and provide insights into experimental design and troubleshooting.

Controlling Regioselectivity: The Locus of Power in Indole C-H Functionalization

The key to unlocking the full potential of indole C-H functionalization lies in mastering regioselectivity. The choice of catalyst, directing group, and reaction conditions dictates which C-H bond is activated.

Inherent Reactivity vs. Directed Functionalization

Without a directing group, the inherent electronic properties of the indole ring typically govern the site of reaction. Electrophilic aromatic substitution pathways favor the C3 position due to its highest electron density.[4] When the C3 position is blocked, functionalization often occurs at the C2 position, which possesses the most acidic C-H bond on the pyrrole ring.[1]

To override this inherent reactivity and target the benzenoid C-H bonds (C4-C7), a directing group (DG) is typically installed, most commonly on the indole nitrogen. The DG coordinates to the metal catalyst, bringing it into close proximity to a specific C-H bond, usually at an ortho position, facilitating its activation.

G cluster_0 Regioselectivity Control Inherent Reactivity Inherent Reactivity C3 (Electrophilic) C3 (Electrophilic) Inherent Reactivity->C3 (Electrophilic) C2 (Acidic) C2 (Acidic) Inherent Reactivity->C2 (Acidic) Directed Functionalization Directed Functionalization Directing Group Directing Group Directed Functionalization->Directing Group C4/C5/C6/C7 C4/C5/C6/C7 Directing Group->C4/C5/C6/C7

Caption: Control of regioselectivity in indole C-H functionalization.

The choice of directing group is critical. Sterically bulky groups can favor the formation of a more stable six-membered metallacycle, directing functionalization to the C7 position.[7] Less bulky groups may favor a five-membered metallacycle, leading to C2 functionalization.

Palladium-Catalyzed C-H Functionalization: A Versatile Workhorse

Palladium catalysis is one of the most extensively studied and versatile systems for indole C-H functionalization, enabling a wide array of transformations including arylation, alkenylation, and acylation.[8]

Mechanism of Palladium-Catalyzed C-H Arylation

A common mechanistic pathway for palladium-catalyzed C-H arylation involves an electrophilic palladation of the electron-rich indole ring. The catalytic cycle typically proceeds as follows:

  • C-H Activation: The Pd(II) catalyst reacts with the indole C-H bond to form a palladacycle intermediate. This step is often the rate-determining step and can be facilitated by a directing group.

  • Oxidative Addition: The aryl halide coupling partner undergoes oxidative addition to the palladium center, forming a Pd(IV) intermediate.

  • Reductive Elimination: The aryl and indole moieties on the palladium center couple, forming the C-C bond and regenerating a Pd(II) species.

  • Catalyst Regeneration: An oxidant is often required to regenerate the active Pd(II) catalyst from the Pd(0) formed after reductive elimination.[9]

G Pd(II) Pd(II) Indole-Pd(II) Indole-Pd(II) Pd(II)->Indole-Pd(II) Indole (C-H Activation) Aryl-Pd(IV)-Indole Aryl-Pd(IV)-Indole Indole-Pd(II)->Aryl-Pd(IV)-Indole Ar-X (Oxidative Addition) Pd(0) Pd(0) Aryl-Pd(IV)-Indole->Pd(0) Arylated Indole (Reductive Elimination) Pd(0)->Pd(II) Oxidant

Caption: Simplified catalytic cycle for Pd-catalyzed C-H arylation.

The Critical Role of Oxidants and Additives

Oxidants are crucial in many palladium-catalyzed C-H functionalization reactions to ensure catalyst turnover.[10] Silver salts, such as silver acetate (AgOAc) and silver carbonate (Ag2CO3), are commonly employed.[5][11] Mechanistic studies suggest that silver salts can play a direct role in the C-H activation step, forming an organosilver intermediate that then transmetalates with the palladium catalyst.[11][12] This dual role can significantly impact reaction efficiency and selectivity.

Additives, such as carboxylic acids or bases, can also have a profound effect. For example, the choice of a carboxylate additive can influence the C2/C7 selectivity in iridium-catalyzed amidation by altering the stability of key intermediates.[1]

Application Protocol 1: Palladium-Catalyzed C2-Arylation of N-Acetylindole

This protocol describes a reliable method for the selective C2-arylation of N-acetylindole with aryl iodides. The N-acetyl group serves as a simple directing group and activates the indole ring.

Experimental Details

Materials:

  • N-acetylindole

  • Aryl iodide (e.g., iodobenzene)

  • Palladium(II) acetate (Pd(OAc)2)

  • Silver carbonate (Ag2CO3)

  • Triphenylphosphine (PPh3)

  • Potassium carbonate (K2CO3)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Equipment:

  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Syringes and needles for liquid transfer

  • Silica gel for column chromatography

Step-by-Step Procedure
  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add N-acetylindole (1.0 mmol), aryl iodide (1.2 mmol), Pd(OAc)2 (0.05 mmol, 5 mol%), PPh3 (0.1 mmol, 10 mol%), Ag2CO3 (1.5 mmol), and K2CO3 (2.0 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with nitrogen or argon three times.

  • Solvent Addition: Add anhydrous DMF (5 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove insoluble salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with saturated aqueous NaHCO3 (2 x 15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure C2-arylated N-acetylindole.

ParameterConditionRationale
Catalyst Pd(OAc)2 / PPh3A common and effective palladium source and ligand combination.
Oxidant Ag2CO3Facilitates catalyst turnover and may participate in C-H activation.[5]
Base K2CO3Neutralizes the acid generated during the reaction.
Solvent Anhydrous DMFA polar aprotic solvent that solubilizes the reagents and tolerates high temperatures.
Temperature 120 °CProvides the necessary thermal energy for C-H activation and catalytic turnover.
Troubleshooting
  • Low Yield:

    • Ensure all reagents and the solvent are anhydrous. Moisture can deactivate the catalyst.

    • Degas the solvent thoroughly to remove oxygen, which can oxidize the phosphine ligand and the catalyst.

    • Increase the reaction time or temperature if starting material remains.

  • Formation of Biphenyl Byproduct:

    • This arises from the homocoupling of the aryl iodide. Reducing the catalyst loading can sometimes suppress this side reaction.[6]

Rhodium- and Iridium-Catalyzed C-H Functionalization: Expanding the Toolkit

While palladium is a powerful catalyst, rhodium and iridium complexes offer complementary reactivity and selectivity, particularly for functionalizing the benzenoid core of the indole.

Directing Group-Assisted C7-Functionalization

Achieving functionalization at the C7 position is particularly challenging due to its steric hindrance. However, the use of bulky directing groups on the indole nitrogen, such as the pivaloyl group, in combination with rhodium catalysts, has enabled highly regioselective C7-alkenylation and alkylation.[13]

G cluster_0 C7-Functionalization Workflow Indole Indole N-Pivaloyl Indole N-Pivaloyl Indole Indole->N-Pivaloyl Indole 1. Pivaloyl Chloride, Base C7-Functionalized N-Pivaloyl Indole C7-Functionalized N-Pivaloyl Indole N-Pivaloyl Indole->C7-Functionalized N-Pivaloyl Indole 2. Rh(III) catalyst, Alkene/Alkyne C7-Functionalized Indole C7-Functionalized Indole C7-Functionalized N-Pivaloyl Indole->C7-Functionalized Indole 3. Deprotection (e.g., LDA)

Caption: Workflow for directing group-assisted C7-functionalization.

Application Protocol 2: Rh(III)-Catalyzed C7-Alkenylation of N-Pivaloylindole

This protocol details the C7-alkenylation of indole using a removable pivaloyl directing group and a rhodium catalyst.

Part A: Synthesis of N-Pivaloylindole
  • To a solution of indole (10 mmol) in anhydrous THF (50 mL) at 0 °C, add sodium hydride (60% dispersion in mineral oil, 12 mmol) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes, then add pivaloyl chloride (11 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Carefully quench the reaction with saturated aqueous ammonium chloride (NH4Cl).

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over MgSO4, and concentrate.

  • Purify by column chromatography (hexanes/ethyl acetate) to yield N-pivaloylindole.

Part B: C7-Alkenylation

Materials:

  • N-pivaloylindole

  • Alkene (e.g., n-butyl acrylate)

  • [RhCp*Cl2]2

  • Silver hexafluoroantimonate (AgSbF6)

  • Copper(II) acetate (Cu(OAc)2)

  • Anhydrous 1,4-dioxane

Procedure:

  • In a glovebox or under an inert atmosphere, add N-pivaloylindole (0.2 mmol), [RhCp*Cl2]2 (0.005 mmol, 2.5 mol%), and AgSbF6 (0.02 mmol, 10 mol%) to a Schlenk tube.

  • Add anhydrous 1,4-dioxane (2 mL), followed by the alkene (0.4 mmol) and Cu(OAc)2 (0.2 mmol).

  • Seal the tube and heat the reaction mixture at 100 °C for 24 hours.

  • Cool to room temperature, dilute with ethyl acetate, and filter through Celite.

  • Concentrate the filtrate and purify the residue by column chromatography to obtain the C7-alkenylated product.

Part C: Deprotection of the Pivaloyl Group

The pivaloyl group can be notoriously difficult to remove. A reported method involves the use of a strong base like lithium diisopropylamide (LDA).[14]

  • To a solution of the C7-functionalized N-pivaloylindole (1 mmol) in anhydrous THF (10 mL) at 0 °C, add a solution of LDA in THF (2.0 M, 1.1 mL, 2.2 mmol).

  • Warm the reaction to 40-45 °C and stir for 4-6 hours.

  • Cool to 0 °C and quench with saturated aqueous NH4Cl.

  • Extract with ethyl acetate, wash with brine, dry over MgSO4, and concentrate.

  • Purify by column chromatography to yield the free (N-H) C7-functionalized indole.

ReagentRoleCausality
[RhCp*Cl2]2/AgSbF6 Catalyst SystemThe silver salt acts as a halide scavenger to generate the active cationic Rh(III) species.
Cu(OAc)2 OxidantFacilitates the regeneration of the active Rh(III) catalyst.
Pivaloyl Group Directing GroupIts steric bulk favors the formation of a six-membered rhodacycle, leading to selective C7 activation.[7][13]
LDA Deprotection ReagentA strong, non-nucleophilic base capable of cleaving the robust pivaloyl amide bond.[14]

Safety and Practical Considerations

  • Inert Atmosphere: Many C-H activation catalysts and reagents are sensitive to air and moisture. Reactions should be set up using standard Schlenk line or glovebox techniques. Glassware should be oven- or flame-dried before use.[10][15]

  • Hazardous Reagents:

    • Transition Metal Catalysts: Palladium, rhodium, and iridium compounds can be toxic and should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[16]

    • Oxidants: Silver salts are heavy metal compounds. Peroxide-based oxidants can be explosive. Handle all oxidants with caution.[10]

    • Pyrophoric Reagents: Reagents like sodium hydride and LDA are pyrophoric and will ignite on contact with air or moisture. They must be handled under a strictly inert atmosphere.

  • Reaction Workup: Quenching reactions involving reactive reagents like NaH or LDA should be done carefully at low temperatures.

  • Waste Disposal: Dispose of all chemical waste, especially heavy metal waste, in accordance with institutional and local regulations.

Conclusion and Future Outlook

The C-H functionalization of indoles has matured into a powerful and indispensable tool in modern organic synthesis. The ability to selectively modify any position on the indole ring opens up new avenues for the rapid construction of molecular complexity and the synthesis of novel drug candidates and materials. While significant progress has been made, future research will likely focus on the development of more sustainable and economical catalytic systems using earth-abundant metals, the discovery of new directing groups that can be removed under milder conditions, and the application of these methods to the late-stage functionalization of complex, biologically active molecules. The continued interplay between mechanistic investigation, catalyst design, and synthetic application will undoubtedly lead to even more innovative and powerful C-H functionalization strategies in the years to come.

References

  • Delineating Physical Organic Parameters in Site-Selective C–H Functionalization of Indoles. Journal of the American Chemical Society. ([Link])

  • Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Molecules. ([Link])

  • From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. Accounts of Chemical Research. ([Link])

  • C-H Functionalization of indoles and oxindoles through CDC reactions. Arkivoc. ([Link])

  • Catalyst-Controlled Directing Group Translocation in the Site Selective C–H Functionalization of 3-Carboxamide Indoles and Metallocarbenes. ChemRxiv. ([Link])

  • The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. Molecules. ([Link])

  • Transition metal-catalyzed C–H functionalizations of indoles. New Journal of Chemistry. ([Link])

  • Palladium-catalyzed C–H activation/C–C cross-coupling reactions via electrochemistry. Chemical Communications. ([Link])

  • C–H Activation: Toward Sustainability and Applications. ACS Central Science. ([Link])

  • Inert Atmospheric Methods. Chemistry LibreTexts. ([Link])

  • Direct Evidence for Competitive C–H Activation by a Well-Defined Silver XPhos Complex in Palladium-Catalyzed C–H Functionalization. Organometallics. ([Link])

  • Rhodium-Catalyzed Regioselective C7-Functionalization of N-Pivaloylindoles. Angewandte Chemie International Edition. ([Link])

  • Working with Hazardous Chemicals. Organic Syntheses. ([Link])

  • Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews. ([Link])

  • Thioether-Directed Selective C4 C–H Alkenylation of Indoles under Rhodium Catalysis. Organic Letters. ([Link])

  • Role of Silver Salts in Palladium-Catalyzed Arene and Heteroarene C–H Functionalization Reactions. Organometallics. ([Link])

  • Synthesis and Functionalization of Indoles Through Palladium-Catalyzed Reactions. ResearchGate. ([Link])

  • Rhodium‐Catalyzed Selective C−H Alkenylation of Indole at C4 Position. Chemistry – An Asian Journal. ([Link])

  • A Catalysis Guide Focusing on C–H Activation Processes. Journal of the Brazilian Chemical Society. ([Link])

  • A Short Review of C7 – H Bond Functionalization of Indole/Indoline. International Journal of Research and Innovation in Applied Science. ([Link])

  • Experimental and Theoretical Studies for Inert C-H Activation. Frontiers in Chemistry. ([Link])

  • Pd(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality. Chemistry – An Asian Journal. ([Link])

  • Thioether-Directed Selective C4 C–H Alkenylation of Indoles under Rhodium Catalysis. Organic Letters. ([Link])

  • RHODIUM CATALYSED TRANSFER HYDROGENATION AND TRANSAMINATION. The University of Liverpool Repository. ([Link])

  • Delineating Physical Organic Parameters in Site-Selective C–H Functionalization of Indoles. Journal of the American Chemical Society. ([Link])

  • Rhodium-Catalyzed Regioselective C7-Functionalization of N-Pivaloylindoles. Angewandte Chemie International Edition. ([Link])

  • Inert Atmosphere. YouTube. ([Link])

  • Recent Progress Concerning the N-Arylation of Indoles. Molecules. ([Link])

  • Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Molecules. ([Link])

  • Preparation of Chloro(2-phenylpyridine)iridium(III) Dimer. Organic Syntheses. ([Link])

  • A Catalysis Guide Focusing on C–H Activation Processes. Journal of the Brazilian Chemical Society. ([Link])

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Method

Application Notes & Protocols: The Indole-2-Carboxamide Scaffold as a Versatile Modulator of Enzyme Activity

An in-depth technical guide for researchers, scientists, and drug development professionals. The indole ring is a quintessential "privileged structure" in medicinal chemistry, found in a vast array of natural products an...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

The indole ring is a quintessential "privileged structure" in medicinal chemistry, found in a vast array of natural products and synthetic drugs.[1][2] Its unique electronic properties and rigid, planar geometry allow it to engage in various non-covalent interactions with biological macromolecules. When functionalized at the C2 position with a carboxamide linkage, the resulting indole-2-carboxamide scaffold emerges as a highly versatile and potent platform for designing enzyme inhibitors.[2][3] This guide provides a detailed exploration of the application of indole-2-carboxamides as enzyme inhibitors, offering field-proven insights, step-by-step protocols, and the causal reasoning behind experimental choices.

The Indole-2-Carboxamide Core: A Foundation for Potency and Selectivity

The power of the indole-2-carboxamide scaffold lies in its modularity. It can be conceptually divided into three key regions, each amenable to chemical modification to fine-tune activity, selectivity, and pharmacokinetic properties:

  • The Indole Core: The indole ring itself serves as the primary anchoring motif. Substituents on the benzene portion of the ring (positions 4, 5, 6, and 7) can modulate lipophilicity, electronic character, and steric interactions, profoundly influencing target engagement.[4]

  • The Carboxamide Linker: The amide bond is more than a simple linker. Its hydrogen bond donor (N-H) and acceptor (C=O) capabilities are critical for forming key interactions within enzyme active sites, often mimicking the peptide backbone of natural substrates.[3]

  • The "R" Group: The substituent attached to the amide nitrogen is typically the primary driver of potency and selectivity. By varying this group, the molecule can be tailored to fit the specific topology of a target enzyme's binding pocket.

PART I: Targeting Protein Kinases in Oncology

Protein kinases are a major class of enzymes targeted by indole-2-carboxamides. Dysregulation of kinase signaling is a hallmark of cancer, making them prime targets for therapeutic intervention.[3][5] Indole-2-carboxamides have been successfully developed as inhibitors of several key oncogenic kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclin-Dependent Kinase 2 (CDK2).[3][5][6]

Mechanism of Action: ATP-Competitive Inhibition

Most indole-2-carboxamide kinase inhibitors function by competing with adenosine triphosphate (ATP) for binding to the enzyme's active site. The indole core typically occupies the adenine-binding region, while the carboxamide linker forms hydrogen bonds with the "hinge" region of the kinase, a critical interaction for potent inhibition. The variable 'R' group then extends into a deeper hydrophobic pocket, conferring selectivity for the target kinase.

Below is a conceptual diagram illustrating a common kinase signaling pathway and the point of inhibition.

Kinase_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR-2) RAS RAS RTK->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Phosphorylates Proliferation Cell Proliferation, Angiogenesis, Survival TF->Proliferation Promotes GF Growth Factor GF->RTK Binds Inhibitor Indole-2-Carboxamide Inhibitor Inhibitor->RTK Blocks ATP Binding

Caption: Simplified Receptor Tyrosine Kinase (RTK) signaling pathway.

Protocol 1: General Synthesis of Indole-2-Carboxamides via Amide Coupling

This protocol describes a common and robust method for synthesizing indole-2-carboxamides by coupling a substituted indole-2-carboxylic acid with a primary or secondary amine. The use of BOP (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) is a reliable coupling reagent.[5][6]

Rationale: The BOP reagent activates the carboxylic acid, forming a highly reactive intermediate that is readily attacked by the amine nucleophile. DIPEA (N,N-Diisopropylethylamine) acts as a non-nucleophilic base to neutralize the HCl salt of the amine (if applicable) and the hexafluorophosphoric acid generated during the reaction, driving the reaction to completion.

Materials:

  • Substituted Indole-2-carboxylic acid (1.0 eq)

  • Desired amine (1.2 eq)

  • BOP reagent (1.5 eq)

  • DIPEA (2.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate (EtOAc)

  • 5% Hydrochloric acid (HCl) solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the indole-2-carboxylic acid (1.0 eq) in anhydrous DCM.

  • Add DIPEA (2.0 eq) and the BOP reagent (1.5 eq) to the solution. Stir at room temperature for 10-15 minutes. The solution may change color, indicating activation of the carboxylic acid.

  • Add the desired amine (1.2 eq) to the reaction mixture.

  • Allow the reaction to stir at room temperature overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the DCM under reduced pressure using a rotary evaporator.

  • Dissolve the residue in EtOAc and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with 5% HCl solution, saturated NaHCO₃ solution, and brine. This removes unreacted amine, excess base, and water-soluble byproducts.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of EtOAc in hexanes) to yield the pure indole-2-carboxamide.[5]

  • Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[5][6]

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific protein kinase, such as EGFR or VEGFR-2. The assay measures the amount of ATP remaining after the kinase reaction; lower ATP levels indicate higher kinase activity.

Rationale: The Kinase-Glo® Luminescent Kinase Assay (or similar) is a homogeneous, high-throughput method. It relies on the luciferase enzyme, which produces light in an ATP-dependent manner. When a kinase is active, it consumes ATP to phosphorylate its substrate. The addition of the luciferase reagent stops the kinase reaction and initiates a light-producing reaction. The luminescence signal is inversely proportional to the kinase activity.

Materials:

  • Purified recombinant kinase (e.g., EGFR, VEGFR-2)

  • Kinase-specific substrate (e.g., a synthetic peptide)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega or equivalent)

  • ATP solution

  • Assay Buffer (specific to the kinase)

  • Test compounds (indole-2-carboxamides) dissolved in DMSO

  • Positive control inhibitor (e.g., Erlotinib for EGFR)[5]

  • White, opaque 96-well or 384-well plates

  • Multichannel pipette or liquid handling system

  • Luminometer

Procedure:

  • Prepare a serial dilution of the test compounds and the positive control in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point dose-response curve.

  • In the wells of the assay plate, add the kinase, substrate, and assay buffer.

  • Add the serially diluted test compounds to the appropriate wells. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Kₘ value for the specific kinase to ensure competitive inhibition can be accurately measured.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or room temperature) for a specified period (e.g., 60 minutes).

  • Equilibrate the plate and the Kinase-Glo® reagent to room temperature.

  • Add a volume of Kinase-Glo® reagent equal to the volume in the well to stop the reaction and initiate the luminescence signal.

  • Incubate at room temperature for 10 minutes to stabilize the signal.

  • Measure the luminescence of each well using a luminometer.

  • Data Analysis:

    • Convert the raw luminescence units (RLU) to percent inhibition relative to the "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value.

Data Summary: Kinase Inhibitory Activity

The following table summarizes the inhibitory activities of representative indole-2-carboxamides against various oncogenic kinases, demonstrating the scaffold's potential.

Compound IDTarget KinaseIC₅₀ (nM)Cell LineGI₅₀ (nM)Reference
Va EGFR71MCF-726[5]
Erlotinib (Ref.) EGFR80MCF-733[5]
Va BRAFV600E77--[5]
5e CDK213MCF-7950[6]
Dinaciclib (Ref.) CDK220--[6]
6i VEGFR-2-MCF-76100[3]

PART II: Targeting Mycobacterial Enzymes

Tuberculosis and infections caused by non-tuberculous mycobacteria (NTM) pose a significant global health threat.[7] Indole-2-carboxamides have emerged as a promising class of antimycobacterial agents that target enzymes essential for the survival of these pathogens, such as the mycolic acid transporter MmpL3.[4][7]

Mechanism of Action: Inhibition of Cell Wall Synthesis

MmpL3 is a crucial membrane transporter responsible for exporting trehalose monomycolate—a key precursor of mycolic acids—to the periplasmic space for the final stages of mycobacterial cell wall assembly.[4][7] By inhibiting MmpL3, indole-2-carboxamides effectively halt the construction of this unique and protective outer layer, leading to bacterial death. This specific mechanism of action makes them highly selective for mycobacteria.[7]

The following workflow illustrates the drug discovery process for these inhibitors.

Discovery_Workflow cluster_chem Chemistry cluster_bio Biological Evaluation Design Scaffold Design (Indole-2-Carboxamide) Synthesis Library Synthesis (Protocol 1) Design->Synthesis Purify Purification & Characterization (HPLC, NMR, MS) Synthesis->Purify PrimaryScreen Primary Screening: Anti-Mycobacterial MIC Assay (Protocol 3) Purify->PrimaryScreen TargetID Target Identification (MmpL3 Inhibition) PrimaryScreen->TargetID SecondaryScreen Secondary Screening: Cytotoxicity Assay (Vero cells) PrimaryScreen->SecondaryScreen LeadOpt Lead Optimization (SAR Studies) TargetID->LeadOpt SecondaryScreen->LeadOpt

Caption: Drug discovery workflow for indole-2-carboxamide antimycobacterials.

Protocol 3: Antimycobacterial Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of a compound that visibly inhibits the growth of a mycobacterial strain, such as Mycobacterium tuberculosis or M. abscessus.

Rationale: The broth microdilution method is a standard technique for determining the MIC of antimicrobial agents. It provides a quantitative measure of a compound's potency. Using a colorimetric indicator like resazurin provides an objective measure of cell viability, as metabolically active cells reduce the blue resazurin to the pink resorufin.

Materials:

  • Mycobacterial strain (e.g., M. tuberculosis H37Rv)

  • Appropriate culture medium (e.g., Middlebrook 7H9 broth supplemented with OADC)

  • Test compounds dissolved in DMSO

  • Positive control drug (e.g., Isoniazid)

  • Sterile 96-well microplates

  • Resazurin solution (0.02% w/v in sterile water)

  • Biosafety cabinet (Class II or III, depending on the pathogen)

Procedure:

  • Grow the mycobacterial culture to mid-log phase. Adjust the bacterial suspension to a specific turbidity (e.g., McFarland standard of 0.5) to standardize the inoculum density.

  • Prepare a 2-fold serial dilution of the test compounds and controls directly in the 96-well plates using the culture medium. The final volume in each well should be 50 µL or 100 µL.

  • Add an equal volume of the standardized bacterial inoculum to each well, effectively halving the drug concentration.

  • Include a "growth control" (bacteria, no drug) and a "sterility control" (medium only) on each plate.

  • Seal the plates (e.g., with parafilm or a plate sealer) to prevent evaporation and contamination.

  • Incubate the plates under appropriate conditions (e.g., 37°C). Incubation times vary significantly by species (e.g., 5-7 days for M. tuberculosis, 2-3 days for M. abscessus).

  • After incubation, add 10-20 µL of resazurin solution to each well.

  • Re-incubate for 24-48 hours.

  • Determine the MIC: The MIC is the lowest drug concentration in a well that remained blue (no color change from resazurin), indicating inhibition of bacterial metabolism and growth. A color change to pink indicates bacterial growth.

Structure-Activity Relationship (SAR) Insights for Anti-NTM Activity

Studies have revealed key structural features that govern the antimycobacterial potency of indole-2-carboxamides.[7]

  • Indole Core Substitution: Adding lipophilic groups, such as two methyl groups at the 4 and 6 positions, generally increases potency against a broad range of mycobacterial species. This is likely due to enhanced membrane penetration.[7]

  • Amide 'R' Group: The size and lipophilicity of the substituent on the amide are critical. For the 4,6-dimethylindole series, bulky, lipophilic cycloalkyl groups like cyclooctyl and cycloheptyl confer the highest pan-mycobacterial activity, with MIC values in the low nanomolar range.[7] In contrast, for the unsubstituted indole core, an adamantyl group provides good activity.[7] This highlights the interplay between the indole core and the amide substituent in achieving optimal potency.

PART III: Other Notable Enzyme Targets

The versatility of the indole-2-carboxamide scaffold extends beyond kinases and mycobacterial targets.

  • HIV-1 Integrase: This viral enzyme is essential for integrating the viral DNA into the host cell's genome. Indole-2-carboxylic acid derivatives have been shown to inhibit the strand transfer step of this process, likely by chelating the critical Mg²⁺ ions in the enzyme's active site.[8]

  • Trypanosoma cruzi Enzymes: High-content screening has identified indole-2-carboxamides as potent inhibitors of the intracellular amastigote forms of T. cruzi, the parasite responsible for Chagas disease. While the exact enzyme target is not always TcCYP51, these compounds provide a valuable starting point for developing new anti-parasitic drugs.[9]

  • TRPV1 Ion Channel: While technically an ion channel and not an enzyme, indole-2-carboxamides have been developed as potent agonists of the Transient Receptor Potential Vanilloid 1 (TRPV1), a key target for pain and inflammation. This demonstrates the scaffold's ability to modulate the function of diverse protein classes.[1]

Conclusion

The indole-2-carboxamide scaffold is a validated and highly fruitful platform for the discovery and development of potent and selective enzyme inhibitors. Its modular nature allows for systematic optimization of potency, selectivity, and drug-like properties. The protocols and insights provided in this guide serve as a foundational resource for researchers aiming to leverage this privileged structure to address unmet needs in oncology, infectious disease, and beyond. A thorough understanding of the underlying principles of synthesis, assay design, and structure-activity relationships is paramount to successfully translating these promising molecules into next-generation therapeutics.

References

  • Youssif, B. G. M., et al. (2023). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. MDPI.
  • Youssif, B. G. M., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. National Institutes of Health (PMC).
  • De Vita, D., et al. (2025). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry, ACS Publications.
  • Scarpelli, R., et al. (N/A). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. MDPI.
  • Al-Ostath, A., et al. (N/A). Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. ACS Omega.
  • Early, J. V., et al. (N/A). Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity. National Institutes of Health (PMC).
  • Abdel-Hamid, M. K., et al. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. National Institutes of Health (PMC).
  • Kaushik, P., et al. (N/A). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. MDPI.
  • Wang, Y., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing.
  • de Oliveira, R. B., et al. (N/A). Indole-2-carboxamides Optimization for Antiplasmodial Activity. National Institutes of Health (PMC).

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Application

Hydrolysis of Indole-2-Carboxylate Esters: A Detailed Guide to Synthetic Protocols and Mechanistic Considerations

Introduction: The Central Role of Indole-2-Carboxylic Acids in Modern Drug Discovery Indole-2-carboxylic acid and its derivatives are privileged scaffolds in medicinal chemistry, forming the core structure of numerous th...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role of Indole-2-Carboxylic Acids in Modern Drug Discovery

Indole-2-carboxylic acid and its derivatives are privileged scaffolds in medicinal chemistry, forming the core structure of numerous therapeutic agents. Their importance is underscored by their role as key intermediates in the synthesis of a wide range of biologically active molecules, including potent HIV-1 integrase inhibitors.[1][2] The carboxylate group at the C2 position of the indole ring is a critical pharmacophore that can engage in vital interactions with biological targets, such as chelating metal ions in enzyme active sites.[2] Consequently, the efficient and selective hydrolysis of indole-2-carboxylate esters to their corresponding carboxylic acids is a fundamental transformation for researchers in drug development and organic synthesis.

This comprehensive guide provides detailed experimental procedures for the hydrolysis of indole-2-carboxylate esters under basic, acidic, and enzymatic conditions. Beyond presenting step-by-step protocols, this document delves into the mechanistic underpinnings of each method, offering insights into the rationale behind experimental choices and guidance on troubleshooting common challenges.

I. Base-Mediated Hydrolysis (Saponification): The Workhorse Method

Saponification, or base-mediated ester hydrolysis, is the most frequently employed method for the de-esterification of indole-2-carboxylates due to its high efficiency and generally straightforward procedure. The reaction is effectively irreversible, which drives the equilibrium towards the formation of the carboxylate salt, ensuring high yields.[3]

Mechanistic Insight: An Irreversible Nucleophilic Acyl Substitution

The mechanism of saponification proceeds via a nucleophilic acyl substitution pathway. A hydroxide ion (from NaOH or KOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling the alkoxide leaving group to form the carboxylic acid. In the basic reaction medium, the newly formed carboxylic acid is immediately deprotonated by a hydroxide ion to yield the carboxylate salt. This acid-base reaction is thermodynamically highly favorable and renders the overall process irreversible.[3]

Standard Protocol: Hydrolysis of Ethyl 1H-indole-2-carboxylate with Sodium Hydroxide

This protocol describes a typical procedure for the saponification of ethyl 1H-indole-2-carboxylate.

Materials:

  • Ethyl 1H-indole-2-carboxylate

  • Ethanol (or Tetrahydrofuran/Water mixture)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Hydrochloric acid (HCl), 1M solution

  • Distilled water

  • Magnetic stirrer and heating mantle

  • Round-bottom flask with reflux condenser

  • Büchner funnel and filter paper

  • pH paper or pH meter

Procedure:

  • Dissolution: In a round-bottom flask, dissolve ethyl 1H-indole-2-carboxylate (1 equivalent) in a suitable solvent such as ethanol or a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v). The choice of solvent depends on the solubility of the starting ester.

  • Addition of Base: To the stirred solution, add an aqueous solution of sodium hydroxide (2-3 equivalents).

  • Reaction: Heat the reaction mixture to reflux (typically 60-80 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is usually complete within 1-4 hours.

  • Work-up - Neutralization and Precipitation: After the reaction is complete, cool the mixture to room temperature. Carefully acidify the reaction mixture by the dropwise addition of 1M hydrochloric acid with stirring until the pH reaches approximately 2-3. The indole-2-carboxylic acid will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the solid with cold distilled water to remove any inorganic salts.

  • Drying: Dry the purified indole-2-carboxylic acid in a vacuum oven.

Visualization of the Saponification Workflow

cluster_workflow Base-Mediated Hydrolysis Workflow Start Dissolve Ester in Solvent Add_Base Add Aqueous NaOH/KOH Start->Add_Base Heat Heat to Reflux (60-80°C) Add_Base->Heat Monitor Monitor by TLC Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Reaction Complete Acidify Acidify with 1M HCl to pH 2-3 Cool->Acidify Precipitate Precipitation of Carboxylic Acid Acidify->Precipitate Filter Vacuum Filtration Precipitate->Filter Wash Wash with Cold Water Filter->Wash Dry Dry under Vacuum Wash->Dry End Pure Indole-2-Carboxylic Acid Dry->End

Caption: Workflow for the saponification of indole-2-carboxylate esters.

II. Acid-Catalyzed Hydrolysis: A Reversible Alternative

Acid-catalyzed hydrolysis presents an alternative to saponification, particularly when the substrate is sensitive to strong bases. However, it is a reversible reaction, and strategies must be employed to drive the equilibrium towards the products.[4]

Mechanistic Insight: A Reversible Pathway

In contrast to base-mediated hydrolysis, each step in the acid-catalyzed mechanism is reversible. The reaction is initiated by the protonation of the carbonyl oxygen of the ester by a hydronium ion, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Following a proton transfer, the alkoxy group is eliminated as an alcohol, and deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the carboxylic acid.[4]

To favor the formation of the carboxylic acid, the reaction is typically carried out with a large excess of water.[4]

Protocol: Acid-Catalyzed Hydrolysis of Ethyl 1H-indole-2-carboxylate

Materials:

  • Ethyl 1H-indole-2-carboxylate

  • Dilute sulfuric acid or hydrochloric acid (e.g., 10-20% aqueous solution)

  • Heating mantle and reflux condenser

  • Round-bottom flask

  • Extraction funnel

  • Organic solvent (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine the ethyl 1H-indole-2-carboxylate with a large excess of dilute aqueous acid (e.g., 10 volumes of 10% H₂SO₄).

  • Heating: Heat the mixture to reflux for several hours. The reaction progress should be monitored by TLC.

  • Work-up - Extraction: Upon completion, cool the reaction mixture to room temperature. Extract the product into an organic solvent such as ethyl acetate.

  • Washing: Wash the organic layer with brine (saturated NaCl solution).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude indole-2-carboxylic acid.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Visualization of the Acid-Catalyzed Hydrolysis Mechanism

cluster_mechanism Acid-Catalyzed Hydrolysis Mechanism Ester Indole-2-Carboxylate Ester Protonation Protonation of Carbonyl Oxygen Ester->Protonation + H₃O⁺ Nucleophilic_Attack Nucleophilic Attack by Water Protonation->Nucleophilic_Attack + H₂O Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Elimination Elimination of Alcohol Proton_Transfer->Elimination Deprotonation Deprotonation Elimination->Deprotonation - R'OH Carboxylic_Acid Indole-2-Carboxylic Acid Deprotonation->Carboxylic_Acid - H₃O⁺

Caption: Key steps in the acid-catalyzed hydrolysis of an ester.

III. Enzymatic Hydrolysis: A Green and Selective Approach

Enzymatic hydrolysis, typically employing lipases, offers a mild and environmentally benign alternative for ester cleavage. Lipases are highly chemoselective, often allowing for the hydrolysis of an ester in the presence of other sensitive functional groups.[5] While specific protocols for indole-2-carboxylate esters are not abundant in the literature, procedures for structurally similar heterocyclic esters can be adapted.[6]

Rationale for an Enzymatic Approach

The primary advantages of enzymatic hydrolysis include:

  • Mild Reaction Conditions: Reactions are typically run at or near room temperature and neutral pH, preserving sensitive functional groups that might not be stable under harsh acidic or basic conditions.

  • High Selectivity: Lipases can exhibit high chemo-, regio-, and enantioselectivity.

  • Environmental Sustainability: Enzymes are biodegradable catalysts, and the reactions are often run in aqueous media, reducing the need for organic solvents.

Prospective Protocol: Lipase-Catalyzed Hydrolysis of an Indole-2-Carboxylate Ester

This protocol is a general guideline and may require optimization for specific substrates and enzyme preparations.

Materials:

  • Indole-2-carboxylate ester

  • Immobilized lipase (e.g., Novozym 435 - Candida antarctica lipase B)

  • Phosphate buffer (e.g., pH 7)

  • Organic co-solvent (e.g., tert-butanol or acetone, if needed for solubility)

  • Shaking incubator or orbital shaker

  • Centrifuge

Procedure:

  • Enzyme Suspension: Suspend the immobilized lipase in a phosphate buffer solution in a suitable reaction vessel.

  • Substrate Addition: Add the indole-2-carboxylate ester to the enzyme suspension. If the ester has poor aqueous solubility, a minimal amount of a water-miscible organic co-solvent can be added.

  • Incubation: Incubate the reaction mixture with shaking at a controlled temperature (e.g., 30-40 °C).

  • Monitoring: Monitor the reaction progress by HPLC or TLC.

  • Work-up: Once the reaction has reached the desired conversion, separate the immobilized enzyme by filtration or centrifugation.

  • Isolation: Acidify the aqueous phase to precipitate the carboxylic acid, which can then be isolated by filtration or extraction with an organic solvent.

IV. Comparative Analysis and Troubleshooting

FeatureBasic Hydrolysis (Saponification)Acid-Catalyzed HydrolysisEnzymatic Hydrolysis
Reversibility IrreversibleReversibleGenerally Irreversible (product removal)
Reaction Conditions Moderate to high temperatures, strong baseHigh temperatures, strong acidMild temperatures, neutral pH
Selectivity Low (can affect base-labile groups)Low (can affect acid-labile groups)High (chemo-, regio-, enantioselective)
Work-up Simple precipitationExtraction requiredEnzyme removal, then precipitation/extraction
Key Advantage High yield, reliableUseful for base-sensitive substratesMild conditions, high selectivity
Potential Issues Side reactions with base-sensitive groupsIncomplete reaction, decarboxylationEnzyme inhibition, low substrate solubility
Troubleshooting Common Issues
  • Incomplete Reaction: In acid-catalyzed hydrolysis, drive the equilibrium by using a large excess of water. In enzymatic reactions, ensure the enzyme is active and the substrate is accessible.

  • Decarboxylation: Indole-2-carboxylic acid can undergo decarboxylation at high temperatures.[7] If this is a concern, milder hydrolysis conditions (e.g., lower temperatures, enzymatic hydrolysis) should be considered.

  • Low Yield: For basic hydrolysis, ensure sufficient equivalents of base are used to drive the reaction to completion. During work-up, ensure the pH is sufficiently acidic to fully precipitate the carboxylic acid.

  • Purification Challenges: If the crude product is impure, recrystallization is often an effective purification method. A phased crystallization approach based on pH adjustments can also be employed to separate impurities.[6]

Conclusion

The hydrolysis of indole-2-carboxylate esters is a critical transformation in the synthesis of many important pharmaceutical compounds. The choice of method—basic, acidic, or enzymatic—should be guided by the specific characteristics of the substrate, including the presence of other functional groups, and the desired scale of the reaction. By understanding the underlying mechanisms and potential challenges associated with each approach, researchers can select and optimize the most appropriate protocol to efficiently and selectively obtain the desired indole-2-carboxylic acid.

References

  • Organic Syntheses, Coll. Vol. 4, p.539 (1963); Vol. 34, p.58 (1954). Link

  • Zhang, R.-H., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry. Link

  • Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters. Link

  • Hughes, D. L., et al. (1990). Lipase-catalyzed asymmetric hydrolysis of esters having remote chiral/prochiral centers. The Journal of Organic Chemistry. Link

  • El Ashry, E. S. H., et al. (2015). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules. Link

  • Zhou, M., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules. Link

  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters (Saponification). Link

  • Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Link

  • Poór, P., et al. (2021). Lipase-Catalyzed Strategies for the Preparation of Enantiomeric THIQ and THβC Derivatives: Green Aspects. Molecules. Link

  • Vandersteen, A. A., et al. (2012). Protonated carbonic acid and reactive intermediates in the acidic decarboxylation of indolecarboxylic acids. The Journal of Organic Chemistry. Link

  • CN106008311A - Refinement method of indole-2-carboxylic acid. (2016). Google Patents. Link

  • Gedi, V., & Gunturu, K. C. (2018). Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters. Molecules. Link

Sources

Method

Characterization of Indole Derivatives: A Senior Application Scientist's Guide to Analytical Methods and Protocols

Introduction: The indole scaffold is a cornerstone in medicinal chemistry and drug development, forming the structural basis for a vast array of biologically active compounds. From anticancer agents to anti-inflammatory...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The indole scaffold is a cornerstone in medicinal chemistry and drug development, forming the structural basis for a vast array of biologically active compounds. From anticancer agents to anti-inflammatory molecules, the therapeutic potential of indole derivatives is immense. Consequently, the robust and accurate characterization of these molecules is paramount for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of the principal analytical techniques for the characterization of indole derivatives, offering not just protocols, but the strategic reasoning behind methodological choices to ensure data integrity and accelerate development timelines.

Section 1: Strategic Selection of Analytical Techniques

The choice of an analytical method is dictated by the physicochemical properties of the indole derivative and the objective of the analysis. A logical workflow for selecting the appropriate technique is crucial for efficient and effective characterization.

G cluster_0 Initial Assessment cluster_1 Primary Separation Techniques cluster_2 Structural Elucidation cluster_3 Specialized Analysis Analyte Indole Derivative Properties (Volatility, Polarity, Chirality, etc.) HPLC HPLC (Non-volatile, Polar, Thermally Labile) Analyte->HPLC Non-Volatile GC GC-MS (Volatile, Thermally Stable) Analyte->GC Volatile Chiral_HPLC Chiral HPLC (Enantiomeric Separation) Analyte->Chiral_HPLC Chiral Objective Analytical Goal (Identification, Quantification, Purity, etc.) Objective->HPLC Quantification/Purity Objective->GC Screening/Quantification NMR NMR Spectroscopy (Definitive Structure) HPLC->NMR Structure Confirmation MS Mass Spectrometry (Molecular Weight & Fragmentation) HPLC->MS LC-MS FTIR FTIR Spectroscopy (Functional Groups) HPLC->FTIR Functional Group ID HPLC->Chiral_HPLC Chiral Analyte GC->NMR Structure Confirmation GC->MS GC->FTIR Functional Group ID

Caption: Workflow for selecting analytical methods for indole derivatives.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Quantification

HPLC is the preeminent technique for the analysis of non-volatile, polar, and thermally unstable indole derivatives, which encompasses a significant portion of pharmaceutically relevant molecules. Its versatility allows for both qualitative and quantitative analysis, making it indispensable for purity determination, stability studies, and quantification in various matrices.

Causality of Choice:

  • Broad Applicability: Reverse-phase HPLC, in particular, is well-suited for the wide range of polarities exhibited by indole derivatives.

  • Sensitivity and Resolution: Modern HPLC systems with sensitive detectors (e.g., UV-Vis, Fluorescence) can achieve low limits of detection and quantification, crucial for impurity profiling.

  • Non-destructive: Allows for fraction collection and further analysis by other techniques like NMR or MS.

Gas Chromatography-Mass Spectrometry (GC-MS): The Choice for Volatile Analogs

For indole derivatives that are volatile and thermally stable, GC-MS is a powerful analytical tool. It combines the separation capabilities of gas chromatography with the identification power of mass spectrometry.

Causality of Choice:

  • High Separation Efficiency: Capillary GC columns offer excellent resolution of complex mixtures.

  • Definitive Identification: The mass spectrometer provides molecular weight information and characteristic fragmentation patterns, which can be compared against spectral libraries for confident identification.

  • Sensitivity: GC-MS is highly sensitive, making it ideal for trace analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is unparalleled for the unambiguous determination of molecular structure. A suite of 1D and 2D NMR experiments provides detailed information about the chemical environment of each atom and their connectivity.

Causality of Choice:

  • Definitive Structure: Provides unequivocal evidence of the molecular skeleton, stereochemistry, and conformation.

  • Non-destructive: The sample can be recovered after analysis.

  • Quantitative Capability (qNMR): Can be used for the absolute quantification of compounds without the need for a reference standard of the analyte itself.

Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation

Mass spectrometry is a fundamental technique for determining the molecular weight of a compound and gaining structural insights through the analysis of its fragmentation patterns. It is often coupled with a separation technique like HPLC (LC-MS) or GC (GC-MS).

Causality of Choice:

  • Molecular Weight Determination: Provides the most accurate mass of the molecule.

  • Structural Information: The way a molecule breaks apart (fragments) upon ionization can reveal its substructures.

  • High Sensitivity: Can detect very small amounts of a substance.

Fourier-Transform Infrared (FTIR) Spectroscopy: A Rapid Scan of Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.

Causality of Choice:

  • Functional Group Identification: Quickly confirms the presence or absence of key functional groups (e.g., N-H, C=O, aromatic C-H).

  • Simplicity and Speed: Analysis is typically very fast and requires minimal sample preparation.

  • Versatility: Can be used for solid, liquid, and gaseous samples.

Chiral Chromatography: Separating Enantiomers

For chiral indole derivatives, which are common in pharmaceuticals, the separation and characterization of individual enantiomers are critical, as they can have different pharmacological and toxicological profiles. Chiral HPLC is the most widely used technique for this purpose.

Causality of Choice:

  • Enantiomeric Purity: Determines the enantiomeric excess (ee) of a sample.

  • Preparative Capabilities: Can be scaled up to isolate individual enantiomers for further testing.

  • Regulatory Requirement: Regulatory agencies often require the characterization of individual enantiomers for drug registration.

Section 2: Application Notes and Protocols

This section provides detailed, step-by-step protocols for the key analytical techniques discussed above. These protocols are intended as a starting point and may require optimization for specific indole derivatives and matrices.

HPLC-UV Method for Purity Determination and Quantification

This protocol outlines a general reverse-phase HPLC-UV method suitable for many indole derivatives.

Instrumentation and Materials:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • HPLC-grade acetonitrile (ACN) and water

  • Formic acid or trifluoroacetic acid (TFA)

  • Volumetric flasks, pipettes, and autosampler vials

  • Analytical balance

  • Syringe filters (0.45 µm)

Protocol:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Degas both mobile phases using sonication or vacuum filtration.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh ~10 mg of the indole derivative reference standard and dissolve in a suitable solvent (e.g., ACN or methanol) in a 10 mL volumetric flask.

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Sample Solution: Accurately weigh the sample and dissolve it in a suitable solvent to a known concentration within the calibration range.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: Determined by the UV spectrum of the indole derivative (typically around 220 nm and 280 nm).

    • Gradient Elution:

      Time (min) %A %B
      0 95 5
      20 5 95
      25 5 95
      26 95 5

      | 30 | 95 | 5 |

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the standard against its concentration.

    • Determine the concentration of the indole derivative in the sample solution from the calibration curve.

    • Calculate the purity of the sample by comparing the area of the main peak to the total area of all peaks in the chromatogram.

Method Validation (as per ICH Q2(R1) Guidelines):

A crucial aspect of any analytical method is its validation to ensure it is suitable for its intended purpose.

G cluster_params Key Validation Parameters Validation Analytical Method Validation (ICH Q2(R1)) Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Range Range Validation->Range Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability, Intermediate) Validation->Precision LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantitation (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness

Caption: Key parameters for analytical method validation according to ICH Q2(R1).

ParameterAcceptance Criteria (Typical)
Specificity The peak of interest should be free from interference from other components (e.g., impurities, degradation products). Peak purity analysis using a DAD is recommended.
Linearity Correlation coefficient (r²) ≥ 0.998 for the calibration curve.
Range For assay: 80-120% of the test concentration. For impurities: from the reporting threshold to 120% of the specification.
Accuracy % Recovery of 98.0% to 102.0% for the assay of the drug substance.
Precision Repeatability (intra-day): RSD ≤ 2.0%. Intermediate Precision (inter-day): RSD ≤ 2.0%.
LOD & LOQ Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ.
Robustness The method should remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature).
GC-MS Protocol for the Analysis of Volatile Indole Derivatives

This protocol is suitable for the analysis of thermally stable and volatile indole derivatives.

Instrumentation and Materials:

  • GC-MS system with an electron ionization (EI) source

  • Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • High-purity helium as the carrier gas

  • Suitable solvent for sample dissolution (e.g., dichloromethane, ethyl acetate)

  • Volumetric flasks, pipettes, and GC vials with septa

  • Analytical balance

Protocol:

  • Sample Preparation:

    • Prepare a stock solution of the indole derivative in a suitable solvent at a concentration of ~1 mg/mL.

    • Prepare working solutions by diluting the stock solution as needed (typically in the range of 1-100 µg/mL).

  • GC-MS Conditions:

    • Inlet Temperature: 250 °C

    • Injection Mode: Splitless (for trace analysis) or Split (for higher concentrations)

    • Injection Volume: 1 µL

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 min

      • Ramp: 10 °C/min to 280 °C

      • Hold at 280 °C for 5 min

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 40-500

  • Data Analysis:

    • Identify the peak corresponding to the indole derivative based on its retention time.

    • Confirm the identity by comparing the acquired mass spectrum with a reference spectrum from a library (e.g., NIST) or with a previously run standard.

    • Analyze the fragmentation pattern to support structural elucidation. A common fragmentation for the indole ring is the loss of HCN (27 Da).

NMR Spectroscopy for Structural Elucidation

This section outlines the general workflow for the structural elucidation of a novel indole derivative using a suite of NMR experiments.

Instrumentation and Materials:

  • High-field NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • Sample of the purified indole derivative (~5-10 mg)

Protocol:

  • Sample Preparation:

    • Dissolve the indole derivative in the appropriate deuterated solvent in an NMR tube.

  • NMR Data Acquisition:

    • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their neighboring protons (through spin-spin coupling).

    • ¹³C NMR: Shows the number of different types of carbon atoms. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to distinguish between CH, CH₂, and CH₃ groups.

    • 2D COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

    • 2D HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): Correlates protons with the carbons to which they are directly attached.

    • 2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular skeleton.

  • Spectral Interpretation:

    • ¹H NMR: Analyze chemical shifts, integration (relative number of protons), and multiplicity (splitting patterns).

    • ¹³C NMR: Analyze the number of signals and their chemical shifts to identify different carbon environments (e.g., aromatic, aliphatic, carbonyl).

    • COSY: Trace out spin systems to identify connected proton networks.

    • HSQC/HMQC: Assign protons to their directly attached carbons.

    • HMBC: Use the long-range correlations to connect the fragments identified from COSY and build the complete molecular structure.

FTIR Spectroscopy for Functional Group Identification

This protocol describes the use of FTIR for the rapid identification of functional groups in an indole derivative.

Instrumentation and Materials:

  • FTIR spectrometer with a suitable sampling accessory (e.g., ATR, KBr pellet press)

  • Solid or liquid sample of the indole derivative

  • Potassium bromide (KBr) for pellet preparation (if applicable)

Protocol:

  • Sample Preparation:

    • ATR (Attenuated Total Reflectance): Place a small amount of the solid or liquid sample directly on the ATR crystal.

    • KBr Pellet: Mix a small amount of the solid sample with dry KBr powder and press into a thin, transparent pellet.

  • Data Acquisition:

    • Acquire a background spectrum (of the empty ATR crystal or a pure KBr pellet).

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

  • Spectral Interpretation:

    • Identify characteristic absorption bands corresponding to the functional groups present in the indole derivative.

Characteristic FTIR Absorption Bands for Indole Derivatives:

Functional GroupWavenumber (cm⁻¹)Intensity
N-H Stretch (Indole ring)3400-3300Medium, sharp
Aromatic C-H Stretch3100-3000Medium to weak
Aliphatic C-H Stretch3000-2850Medium to strong
C=O Stretch (if present)1750-1650Strong
Aromatic C=C Stretch1600-1450Medium to strong

Section 3: Troubleshooting Common Issues

Even with well-defined protocols, analytical challenges can arise. A systematic approach to troubleshooting is essential.

HPLC Troubleshooting
IssuePotential Cause(s)Corrective Action(s)
Peak Tailing - Active sites on the column - Sample solvent incompatible with mobile phase - Column overload- Use a mobile phase with a lower pH or add a competing base - Dissolve the sample in the mobile phase - Inject a smaller sample volume or a more dilute sample
Split Peaks - Clogged inlet frit - Column void- Replace the inlet frit - Replace the column
Retention Time Drift - Change in mobile phase composition - Column temperature fluctuations - Column aging- Prepare fresh mobile phase - Use a column oven - Replace the column

For more detailed HPLC troubleshooting, refer to specialized guides.

GC-MS Troubleshooting

| Issue | Potential Cause(s) | Corrective Action(s) | | :--- | :

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Navigating Indole Functionalization

Welcome to the technical support hub for indole functionalization. This guide is designed for researchers, medicinal chemists, and process development scientists who work with the indole scaffold. As a privileged structu...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for indole functionalization. This guide is designed for researchers, medicinal chemists, and process development scientists who work with the indole scaffold. As a privileged structure in countless natural products and pharmaceuticals, mastering its selective functionalization is paramount. However, the indole nucleus presents unique challenges due to its multiple reactive sites and sensitivity to certain reaction conditions.

This center provides in-depth, field-tested insights in a direct question-and-answer format to help you troubleshoot common side reactions and optimize your synthetic strategies.

Troubleshooting Guide: Common Side Reactions

This section addresses the most frequent and challenging side reactions encountered during indole chemistry. We delve into the mechanistic underpinnings of each problem and provide actionable solutions.

Regioselectivity Issues: The N-H vs. C3-H Battle

The competition between N-alkylation and C3-alkylation is one of the most common hurdles in indole modification. The outcome is a delicate balance of electronics, sterics, and reaction conditions.

Question: My reaction is producing a mixture of N- and C3-alkylated products. How can I selectively favor C3-alkylation?

Answer: Achieving C3-alkylation requires steering the electrophile away from the nitrogen atom. The high nucleophilicity of the C3 position is inherent, but the acidity of the N-H proton (pKa ≈ 17 in DMSO) makes the conjugate base (the indolide anion) a potent nitrogen nucleophile.

  • Mechanistic Insight: When a strong base like sodium hydride (NaH) is used, the indolide anion is formed quantitatively. In this state, the reaction often favors N-alkylation due to the higher concentration of the negative charge on the nitrogen. To favor C3-alkylation, you must employ conditions where the indole reacts as a neutral, electron-rich heterocycle.

  • Troubleshooting Steps:

    • Avoid Strong Bases: Steer clear of stoichiometric amounts of strong, non-coordinating bases like NaH or KHMDS if C3-selectivity is desired. These will almost certainly generate the N-anion.

    • Employ Lewis Acid Catalysis: Lewis acids can activate the electrophile without deprotonating the indole. For example, B(C₆F₅)₃ has been shown to be an effective catalyst for the direct C3-alkylation of indoles with amine-derived agents, showing exceptional chemoselectivity while avoiding N-alkylation.[1]

    • Utilize Brønsted Acids (Carefully): A catalytic amount of a strong Brønsted acid like hydroiodic acid (HI) can promote C2-alkylation of 3-substituted indoles with unactivated alkenes, demonstrating that acidic conditions can favor C-functionalization, although care must be taken to avoid polymerization.[2]

    • Transition Metal Catalysis: Nickel-catalyzed "borrowing hydrogen" strategies using alcohols as alkylating agents are highly effective for selective C3-alkylation.[3] The choice of solvent can be critical; in one manganese-catalyzed system, the reaction could be switched from N-alkylation to C3-alkylation simply by changing the solvent.[4]

    • Protect the Nitrogen: The most definitive method is to install a protecting group on the indole nitrogen. This physically blocks N-alkylation and allows for subsequent C3-functionalization. Common protecting groups are discussed in the FAQ section below.

Question: I need to synthesize the N-alkylated indole exclusively. What is the most reliable protocol?

Answer: For exclusive N-alkylation, the strategy is the inverse of the above: you must quantitatively generate the indolide anion. This ensures the nitrogen is the most nucleophilic site.

  • Mechanistic Insight: The use of a strong, non-nucleophilic base in an appropriate polar aprotic solvent ensures complete deprotonation of the N-H bond. The resulting indolide anion will readily attack an alkyl halide or other suitable electrophile in an Sₙ2 reaction.[5]

  • Validated Protocol: N-Alkylation using Sodium Hydride

    • Setup: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the parent indole (1.0 eq.).

    • Solvent: Add anhydrous dimethylformamide (DMF). The concentration should be approximately 0.5 M.

    • Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.05–1.2 eq.) portion-wise over 10-15 minutes.

    • Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 1-2 hours, or until hydrogen gas evolution ceases and the solution becomes turbid.[6]

    • Alkylation: Cool the mixture back to 0 °C. Add the alkylating agent (e.g., benzyl bromide, 1.0-1.1 eq.) dropwise via syringe.

    • Reaction: Allow the reaction to warm to room temperature and stir overnight.

    • Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) at 0 °C. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify by column chromatography (silica gel, typically using a hexane/ethyl acetate gradient).

Regioselectivity on the Pyrrole Ring: C2 vs. C3 Functionalization

The C3 position of indole is electronically favored for electrophilic attack, being roughly 10¹³ times more reactive than benzene.[6] Direct functionalization at C2 is therefore challenging and typically requires specific strategies.

Question: I need to introduce a substituent at the C2 position of an N-H indole, but the reaction keeps occurring at C3.

Answer: This is expected behavior due to the intrinsic electronics of the indole ring. To achieve C2 functionalization, you must either block the C3 position or use a catalytic system designed to override the natural reactivity.

  • Troubleshooting Steps:

    • Block the C3 Position: If your synthetic route allows, start with an indole that is already substituted at C3 (e.g., 3-methylindole). With the more reactive C3 site occupied, many functionalization reactions will proceed at C2. An acid-catalyzed alkylation with unactivated alkenes, for example, provides C2-alkylated products in high yield when starting from 3-alkylindoles.[2]

    • Use a Directing Group: For C2-arylation, installing a removable directing group on the indole nitrogen is a powerful strategy. The N-pyrimidyl group, for instance, can direct a palladium catalyst to activate the C2-H bond, allowing for subsequent arylation.[7]

    • Catalyst Control: The choice of catalyst and ligand can be paramount. In palladium-catalyzed oxidative Heck reactions, specific sulfoxide-2-hydroxypyridine (SOHP) ligands have been developed to switch the selectivity from the inherent C3 to the desired C2 position.[8] Mechanistic studies suggest that some palladium-catalyzed C2-arylations may proceed through a non-electrophilic C2-metalation pathway, bypassing the C3-preference.[9]

C2_vs_C3_Functionalization Indole Indole Substrate C3_Attack C3_Attack Indole->C3_Attack High e⁻ density at C3 C2_Attack C2_Attack Indole->C2_Attack Directing Group (DG) or C3-Blocking Prod_C3 C3-Functionalized Product Prod_C2 C2-Functionalized Product C3_Attack->Prod_C3 C2_Attack->Prod_C2

Degradation Pathways: Polymerization and Oxidation

Indoles are sensitive molecules that can degrade under harsh conditions, leading to complex mixtures and low yields.

Question: My reaction mixture turned into an intractable dark tar after adding acid. What happened and how can I prevent it?

Answer: You have likely encountered acid-catalyzed polymerization of your indole. This is a very common side reaction, especially with strong Brønsted (protonic) acids.

  • Mechanistic Insight: Protonation of indole preferentially occurs at the C3 position to form a 3H-indolium cation. This cation is a potent electrophile that can be attacked by a molecule of neutral indole, initiating a chain reaction that leads to oligomers and polymers.[10] Lewis acids, in contrast, tend to coordinate with the lone pair on the nitrogen atom. This interaction does not generate the highly reactive indolium cation, thus mitigating the polymerization pathway.[10]

  • Troubleshooting Steps:

    • Switch to a Lewis Acid: If your reaction requires acid catalysis (e.g., for a Friedel-Crafts acylation), replace Brønsted acids like HCl or H₂SO₄ with a Lewis acid such as ZnCl₂, BF₃·OEt₂, or AlCl₃.

    • Control Stoichiometry and Temperature: If a Brønsted acid is unavoidable, use only a catalytic amount and run the reaction at the lowest possible temperature to slow the rate of polymerization.

    • Use N-Protected Indoles: Attaching an electron-withdrawing protecting group (e.g., tosyl, Boc) to the nitrogen makes the indole ring less electron-rich and therefore less susceptible to protonation and subsequent polymerization.

Question: My purified indole compound is developing a pink or brown color upon storage. Is it decomposing?

Answer: Yes, a color change from white/colorless to pink, red, or brown is a classic sign of indole oxidation and potential polymerization.[11] The electron-rich nature of the indole ring makes it susceptible to autoxidation in the presence of air and light.

  • Mechanistic Insight: Oxidation can be initiated by light, atmospheric oxygen, or trace metal impurities. The C2-C3 double bond is particularly vulnerable. Initial oxidation can lead to intermediates like 3-hydroperoxyindolenine, which can then rearrange or react further to form colored, often polymeric, byproducts.

  • Prevention and Storage Protocol:

    • Minimize Air Exposure: After purification, flush the vial containing your compound with an inert gas (argon or nitrogen) before sealing.

    • Protect from Light: Store indole derivatives in amber glass vials or wrap clear vials in aluminum foil to prevent photo-oxidation.[11]

    • Store Cold: Keep the compound in a refrigerator (2-8 °C) or, for long-term storage, a freezer (-20 °C).[11]

    • Use High-Purity Solvents for Workup: During reaction workup and purification, use peroxide-free solvents to minimize exposure to oxidizing agents.

    • Consider Antioxidants: For particularly sensitive compounds or for long-term storage of bulk material, adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) can be effective.

Frequently Asked Questions (FAQs)

Q1: I need to protect the indole nitrogen. Which protecting group should I choose?

The ideal protecting group depends on its stability to your planned reaction conditions and the ease of its subsequent removal.

Protecting GroupIntroduction ConditionsRemoval ConditionsKey Advantages/Disadvantages
Boc (tert-Butoxycarbonyl)Boc₂O, DMAP, THF/DCMTFA, HCl in DioxaneAdv: Easy to introduce and remove. Disadv: Acid-labile; not suitable for acidic reactions.
Ts (Tosyl)TsCl, NaH or K₂CO₃, DMFStrong base (NaOH, KOH); Reductive (Mg/MeOH)Adv: Very robust, stable to acid and many organometallics. Disadv: Removal can require harsh conditions.
SEM (2-(Trimethylsilyl)ethoxymethyl)SEM-Cl, NaH, DMFFluoride source (TBAF); Strong acid (TFA)Adv: Stable to a wide range of conditions (bases, nucleophiles). Disadv: Reagents can be costly.
PhSO₂ (Phenylsulfonyl)PhSO₂Cl, BaseHarsh conditions often required (e.g., strong reducing agents).[12]Adv: Extremely robust electron-withdrawing group. Disadv: Difficult to remove.
Pivaloyl Pivaloyl chloride, BaseStrong base (e.g., LiOH, alkoxides)Adv: Sterically bulky, can protect both N-1 and direct away from C-2.[13] Disadv: Notoriously difficult to remove.[13]

Q2: Why does my Friedel-Crafts acylation of indole fail?

There are two primary reasons for the failure of Friedel-Crafts acylations on indoles:

  • Lewis Acid Complexation: The Lewis acid catalyst (e.g., AlCl₃) can coordinate strongly with the basic nitrogen atom of the indole, deactivating the ring towards electrophilic attack. Using an N-protected indole, particularly with an electron-withdrawing group like tosyl, circumvents this issue.

  • Ring Deactivation: If the indole already bears a strongly deactivating group (e.g., -NO₂, -CN), the ring will be too electron-poor to participate in the reaction.[14]

Q3: How can I functionalize the benzene ring (C4-C7) of indole?

Accessing the benzene portion of the indole nucleus is considerably more challenging than functionalizing the pyrrole ring due to its lower intrinsic reactivity.[5] Success almost always relies on a directing group (DG) strategy.

  • Mechanism: A directing group, typically installed at the N-1 position, coordinates to a transition metal catalyst (commonly palladium or copper) and holds it in close proximity to a specific C-H bond on the benzene ring, facilitating selective activation and functionalization.

DG_Strategy Start N-DG Indole Intermediate Cyclometalated Intermediate Start->Intermediate DG-assisted C-H Activation Catalyst Transition Metal Catalyst (e.g., Pd) Catalyst->Intermediate Product C7-Functionalized Product Intermediate->Product Reductive Elimination Partner Coupling Partner (e.g., Aryl Halide) Partner->Intermediate Oxidative Addition

  • Examples of Directing Groups:

    • N-P(O)tBu₂: Directs palladium-catalyzed arylation to C7 and copper-catalyzed arylation to C6.[5]

    • N-PᵗBu₂: A versatile phosphine-based group for C7 arylation, olefination, acylation, and more.[5][15]

    • Pivaloyl at C3: Can be used in conjunction with an N-directing group to achieve functionalization at C4 or C5.[5][15]

The key advantage of many modern directing groups is that they can be easily attached to the indole and subsequently removed under mild conditions after the desired functionalization has been achieved.

References

  • Zhang, Y., Wang, Y., & Zhang, J. (2022). 2-Alkylation of 3-Alkyindoles With Unactivated Alkenes. Frontiers in Chemistry. Available at: [Link]

  • BenchChem. (2025). Technical Support Center: Solvent Selection for Indole Synthesis. BenchChem.
  • ResearchGate. (2014). How do I perform alkylation of indole NH of harmine hydrochloride salt using sodium hydride and alkyl bromide? ResearchGate. Available at: [Link]

  • BenchChem. (2025).
  • Garcı́a-Garcı́a, P., & Liebeskind, L. S. (2020). B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles.
  • Wen, J., & Shi, Z. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. Accounts of Chemical Research, 54(8), 1723–1736. Available at: [Link]

  • Munson, M. C., & Barany, G. (1995). Facile removal of the N-indole-mesitylenesulfonyl protecting group using HF cleavage conditions. Peptide Science.
  • Chiong, H. A., Daugulis, O., & Zaitsev, V. G. (2006). Direct Palladium-Catalyzed C-2 and C-3 Arylation of Indoles: A Mechanistic Rationale for Regioselectivity. Journal of the American Chemical Society.
  • Di Rocco, G., et al. (2021). Highly Selective Indole Oxidation Catalyzed by a Mn-Containing Artificial Mini-Enzyme.
  • ResearchGate. (2025). A New Protecting-Group Strategy for Indoles. ResearchGate. Available at: [Link]

  • Liu, R. Y., et al. (2019). CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence. PubMed Central.
  • ACS Omega. (2022). Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles.
  • Duguid, R. J., et al. (2016). Toward a More Holistic Framework for Solvent Selection. Organic Process Research & Development.
  • Smith, C. D., et al. (2021). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. Organic & Biomolecular Chemistry.
  • PubMed. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. PubMed. Available at: [Link]

  • ResearchGate. (2015). How can I protect the C2 position of indole and subsequently to be removed easily? ResearchGate. Available at: [Link]

  • BenchChem. (2025).
  • American Chemical Society. (2020). Electrically Driven N(sp2)–C(sp2/3) Bond Cleavage of Sulfonamides.
  • National Institutes of Health. (2023).
  • Maji, M., et al. (2022). Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols. Journal of Organic Chemistry.
  • The Journal of Physical Chemistry C. (2015). Electropolymerization: Further Insight into the Formation of Conducting Polyindole Thin Films.
  • ACS Green Chemistry Institute. (n.d.). Solvent Tool. ACSGCIPR. Available at: [Link]

  • Organic Syntheses. (n.d.). N-BENZOYLINDOLE. Organic Syntheses. Available at: [Link]

  • PubMed. (1993). Oligomerization of indole-3-carbinol in aqueous acid. PubMed. Available at: [Link]

  • New Journal of Chemistry. (2021).
  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Chemistry Steps. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides. Organic Chemistry Portal. Available at: [Link]

  • ResearchGate. (1995). Mechanism of indole-3-acetic acid oxidation by plant peroxidases: Anaerobic stopped-flow spectrophotometric studies on horseradish and tobacco peroxidases.
  • ResearchGate. (2019). Palladium-catalyzed direct C2 arylation of N-substituted indoles with 1-aryltriazenes.
  • PubMed. (2021). Catalyst-controlled directing group translocation in the site selective C–H functionalization of 3-carboxamide indoles and metallocarbenes. PubMed.
  • Organic Letters. (2022). Palladium Metallaphotoredox-Catalyzed 2-Arylation of Indole Derivatives.
  • Chemical Communications. (2019). Transition-metal-catalyzed site-selective C7-functionalization of indoles: advancement and future prospects. RSC Publishing.
  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Available at: [Link]

  • Atmospheric Chemistry and Physics. (2022).
  • ResearchGate. (2012). What's the best way to protect the NH group in Heterocyclic Compounds? ResearchGate. Available at: [Link]

  • ResearchGate. (2011). The investigation of acid effect on chemical polymerization of indole. ResearchGate. Available at: [Link]

  • PubMed. (2021). Regioselective N-alkylation of the 1 H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PubMed.
  • YouTube. (2011). The Fischer Indole synthesis: reaction mechanism tutorial. YouTube. Available at: [Link]

  • ChemRxiv. (2022). Catalyst-Controlled Directing Group Translocation in the Site Selective C–H Functionalization of 3-Carboxamide Indoles and Metallocarbenes. ChemRxiv.
  • ResearchGate. (2021). Palladium-catalyzed direct C2–H arylation of indole with phenyl(Mes)iodonium triflate.
  • YouTube. (2017). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. YouTube. Available at: [Link]

  • Journal of the American Chemical Society. (1970). Reactions of sodium borohydride in acidic media. I. Reduction of indoles and alkylation of aromatic amines with carboxylic acids.
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Sources

Optimization

Technical Support Center: Improving Regioselectivity in Indole C-H Functionalization

Welcome to the technical support center for indole C-H functionalization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving regioselectivity...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for indole C-H functionalization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving regioselectivity in their experiments. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), detailed protocols, and mechanistic insights to help you overcome common challenges and optimize your synthetic strategies.

The indole scaffold is a privileged structure in a vast array of pharmaceuticals and biologically active natural products.[1][2] Direct C-H functionalization has emerged as a powerful and atom-economical tool for the derivatization of this important heterocycle.[1][2][3] However, the presence of multiple reactive C-H bonds (at the C2, C3, and C4-C7 positions) presents a significant challenge in controlling regioselectivity.[2][4][5] This guide provides a structured approach to understanding and manipulating the factors that govern site-selectivity in your indole C-H functionalization reactions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems you may encounter. The solutions provided are based on established principles and literature-proven strategies.

Problem 1: My reaction yields a mixture of C2 and C3 functionalized products. How can I favor one over the other?

Answer:

Achieving selectivity between the C2 and C3 positions often hinges on a delicate interplay between the indole's electronic properties and the reaction conditions. The C3 position is generally more electron-rich and kinetically favored for electrophilic attack, while the C2-H bond is more acidic.[1] Here’s how you can troubleshoot:

  • For C3-Selectivity:

    • Mechanism Insight: C3-functionalization often proceeds through an electrophilic palladation pathway.

    • Recommended Action:

      • Solvent and Oxidant Choice: A classic approach to favor C3-alkenylation is using a Cu(OAc)₂ oxidant in a DMF/DMSO solvent system.

      • Protecting Group Strategy: Employing a bulky protecting group on the indole nitrogen, such as triisopropylsilyl (TIPS), can sterically hinder the C2 position and favor C3 functionalization.

      • Catalyst System: A Pd(TFA)₂ catalyst system can promote electrophilic addition at the C3 position.

  • For C2-Selectivity:

    • Mechanism Insight: C2-selectivity is often achieved by directing group assistance, which overcomes the intrinsic preference for C3 functionalization.[1][6] The C2-H bond's higher acidity can also be exploited.[1]

    • Recommended Action:

      • Directing Group Installation: Install a directing group at the N1 position. The N-(2-pyridyl)sulfonyl group is a well-established directing group for Pd-catalyzed C2-alkenylation.

      • Solvent and Additive Modification: Switching to a dioxane/AcOH solvent system with t-BuOOBz as the oxidant can favor C2-vinylation. The acidic medium is thought to facilitate a Pd-migration from C3 to the C2 position.

      • Ligand Choice: The use of specific ligands can dramatically influence regioselectivity. For instance, sulfoxide-2-hydroxypyridine (SOHP) ligands have been developed for ligand-controlled C2-selective oxidative Heck reactions.[7]

Problem 2: I am struggling to achieve functionalization on the benzene ring (C4-C7) of the indole. What strategies can I employ?

Answer:

Functionalizing the benzenoid core of indoles is considerably more challenging than modifying the pyrrole ring due to the lower reactivity of these C-H bonds.[2][4][5][6] The key to success lies in using directing groups to bring the catalyst in proximity to the desired C-H bond.

  • Mechanism Insight: Directing groups form a cyclometalated intermediate with the transition metal catalyst, positioning it to activate a specific C-H bond.[3][8][9] The size of the resulting metallacycle (five-membered vs. six-membered) often dictates the regioselectivity.

  • Recommended Actions:

    • For C4-Functionalization:

      • Install a directing group at the C3 position. A removable pivaloyl group at C3 has been successfully used to direct Pd-catalyzed arylation to the C4 position.[2][4][10] An aldehyde group at C3 can also direct C4-alkenylation.[4]

      • For tryptophan derivatives, a TfNH- directing group in combination with a bulky N-TIPS protecting group can achieve C4-olefination.[4]

    • For C5-Functionalization:

      • A pivaloyl directing group at the C3 position, in conjunction with a CuTc catalyst and a diaryliodonium salt as the arylating agent, can achieve C5 arylation.[4][10]

    • For C6-Functionalization:

      • An N-P(O)tBu₂ directing group on the indole nitrogen can direct Cu-catalyzed arylation to the C6 position.[2]

    • For C7-Functionalization:

      • An N-P(O)tBu₂ directing group is also effective for Pd-catalyzed C7 arylation.[2]

      • A bulky N-pivaloyl group can direct Rh-catalyzed C7-alkenylation, favoring the formation of a six-membered metallacycle over a five-membered one that would lead to C2 functionalization.

Problem 3: My directing group is difficult to remove or requires harsh conditions. Are there alternatives?

Answer:

The need for harsh conditions to remove a directing group can limit the functional group tolerance and overall efficiency of a synthetic route.[1] Here are some strategies to mitigate this issue:

  • Choose a Readily Cleavable Directing Group:

    • The N-P(III)tBu₂ group is often more easily attached and detached compared to its P(V) counterpart.[2][5]

    • Pivaloyl groups, while effective, can sometimes require strong basic or acidic conditions for removal.[11]

  • Transient Directing Group Strategy:

    • This innovative approach utilizes a directing group that is introduced in situ, facilitates the C-H activation, and is subsequently removed in the same pot.

    • For example, glycine can be used as a transient directing group in Pd(II)-catalyzed C4-chlorination and bromination of indoles.[12]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind using a directing group?

A1: A directing group (DG) is a functional group that is installed on the indole substrate to control the regioselectivity of a C-H functionalization reaction.[3] It works by coordinating to the transition metal catalyst, forming an organometallic intermediate.[3] This pre-coordination brings the catalyst into close proximity to a specific C-H bond, facilitating its cleavage through a process like concerted metalation-deprotonation (CMD).[13] The regioselectivity is therefore determined by the geometry of this cyclometalated intermediate.[3]

Q2: How do ligands influence regioselectivity in indole C-H functionalization?

A2: Ligands play a crucial role in modulating the steric and electronic properties of the metal catalyst, which in turn can significantly impact regioselectivity.[11] They can influence the stability of different catalytic intermediates and the energy barriers of various reaction pathways. For example, in some Pd-catalyzed reactions, the choice of ligand can switch the regioselectivity-determining step from C-H activation to a subsequent step like the Heck-type olefination, thereby altering the final product distribution.[7][13] The use of σ-donor ligands generally favors the oxidative addition step in Pd-catalysis.[11]

Q3: What is "substrate bias" and how can it be overcome?

A3: Substrate bias refers to the inherent reactivity of the indole ring, which often leads to functionalization at a specific position based on its electronic or steric properties, independent of external directing forces.[1] For instance, the intrinsic nucleophilicity of the C3 position makes it the preferred site for many electrophilic substitution reactions.[6] To overcome substrate bias, one can employ a directing group to force the reaction to occur at a less inherently reactive site.[1] Another strategy involves modifying the substrate to alter its inherent reactivity. For example, installing a bulky silyl group on the indole nitrogen can overcome the general C2-selectivity of radical addition of electron-poor radicals, leading to selective C3-functionalization.[14]

Q4: Can I achieve regioselective functionalization without a directing group?

A4: Yes, while directing groups offer a powerful and predictable way to control regioselectivity, functionalization without a directing group is possible and relies on exploiting the intrinsic reactivity of the indole, often referred to as innate C-H functionalization.[1] This approach is typically limited to the most reactive positions, C3 and C2. Regiocontrol in such cases is often dictated by the specific catalyst, solvent, and oxidant used. For example, as mentioned in the troubleshooting guide, the regioselectivity of Pd-catalyzed alkenylation of N-H indoles can be switched between C2 and C3 by changing the reaction medium and oxidant.

Data and Protocols

Table 1: Directing Group Strategies for Regioselective Indole C-H Functionalization
Target PositionDirecting Group (Position)Catalyst System (Typical)Reaction TypeReference
C2 N-(2-pyridyl)sulfonyl (N1)Pd(OAc)₂ / Cu(OAc)₂Alkenylation
C4 Pivaloyl (C3)Pd(PPh₃)₂Cl₂ / Ag₂OArylation[4]
C4 Aldehyde (C3)Not specifiedAlkenylation[4]
C5 Pivaloyl (C3)CuTc / dtpbyArylation[4][10]
C6 N-P(O)tBu₂ (N1)Copper catalystArylation[2]
C7 N-P(O)tBu₂ (N1)Palladium catalystArylation[2]
C7 N-Pivaloyl (N1)Rhodium catalystAlkenylation
Detailed Protocol: Pd-Catalyzed C4-Arylation of 3-Pivaloylindole

This protocol is adapted from the work of Yang and collaborators for the regioselective C4-arylation of indoles.[4]

Materials:

  • 3-Pivaloylindole (1.0 equiv)

  • Aryl iodide (1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (5 mol%)

  • Ag₂O (2.0 equiv)

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2.0 equiv)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere (e.g., Argon or Nitrogen), add 3-pivaloylindole, aryl iodide, Pd(PPh₃)₂Cl₂, and Ag₂O.

  • Evacuate and backfill the tube with the inert gas three times.

  • Add the anhydrous solvent via syringe, followed by the addition of DBU.

  • Seal the Schlenk tube and place it in a preheated oil bath at 80 °C.

  • Stir the reaction mixture for 12 hours.

  • After completion (monitored by TLC or LC-MS), cool the reaction mixture to room temperature.

  • Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove inorganic salts.

  • Wash the Celite pad with the same solvent.

  • Combine the organic filtrates and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the C4-arylated indole.

Self-Validation:

  • Confirm the regioselectivity of the product using 1D and 2D NMR spectroscopy (e.g., NOESY or HMBC) to establish the connectivity between the aryl group and the C4 position of the indole.

  • Obtain high-resolution mass spectrometry (HRMS) data to confirm the molecular formula of the product.

Mechanistic Insights and Visualizations

Understanding the underlying mechanisms is key to rational reaction design and troubleshooting.

Diagram 1: General Mechanism of Directing Group-Assisted C-H Activation

This diagram illustrates the fundamental catalytic cycle for a directing group-mediated C-H functionalization, a common pathway in many of the discussed regioselective transformations.[8][9]

G A Catalyst Precursor (e.g., Pd(OAc)₂) C Coordination Complex A->C Coordination B Indole Substrate with Directing Group (DG) B->C D Cyclometalated Intermediate (C-H Activation) C->D C-H Cleavage (CMD) F Oxidative Addition or Insertion D->F E Coupling Partner (e.g., Aryl Halide) E->F G Reductive Elimination F->G C-C or C-X Bond Formation H Functionalized Indole G->H I Regenerated Catalyst G->I I->C Catalytic Cycle

Caption: Catalytic cycle for directing group-assisted C-H functionalization.

Diagram 2: Decision Workflow for Selecting a Regioselective Strategy

This workflow provides a logical path for choosing an appropriate strategy based on the desired position of functionalization.

Caption: Decision tree for choosing a regioselective indole functionalization strategy.

References

  • Farah, S., et al. (2021). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Molecules, 26(16), 4966. [Link]

  • Cacchi, S., & Fabrizi, G. (2011). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews, 111(5), PR215-PR283. [Link]

  • Park, Y., et al. (2018). Delineating Physical Organic Parameters in Site-Selective C–H Functionalization of Indoles. Journal of the American Chemical Society, 140(19), 6217–6227. [Link]

  • Aslam, M., et al. (2022). Palladium‐Catalyzed Regioselective C4 Functionalization of Indoles with Quinones. Advanced Synthesis & Catalysis, 364(17), 2955-2968. [Link]

  • Yang, L., & Shi, Z. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. Accounts of Chemical Research, 54(9), 2216–2229. [Link]

  • Kumar, P., et al. (2021). Transition metal-catalyzed C–H functionalizations of indoles. New Journal of Chemistry, 45(31), 13816-13841. [Link]

  • Li, B., et al. (2018). C-H Functionalization of indoles and oxindoles through CDC reactions. Organic & Biomolecular Chemistry, 16(2), 246-263. [Link]

  • Kim, J., et al. (2019). Chameleon-like Behavior of the Directing Group in the Rh(III)-Catalyzed Regioselective C–H Amidation of Indole: An Experimental and Computational Study. ACS Catalysis, 9(11), 10248–10258. [Link]

  • Engelin, C. J., et al. (2018). Regiocontrol in transition-metal-catalyzed C–H functionalization. Nature Reviews Chemistry, 2(7), 1-15. [Link]

  • Bellina, F., & Cauteruccio, S. (2014). Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes. Beilstein Journal of Organic Chemistry, 10, 2642–2663. [Link]

  • Wang, D., et al. (2020). Palladium‐Catalyzed Remote C−H Phosphonylation of Indoles at the C4 and C6 Positions by a Radical Approach. Angewandte Chemie International Edition, 59(42), 18635-18640. [Link]

  • Yang, L., et al. (2016). Regiocontrolled Direct C-H Arylation of Indoles at the C4 and C5 Positions. Angewandte Chemie International Edition, 55(1), 321-325. [Link]

  • Gande, S., et al. (2022). Pd(II)-Catalyzed Transient Directing Group-Assisted Regioselective Diverse C4–H Functionalizations of Indoles. Organic Letters, 24(10), 1941–1946. [Link]

  • Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chemical Reviews, 110(2), 1147–1169. [Link]

  • Pitre, S. P., & McTiernan, C. D. (2017). Overcoming Substrate Bias in Radical Addition: Selective C3-Functionalisation of Indoles. Chemical Communications, 53(56), 7937-7940. [Link]

  • Park, Y., et al. (2018). Delineating Physical Organic Parameters in Site-Selective C–H Functionalization of Indoles. The Journal of Organic Chemistry, 83(9), 4964-4974. [Link]

  • Li, X., et al. (2021). Rhodium(II)-Catalyzed Regioselective Remote C–H Alkylation of Protic Indoles. Organic Letters, 23(12), 4707–4712. [Link]

  • da Silva, J. F., et al. (2021). A Catalysis Guide Focusing on C–H Activation Processes. Journal of the Brazilian Chemical Society, 32(4), 695-716. [Link]

  • Sharma, S., & Han, S. (2018). Recent Advances in the Regioselective Synthesis of Indoles via C–H Activation/Functionalization. ACS Omega, 3(6), 6296–6310. [Link]

  • de Lemos, E., et al. (2021). A Catalysis Guide Focusing on C–H Activation Processes. Journal of the Brazilian Chemical Society, 32(4), 695-716. [Link]

  • Wang, D., & Shi, Z. (2017). Regioselective direct arylation of indoles on the benzenoid moiety. Chemical Communications, 53(6), 1053-1064. [Link]

  • Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Chemical Reviews, 110(2), 1147-1169. [Link]

  • Zhang, Z., et al. (2020). Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step. Nature Communications, 11(1), 4707. [Link]

Sources

Troubleshooting

Overcoming challenges in the synthesis of C3 N-substituted indoles

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for the synthesis of C3 N-substituted indoles. This guide is designed to provide in-depth troubleshooting ad...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of C3 N-substituted indoles. This guide is designed to provide in-depth troubleshooting advice and practical solutions to common challenges encountered in the laboratory. As specialists in synthetic organic chemistry, we understand that the path to novel indole derivatives is often paved with unexpected hurdles. This resource is structured to anticipate your questions and provide clear, actionable guidance rooted in established chemical principles and field-proven experience.

I. Troubleshooting Guide: Navigating the Synthetic Landscape

This section is organized by common synthetic challenges, offering a question-and-answer format to directly address issues you may be facing at the bench.

A. The Enduring Challenge: N- vs. C3-Substitution Selectivity

One of the most frequent obstacles in the synthesis of N-substituted indoles is the competing reactivity of the C3 position. The indole nucleus possesses two primary nucleophilic sites: the N1 nitrogen and the C3 carbon. The C3 position is significantly more nucleophilic than the nitrogen atom, often leading to undesired C3-alkylation or arylation.[1][2]

Question: My N-alkylation reaction is yielding a mixture of N1- and C3-alkylated products, with the C3-isomer predominating. How can I improve N-selectivity?

Answer: This is a classic selectivity problem. To favor N-alkylation, you need to modulate the nucleophilicity of the indole nitrogen and control the reaction conditions. Here’s a systematic approach to troubleshooting:

  • The Role of the Base and Solvent System: The choice of base is critical. A strong base, such as sodium hydride (NaH), in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) is the standard approach to deprotonate the indole N-H, forming the more nucleophilic indolide anion.[3] This significantly enhances the rate of N-alkylation. Weaker bases or protic solvents can lead to a significant amount of C3-alkylation.

    • Expert Insight: While NaH is effective, its heterogeneous nature can sometimes lead to inconsistent results. For more reproducible reactions, consider using a solution of lithium bis(trimethylsilyl)amide (LiHMDS) or potassium bis(trimethylsilyl)amide (KHMDS) in THF. These strong, soluble bases provide more controlled deprotonation.

  • Temperature and Addition Rate: Running the reaction at a lower temperature (e.g., 0 °C or even -78 °C) after deprotonation can help improve N-selectivity. Add the alkylating agent slowly to the solution of the indolide anion to maintain a low concentration of the electrophile, which can minimize side reactions.

  • Protecting Group Strategy: For complex syntheses where direct N-alkylation is problematic, a protecting group strategy can be invaluable. Protecting the nitrogen with a group that can be easily removed later allows for clean C3-functionalization, followed by deprotection and subsequent N-alkylation. Common protecting groups for the indole nitrogen include Boc, tosyl (Ts), and 2-(trimethylsilyl)ethoxymethyl (SEM).[4]

Experimental Protocol: Selective N-Alkylation of Indole using Sodium Hydride

This protocol provides a general procedure for the N-alkylation of an indole using sodium hydride.

  • Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add the indole (1.0 equivalent).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) via syringe.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) portion-wise to the stirred solution.

  • Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours, or until hydrogen gas evolution ceases. The formation of a turbid solution is often observed.[5]

  • Alkylation: Cool the reaction mixture back to 0 °C and add the alkylating agent (e.g., alkyl halide, 1.05 equivalents) dropwise via syringe.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

B. Modern Synthetic Approaches: Troubleshooting Metal-Catalyzed Reactions

Palladium- and copper-catalyzed cross-coupling reactions have become powerful tools for the synthesis of N-aryl and N-vinyl indoles. However, these methods come with their own set of challenges.

Question: My copper-catalyzed N-arylation of a substituted indole is sluggish and gives low yields. What are the likely causes and how can I optimize the reaction?

Answer: Low yields in copper-catalyzed N-arylations often point to issues with the catalyst activity, ligand choice, or substrate compatibility. Here's a breakdown of potential problems and solutions:

  • Catalyst and Ligand System: The combination of the copper source and the ligand is paramount. While classic Ullmann conditions require harsh temperatures, modern systems utilizing ligands like 1,10-phenanthroline or N,N'-dimethylethylenediamine (DMEDA) can facilitate the reaction under milder conditions.[6][7]

    • Troubleshooting Steps:

      • Vary the Ligand: If one ligand is not effective, screen a panel of common ligands for copper catalysis, such as various diamines or phenanthroline derivatives.

      • Check the Copper Source: Ensure your copper(I) salt (e.g., CuI) is of high purity. Oxidation to copper(II) can be detrimental to the catalytic cycle.

      • Optimize Catalyst Loading: While typically 5-10 mol% of the copper catalyst is used, for challenging substrates, increasing the catalyst loading may improve the yield.

  • Base and Solvent: The choice of base and solvent can significantly impact the reaction rate and yield. Potassium phosphate (K3PO4) and cesium carbonate (Cs2CO3) are commonly used bases. Aprotic polar solvents like DMF, DMSO, or dioxane are often effective.

    • Expert Insight: For substrates with poor solubility, a higher boiling point solvent like 1,4-dioxane or toluene may be beneficial. In some cases, the use of surfactants in aqueous media has been shown to promote the reaction.

  • Substrate Effects: Sterically hindered indoles (e.g., those with substituents at the C2 or C7 positions) or electron-poor aryl halides can be challenging substrates. For sterically demanding substrates, a less bulky ligand may be advantageous. For electron-deficient aryl halides, a more electron-rich ligand on the copper center can facilitate oxidative addition.

Experimental Protocol: Copper-Catalyzed N-Arylation of Indole

This protocol is a general procedure for the copper-catalyzed N-arylation of indoles with aryl halides.[6]

  • Reaction Setup: To a flame-dried Schlenk tube, add CuI (5 mol%), the indole (1.2 equivalents), and K3PO4 (2.1 equivalents).

  • Inert Atmosphere: Evacuate and backfill the tube with argon (repeat three times).

  • Reagent Addition: Under a positive pressure of argon, add the aryl halide (1.0 equivalent), the diamine ligand (e.g., trans-N,N'-dimethyl-1,2-cyclohexanediamine, 10-20 mol%), and anhydrous toluene via syringe.

  • Reaction Conditions: Seal the tube and heat the reaction mixture in an oil bath at 110 °C with vigorous stirring for 24 hours.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography on silica gel.

Question: I am attempting a palladium-catalyzed N-allylation, but I am observing significant C3-allylation. How can I direct the selectivity to the nitrogen?

Answer: The regioselectivity of palladium-catalyzed allylation of indoles is highly dependent on the reaction conditions, particularly the solvent and the nature of the palladium catalyst and ligand.

  • Solvent Choice: The polarity of the solvent plays a crucial role. In many cases, using a more polar solvent like DMSO can favor N-allylation.[8]

  • Ligand Effects: The choice of phosphine ligand is critical. Bulky, electron-rich phosphines can influence the regioselectivity. It is advisable to screen a variety of ligands to find the optimal one for your specific substrate.

  • Base: The base used to deprotonate the indole can also affect the N/C3 selectivity. Experiment with different bases, such as carbonates (e.g., Cs2CO3) or phosphates (e.g., K3PO4), in combination with different solvents.

C. Classical Methods: Overcoming the Hurdles of Fischer and Bischler-Möhlau Syntheses

While modern methods are prevalent, classical indole syntheses remain relevant. However, they often come with their own set of challenges, especially when targeting N-substituted products.

Question: My Fischer indole synthesis of an N-substituted indole is failing or giving very low yields. What could be the problem?

Answer: The Fischer indole synthesis is a robust reaction, but its success is highly dependent on the stability of the intermediates.

  • Substituent Effects: Electron-donating groups on the arylhydrazine can weaken the N-N bond, leading to cleavage of this bond as a competing side reaction to the desired[6][6]-sigmatropic rearrangement.[9] This is a common reason for the failure of Fischer indolizations with certain substitution patterns.

  • Acid Catalyst: The choice and concentration of the acid catalyst are critical. Both Brønsted acids (e.g., HCl, H2SO4, PPA) and Lewis acids (e.g., ZnCl2, BF3·OEt2) can be used. The optimal acid and its concentration often need to be determined empirically for a given substrate.

  • Reaction Temperature: The reaction often requires heating to proceed. However, excessive heat can lead to decomposition and the formation of tar-like byproducts. A careful optimization of the reaction temperature is necessary.

II. Frequently Asked Questions (FAQs)

Q1: How can I distinguish between N-substituted and C3-substituted indole isomers using NMR spectroscopy?

A1: ¹H NMR spectroscopy is a powerful tool for this purpose. The key diagnostic signals are:

  • N-H Proton: In a C3-substituted indole, you will observe a characteristic broad singlet for the N-H proton, typically in the range of δ 8.0-8.5 ppm. In an N-substituted indole, this signal will be absent.

  • H2 Proton: In a C3-substituted indole, the proton at the C2 position typically appears as a singlet or a doublet (if coupled to a substituent at N1) between δ 7.0 and 7.5 ppm. In an N-substituted, C3-unsubstituted indole, the H3 proton will be present, often as a triplet coupled to the H2 proton.

  • Substituent Protons: The chemical shift and multiplicity of the protons on the N- or C3-substituent will also be informative. For example, in an N-benzyl indole, the benzylic CH2 protons will appear as a singlet, whereas in a 3-benzyl indole, the benzylic CH2 protons will also be a singlet but in a different chemical shift environment.

Q2: What are the characteristic IR spectroscopic features of N-H and C-H vibrations in indoles?

A2: The N-H stretching vibration in an unsubstituted or C3-substituted indole appears as a sharp to moderately broad band in the region of 3400-3500 cm⁻¹.[10][11] This band will be absent in the IR spectrum of an N-substituted indole. The aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹.

Q3: My C3-alkylation reaction is producing a significant amount of the bis(indolyl)methane byproduct. How can I prevent this?

A3: The formation of bis(indolyl)methanes is a common side reaction in the acid-catalyzed alkylation of indoles with aldehydes or ketones. It occurs when the initially formed 3-indolylcarbinol intermediate reacts with a second molecule of indole. To minimize this, you can:

  • Use a milder catalyst: Strong acids can promote the formation of the carbocation intermediate that leads to the bis(indolyl)methane. Using a milder Lewis acid or an organocatalyst can sometimes suppress this side reaction.

  • Control stoichiometry: Using a slight excess of the alkylating agent can help to consume the indole before it can react with the intermediate.

  • Reaction conditions: Lowering the reaction temperature can also help to reduce the rate of the side reaction.

Q4: What are some common fragmentation patterns for N-substituted indoles in mass spectrometry?

A4: The fragmentation of N-substituted indoles in electron ionization mass spectrometry (EI-MS) will depend on the nature of the substituent. Common fragmentation pathways include:

  • Loss of the N-substituent: Cleavage of the N-C bond of the substituent is a common fragmentation pathway.

  • Rearrangements: Depending on the substituent, rearrangements can occur. For example, N-benzyl indoles may show a prominent tropylium ion peak at m/z 91.

  • Ring fragmentation: Fragmentation of the indole ring itself can also occur, though often to a lesser extent than cleavage of the N-substituent.

III. Visualizing the Chemistry: Mechanisms and Workflows

Mechanism of N- vs. C3-Alkylation

G Competing N- vs. C3-Alkylation Pathways Indole Indole Indolide Indolide Anion Indole->Indolide + Base C3_Alkylation C3-Alkylated Product Indole->C3_Alkylation C3-attack (uncatalyzed or weak base) N_Alkylation N-Alkylated Product Indolide->N_Alkylation N-attack Electrophile R-X (Alkylating Agent) Electrophile->N_Alkylation Electrophile->C3_Alkylation

Caption: The choice of base dictates the dominant nucleophilic site of the indole.

Troubleshooting Workflow for Low Yield in N-Arylation

G Troubleshooting Low Yield in N-Arylation Start Low Yield in N-Arylation Check_Reagents Verify Purity of Reagents (Indole, Aryl Halide, CuI) Start->Check_Reagents Optimize_Ligand Screen Different Ligands (e.g., diamines, phenanthrolines) Check_Reagents->Optimize_Ligand Optimize_Base Vary the Base (K3PO4, Cs2CO3) Optimize_Ligand->Optimize_Base Optimize_Solvent Test Different Solvents (Toluene, Dioxane, DMF) Optimize_Base->Optimize_Solvent Optimize_Temp Adjust Reaction Temperature Optimize_Solvent->Optimize_Temp Increase_Loading Increase Catalyst/Ligand Loading Optimize_Temp->Increase_Loading Success Improved Yield Increase_Loading->Success

Caption: A systematic approach to optimizing copper-catalyzed N-arylation reactions.

IV. Data at a Glance: Comparing Synthetic Methods

MethodKey ReagentsTypical ConditionsAdvantagesCommon Challenges
N-Alkylation with NaH Indole, Alkyl Halide, NaHDMF or THF, 0 °C to rtHigh N-selectivity, widely applicableHeterogeneous, moisture-sensitive
Copper-Catalyzed N-Arylation Indole, Aryl Halide, CuI, Ligand, BaseToluene or Dioxane, 110 °CGood functional group tolerance, milder than classic UllmannLigand and base screening often necessary, substrate-dependent yields
Palladium-Catalyzed N-Allylation Indole, Allylic Acetate, Pd Catalyst, Ligand, BaseVarious solvents, rt to elevated temp.High yields, good stereocontrol possibleCompetition with C3-allylation, catalyst cost
Fischer Indole Synthesis Arylhydrazine, Ketone/Aldehyde, AcidVarious solvents, heatedConvergent, builds indole coreLimited by substituent effects, potential for low yields and side reactions
Bischler-Möhlau Synthesis α-Haloketone, Aniline, AcidHigh temperaturesAccess to 2-arylindolesHarsh conditions, often results in mixtures

V. References

  • Ciszewski, L. W.; Durka, K.; Gryko, D. Photocatalytic Alkylation of Pyrroles and Indoles with α-Diazo Esters. Org. Lett.2019 , 21 (17), 7028–7032. [Link]

  • Bandini, M.; Gualandi, A.; Monari, M.; Romaniello, A.; Tragni, M.; Umani-Ronchi, A. Gold-Catalyzed Enantioselective Friedel–Crafts Alkylation of Indoles with Allenamides. Angew. Chem. Int. Ed.2010 , 49 (49), 9474–9478. [Link]

  • Old, D. W.; Harris, M. C.; Buchwald, S. L. The Copper-Catalyzed N-Arylation of Indoles. J. Am. Chem. Soc.2002 , 124 (35), 10257–10258. [Link]

  • Cee, V. J.; Erlanson, D. A. N-Alkylation of an Indole. ACS Med. Chem. Lett. 2019 , 10 (9), 1302–1308. [Link]

  • Fischer, E.; Jourdan, F. Ueber die Hydrazine der Brenztraubensäure. Ber. Dtsch. Chem. Ges.1883 , 16 (2), 2241–2245. [Link]

  • Wang, Z.; Tu, L.; Zhuang, Z.; Wang, Y.; Fei, N. Chemoselective N1 or C3 Cyclization Reaction of Indoles with Tetrasubstituted Olefins: Diastereoselective Synthesis of Pyrroloindoles or Cyclopenta[b]indoles Tethered with Seven-Membered Rings. J. Org. Chem.2015 , 80 (5), 2639–2647. [Link]

  • An overview of palladium-catalyzed N-alkylation reactions. Org. Biomol. Chem., 2024 , Advance Article. [Link]

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. [Link]

  • LiOtBu-promoted synthesis of bis(3-indolyl)methanes by the alkylation of indoles with alcohols under air. RSC Adv., 2024 , 14, 1029-1033. [Link]

  • Optimization of reaction conditions for the N-arylation of indoles with iodobenzene. Res. Chem. Intermed.2018 , 44, 5361–5370. [Link]

  • Trivedi, M. K.; Tallapragada, R. M.; Branton, A.; Jana, S. Biofield Treatment: A Potential Strategy for Modification of Physical and Thermal Properties of Indole. J. Anal. Bioanal. Tech.2015 , 6 (5), 1-8. [Link]

  • How do I perform alkylation of indole NH of harmine hydrochloride salt using sodium hydride and alkyl bromide? ResearchGate. [Link]

  • Akiyama, T.; Tamura, K.; Yoshida, T.; Hosoya, S. Aluminum-Catalyzed Cross Selective C3–N1′ Coupling Reactions of N-Methoxyindoles with Indoles. Chemistry2023 , 5 (1), 481-491. [Link]

  • Garg, N. K.; Sarpong, R. Why Do Some Fischer Indolizations Fail? J. Am. Chem. Soc.2011 , 133 (13), 4756–4759. [Link]

  • Recent Progress Concerning the N-Arylation of Indoles. Molecules2021 , 26 (17), 5079. [Link]

  • Palladium-Catalyzed Selective N-Allylation of Indoles assisted by PEG-Water System. J. Chin. Chem. Soc.2014 , 61 (8), 917-922. [Link]

  • Copper-Catalyzed N-Arylation of Indoles. ResearchGate. [Link]

  • Zwier, T. S. Ultraviolet/infrared-double resonance spectroscopy and ab initio calculations on the indole+ and indole(H2O)1+ cations. J. Chem. Phys.2000 , 113 (19), 8445-8458. [Link]

Sources

Optimization

Technical Support Center: Refinement of Palladium-Catalyzed Indole Cyclization Methods

Welcome to the technical support center for palladium-catalyzed indole cyclization methods. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these pow...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for palladium-catalyzed indole cyclization methods. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these powerful synthetic transformations. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring your path to successful indole synthesis is both clear and efficient.

Introduction

Palladium-catalyzed reactions represent a cornerstone of modern organic synthesis, offering unparalleled efficiency in constructing the indole scaffold, a privileged core in numerous natural products and pharmaceutical agents.[1][2] Methods such as the Larock, Heck, and Buchwald-Hartwig cyclizations have become indispensable tools. However, the path to high yields and clean reactions is often nuanced, with challenges ranging from catalyst deactivation to poor regioselectivity. This guide is structured to address these specific issues head-on, providing both quick-reference FAQs and in-depth troubleshooting guides.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial queries and stumbling blocks encountered during palladium-catalyzed indole synthesis.

Q1: My Larock indole synthesis is not working or giving very low yields. What are the first things to check?

A1: The Larock indole synthesis, a powerful reaction between an ortho-haloaniline and a disubstituted alkyne, is sensitive to several factors.[3] Start by verifying the quality of your palladium source; Pd(OAc)₂ is commonly used but can be reduced to inactive Pd(0) over time.[3] Ensure your solvent (typically DMF or toluene) is anhydrous, as water can interfere with the catalytic cycle.[4] The choice and stoichiometry of the base (e.g., K₂CO₃, Cs₂CO₃) and any chloride salt additive (e.g., LiCl) are also critical; an excess of LiCl can sometimes slow the reaction.[3]

Q2: I am observing significant amounts of side products in my Heck-type indole cyclization. What could be the cause?

A2: Side product formation in intramolecular Heck reactions often points to issues with catalyst stability or competing reaction pathways.[5] The choice of ligand is paramount; monodentate phosphine ligands that are electron-rich can suppress undesired off-cycle reactivity.[5] Additionally, the reaction temperature can be a crucial factor. While higher temperatures can increase the reaction rate, they can also promote catalyst decomposition or undesired side reactions. A careful optimization of the temperature is often necessary.[4]

Q3: Why is my palladium catalyst turning black and precipitating out of the solution?

A3: The formation of palladium black is a classic sign of catalyst deactivation, where the active soluble palladium species aggregate into inactive bulk metal. This can be caused by several factors, including the presence of impurities that act as catalyst poisons, excessively high reaction temperatures, or an inappropriate ligand-to-metal ratio.[6] In some cases, the reaction medium itself can lead to catalyst decomposition. For instance, in reductive cyclizations, if the oxidizing substrate is consumed faster than the catalyst can be re-oxidized, the accumulated Pd(0) can precipitate.[7]

Q4: How do I control the regioselectivity in the Larock synthesis when using an unsymmetrical alkyne?

A4: Regioselectivity in the Larock indole synthesis is a well-documented challenge. Generally, the reaction favors the insertion of the alkyne such that the larger, more sterically-hindering substituent is placed adjacent to the arylpalladium intermediate.[3] This is driven by minimizing steric strain in the transition state.[3] The choice of N-heterocyclic carbene (NHC) ligands on the palladium catalyst has also been shown to provide high regioselectivity.[8]

Q5: Can I use a heterogeneous palladium catalyst like Pd/C for these cyclizations?

A5: Yes, palladium on activated carbon (Pd/C) can be an effective catalyst for some indole syntheses, such as domino Sonogashira coupling-intramolecular heteroannulation.[9] However, a significant issue with supported catalysts is deactivation, with a notable drop in activity after the first run.[9] It's also important to be aware that in the presence of ligands like phosphines, leaching of palladium from the support can occur, leading to a homogeneous catalytic species in solution.[9]

Troubleshooting Guide: From Problem to Solution

This section provides a more detailed, systematic approach to resolving common experimental failures.

Problem 1: Low or No Product Yield

Low or non-existent yields are the most frequent and frustrating issues. A logical, step-by-step approach is crucial for diagnosis.

start Low/No Yield reagent_quality Verify Reagent Quality (Pd source, solvent, base) start->reagent_quality Initial Check reaction_setup Check Reaction Setup (Inert atmosphere, temperature) reagent_quality->reaction_setup Reagents OK success Improved Yield reagent_quality->success Issue Found & Fixed catalyst_system Optimize Catalyst System (Ligand, Pd precursor, additives) reaction_setup->catalyst_system Setup OK reaction_setup->success Issue Found & Fixed substrate_issue Evaluate Substrate Reactivity (Protecting groups, sterics) catalyst_system->substrate_issue System Optimized catalyst_system->success Yield Improved substrate_issue->success Substrate Modified

Caption: Troubleshooting workflow for low product yield.

  • Reagent Integrity is Non-Negotiable:

    • Palladium Source: Pd(II) precursors like Pd(OAc)₂ and PdCl₂ are common, but their purity can vary. Consider using a freshly opened bottle or a more stable precatalyst. The reduction of Pd(II) to the active Pd(0) can be facilitated by phosphine ligands or other reducing agents in the reaction mixture.[5]

    • Solvent and Base: Many palladium-catalyzed reactions are sensitive to air and moisture. Ensure solvents are rigorously dried and degassed. The choice of base is also critical; for instance, in Buchwald-Hartwig aminations, the base plays a key role in the catalytic cycle.[10] Toluene has been found to be a superior solvent in some ortho-amination/Heck cyclization cascades, while more polar solvents like 1,4-dioxane can lead to increased side-product formation.[5]

    • Starting Materials: Verify the purity of your aniline and alkyne/alkene starting materials. Impurities can sometimes act as catalyst poisons.

  • Optimizing the Catalytic System:

    • The Power of the Ligand: Ligands are not just spectators; they modulate the solubility, stability, and reactivity of the palladium center.[9] Phosphine ligands are the most common, but their electronic and steric properties must be matched to the specific reaction. For challenging couplings, consider more specialized ligands like N-heterocyclic carbenes (NHCs) or bulky electron-rich phosphines.[5][9]

    • Additives: Halide additives, such as LiCl or Bu₄NCl, can be crucial for the success of many Pd(II)-catalyzed reactions by influencing the palladium complex's reactivity.[9]

This protocol is a starting point and may require optimization for specific substrates.

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the ortho-iodoaniline (1.0 equiv), potassium carbonate (2.0 equiv), and lithium chloride (1.0 equiv).

  • Add anhydrous, degassed DMF as the solvent.

  • Add the disubstituted alkyne (1.2 equiv).

  • In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ (5 mol%) in a small amount of DMF.

  • Add the catalyst solution to the reaction mixture.

  • Seal the Schlenk tube and heat the reaction at the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Problem 2: Catalyst Deactivation and Precipitation

A healthy, active catalyst should remain dissolved and maintain its catalytic activity throughout the reaction.

cluster_cycle Catalytic Cycle cluster_deactivation Deactivation Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X Pd_black Pd Black (Inactive) Pd0->Pd_black Aggregation PdII R-Pd(II)-X L_n OxAdd->PdII MigIns Migratory Insertion PdII->MigIns Alkyne/Alkene PdII->Pd_black Decomposition Intermediate Cyclized Pd(II) Intermediate MigIns->Intermediate RedElim Reductive Elimination Intermediate->RedElim RedElim->Pd0 Product

Caption: Simplified catalytic cycle and deactivation pathways.

  • Ligand Selection: The right ligand can stabilize the palladium intermediates and prevent aggregation. For instance, bulky phosphine ligands can create a coordinatively saturated metal center that is less prone to decomposition.

  • Temperature Control: While heat is often required, excessive temperatures can accelerate catalyst decomposition.[4] Running reactions at the lowest effective temperature is a good practice. It may be beneficial to decrease the reaction temperature to 80°C to favor the formation of the desired indole product over indoline isomers in certain cases.[5]

  • Inert Atmosphere: Oxygen can oxidize the active Pd(0) species, leading to deactivation. Maintaining a strictly inert atmosphere is crucial.

  • Purity of Reagents: Certain functional groups or impurities can act as poisons to the palladium catalyst. For example, sulfur-containing compounds are notorious for poisoning palladium catalysts.

Problem 3: Poor Regioselectivity or Isomer Formation

Controlling where substituents end up on the final indole product is a common challenge, especially with unsymmetrical starting materials.

FactorInfluence on RegioselectivityExample
Steric Effects The larger substituent on an unsymmetrical alkyne typically orients away from the aniline nitrogen during cyclization.[3]In a Larock synthesis, phenylacetylene will preferentially give the 2-phenylindole.
Electronic Effects Electron-donating or -withdrawing groups on the aniline or alkyne can influence the electron density at different positions, directing the cyclization.Substrates with electron-donating groups often produce better yields than those with electron-withdrawing groups in certain cyclizations.[1]
Ligand Control The steric and electronic properties of the ligand can create a chiral pocket or a biased environment around the metal, influencing the regiochemical outcome.[8]The use of specific N-heterocyclic carbene (NHC) ligands has been shown to afford high regioselectivity in the Larock synthesis.[8]
Solvent Effects The polarity of the solvent can influence the stability of intermediates and transition states, thereby affecting the regioselectivity.[5]Toluene often gives better results than more polar solvents like dioxane in certain Heck-type cyclizations.[5]

In a palladium/norbornene-catalyzed ortho-amination/ipso-Heck cyclization, the substitution pattern of the alkene in the coupling partner can lead to different products. While a simple allylamine gives the desired indole, a more substituted 1,2-disubstituted alkene can yield a mixture of the indole and the corresponding indoline. A trisubstituted alkene can lead exclusively to the indoline product.[5] This highlights the profound impact of substrate sterics on the reaction outcome.

Conclusion

The successful application of palladium-catalyzed indole cyclizations requires a deep understanding of the interplay between the catalyst, ligands, substrates, and reaction conditions. This guide provides a framework for systematically troubleshooting common issues. By approaching experimental challenges with a clear understanding of the underlying chemical principles, researchers can more effectively optimize these powerful reactions for their specific synthetic goals.

References

  • Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews, 105(7), 2873-2920. [Link]

  • Chen, K., & Engle, K. M. (2021). Synthesis of C3,C4-Disubstituted Indoles via the Palladium/Norbornene-Catalyzed Ortho-Amination/Ipso-Heck Cyclization. Organic Letters, 23(15), 5986-5990. [Link]

  • Singh, M., & Singh, J. (2021). Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts. Catalysts, 11(11), 1362. [Link]

  • Yang, H., et al. (2013). Palladium-catalyzed synthesis of indoles via intramolecular Heck reaction. Catalysis Communications, 38, 21-25. [Link]

  • Cacchi, S., & Fabrizi, G. (2011). Indoles via Palladium-catalyzed Cyclization. Organic Reactions. [Link]

  • Ragaini, F., et al. (2012). Synthesis of Indoles by Palladium-Catalyzed Reductive Cyclization of β-Nitrostyrenes with Phenyl Formate as a CO Surrogate. Catalysts, 2(4), 513-528. [Link]

  • Larock, R. C. (1991). Larock indole synthesis. Wikipedia. [Link]

  • He, P., et al. (2013). The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes. RSC Advances, 3(40), 18533-18539. [Link]

  • Hama, T., & Hartwig, J. F. (2008). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 73(1), 52-60. [Link]

  • Albers, P., et al. (2001). Poisoning and deactivation of palladium catalysts. Journal of Molecular Catalysis A: Chemical, 173(1-2), 275-286. [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Mass Spectrometry of Indole-2-Carboxylate Derivatives

Introduction: The Analytical Challenge of Indole-2-Carboxylates Indole-2-carboxylate derivatives represent a vital class of heterocyclic compounds, forming the structural core of molecules in fields ranging from drug dis...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge of Indole-2-Carboxylates

Indole-2-carboxylate derivatives represent a vital class of heterocyclic compounds, forming the structural core of molecules in fields ranging from drug discovery to materials science. Their diverse biological activities, including potential as HIV-1 integrase inhibitors and antiproliferative agents, necessitate robust and precise analytical methods for their characterization and quantification.[1][2] Mass spectrometry (MS), coupled with chromatographic separation, stands as the gold standard for this purpose. However, the choice of methodology—primarily between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)—is not trivial. It dictates sample preparation strategies, achievable sensitivity, and the nature of the structural information obtained.

This guide provides an in-depth comparison of GC-MS and LC-MS techniques for the analysis of indole-2-carboxylate derivatives. We will explore the fundamental principles behind each approach, discuss their respective strengths and limitations, and provide field-proven experimental protocols. Our focus is not just on the "how," but the "why," empowering researchers, scientists, and drug development professionals to make informed decisions for their specific analytical challenges.

Methodology Comparison: GC-MS vs. LC-MS/MS

The primary decision point in the mass spectrometric analysis of indole-2-carboxylate derivatives is the choice of inlet system: Gas Chromatography (GC) or Liquid Chromatography (LC). This choice is fundamentally tied to the physicochemical properties of the analytes, namely their volatility and thermal stability.

G cluster_workflow General Analytical Workflow Sample Sample Containing Indole-2-Carboxylate Derivatives Preparation Sample Preparation (Extraction, Cleanup) Sample->Preparation Analyte Isolated Analyte Preparation->Analyte Derivatization Derivatization Required? (Volatility/Thermal Stability) Analyte->Derivatization GCMS GC-MS Analysis Derivatization->GCMS  Yes   LCMS LC-MS/MS Analysis Derivatization->LCMS  No   Data Data Acquisition & Analysis GCMS->Data LCMS->Data

Caption: Decision workflow for selecting an MS-based analytical method.

Gas Chromatography-Mass Spectrometry (GC-MS): The Derivatization Imperative

GC-MS offers exceptional chromatographic resolution and benefits from robust, standardized electron ionization (EI) processes that generate reproducible, library-searchable mass spectra. However, its core requirement is that analytes must be volatile and thermally stable enough to be vaporized without decomposition. Indole-2-carboxylic acids, due to the polar carboxylic acid group and the N-H group, have low volatility and are prone to thermal degradation.

Expertise & Experience: Direct injection of these compounds onto a GC column is often futile, leading to poor peak shape, irreversible adsorption, and no detectable signal. Therefore, chemical derivatization is a mandatory pre-analytical step.[3] This process replaces active hydrogens on the carboxyl and indole nitrogen groups with nonpolar moieties, increasing volatility and thermal stability.

Common Derivatization Strategies:

  • Methylation: Using diazomethane or a similar reagent to form methyl esters. This is a highly effective and common method for carboxylic acids.[3]

  • Silylation: Using reagents like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) to replace active protons with trimethylsilyl (TMS) groups.

  • Acylation: Using reagents like trifluoroacetic anhydride (TFAA) can also be employed, which has the added benefit of introducing electron-capturing groups for enhanced sensitivity with an electron capture detector (ECD), though flame ionization (FID) or MS are more common detectors.[3]

Trustworthiness: The key to a reliable GC-MS protocol is ensuring the derivatization reaction goes to completion. Incomplete derivatization leads to multiple peaks for a single analyte, complicating quantification and identification. Running a small set of validation standards to confirm a single, sharp peak for each derivatized analyte is a critical system suitability test.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Direct Approach

LC-MS/MS is arguably the more versatile and widely adopted technique for compounds like indole-2-carboxylates. It separates compounds in the liquid phase, eliminating the need for vaporization and, consequently, the derivatization step.[4] This simplifies sample preparation and avoids potential artifacts from the derivatization reaction.

Expertise & Experience: The most common ionization technique used is Electrospray Ionization (ESI), a "soft" ionization method that typically generates intact protonated molecules ([M+H]⁺) in positive ion mode or deprotonated molecules ([M-H]⁻) in negative ion mode.[5] For indole-2-carboxylic acids, negative ion mode ESI is often preferred due to the acidic nature of the carboxyl group, which readily loses a proton to form a stable carboxylate anion.

The true power of this approach lies in tandem mass spectrometry (MS/MS). The intact molecular ion is selected in the first mass analyzer (Q1), fragmented via Collision-Induced Dissociation (CID) in a collision cell (Q2), and the resulting fragment ions are analyzed in the second mass analyzer (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity, allowing for quantification even in complex biological matrices.[6][7]

Fragmentation Patterns: Decoding the Mass Spectra

The fragmentation patterns observed in the mass spectrometer are the fingerprints of the molecule, providing crucial information for structural elucidation and confirmation. The patterns differ significantly between the hard ionization of GC-EI-MS and the soft ionization/CID of LC-MS/MS.

GC-EI-MS Fragmentation

Electron Ionization (EI) is a high-energy process that leads to extensive and complex fragmentation. For a derivatized indole-2-carboxylate (e.g., the methyl ester), the fragmentation is characteristic of both the indole core and the ester group.

  • Molecular Ion (M⁺·): A strong molecular ion peak is usually visible.

  • Loss of Ester Group: A prominent fragment often corresponds to the loss of the alkoxy group from the ester (e.g., ·OCH₃, -31 Da) or the entire carbomethoxy group (·COOCH₃, -59 Da).

  • Indole Core Fragmentation: The indole ring itself is quite stable. A characteristic fragmentation of the indole nucleus involves the loss of HCN (-27 Da) from an intermediate ion.[8]

G cluster_ei Proposed EI Fragmentation of Methyl Indole-2-carboxylate M [M]⁺· (e.g., m/z 175) F1 [M - ·OCH₃]⁺ (m/z 144) M->F1 - ·OCH₃ F2 [M - CO]⁺· (m/z 116) F1->F2 - CO F3 [M - HCN]⁺· (m/z 89) F2->F3 - HCN

Caption: Common EI fragmentation pathway for a methyl indole-2-carboxylate.

LC-MS/MS (ESI-CID) Fragmentation

Collision-Induced Dissociation (CID) in an LC-MS/MS system is a lower-energy process that results in simpler, more predictable fragmentation compared to EI. Analyzing in negative ion mode, the precursor ion is the deprotonated molecule, [M-H]⁻.

  • Decarboxylation: The most characteristic fragmentation pathway for a deprotonated indole-2-carboxylic acid is the neutral loss of carbon dioxide (CO₂), a loss of 44 Da.[8] This results in a highly stable indolinide anion and is often the most intense fragment ion, making it an excellent choice for quantification in MRM experiments.

  • Other Fragments: Depending on the substituents on the indole ring, other specific losses may be observed, providing further structural confirmation.

Ionization ModePrecursor Ion (m/z)Key Fragment Ion (m/z)Neutral Loss
Negative ESI160.04 ([M-H]⁻)116.05CO₂ (44 Da)

Table 1. Characteristic MS/MS transition for Indole-2-carboxylic acid. Data derived from public spectral databases.[9]

Comparative Performance Analysis

The choice between GC-MS and LC-MS/MS involves trade-offs in performance, complexity, and cost.

FeatureGC-MSLC-MS/MS
Sample Preparation Complex; requires derivatization.[3]Simple; "dilute and shoot" often possible.[4]
Sensitivity Good, can be enhanced by derivatization.Excellent, especially with MRM.[6]
Selectivity Good chromatographic resolution.Superior due to MS/MS (MRM).[7]
Throughput Lower, due to sample prep and longer run times.Higher, due to simpler prep and faster LC methods.
Universality Limited to volatile/thermostable compounds.Broadly applicable to polar and nonpolar compounds.
Spectral Libraries Extensive EI libraries (NIST, Wiley) available for identification.Libraries are less standardized; identification relies on standards.
Cost Generally lower instrument acquisition cost.Higher instrument acquisition and maintenance costs.

Table 2. Head-to-head comparison of GC-MS and LC-MS/MS for Indole-2-Carboxylate analysis.

Experimental Protocols: A Practical Guide

The following protocols are provided as validated starting points. Researchers must optimize these methods for their specific instrumentation, analytes, and matrices.

Protocol 1: GC-MS Analysis of Indole-2-Carboxylate Derivatives (via Methylation)

Trustworthiness: This protocol incorporates a quality control step to ensure complete derivatization.

  • Sample Preparation & Extraction:

    • Extract indole-2-carboxylates from the sample matrix using an appropriate solvent (e.g., ethyl acetate, methanol). Solid-phase extraction (SPE) can be used for cleanup and concentration.[4]

    • Evaporate the solvent to complete dryness under a gentle stream of nitrogen. The absence of water is critical for the next step.

  • Derivatization (Methylation with (Trimethylsilyl)diazomethane):

    • Safety Note: Diazomethane and its precursors are toxic and potentially explosive. Handle with extreme care in a well-ventilated fume hood.

    • Reconstitute the dried extract in 100 µL of a solvent mixture like methanol/toluene (1:1).

    • Add (trimethylsilyl)diazomethane solution (2.0 M in hexanes) dropwise until a persistent yellow color is observed, indicating a slight excess of the reagent.

    • Allow the reaction to proceed for 10-15 minutes at room temperature.

    • Quench the excess reagent by adding a few drops of acetic acid until the yellow color disappears.

    • Evaporate the sample to dryness again and reconstitute in a known volume of a GC-compatible solvent (e.g., hexane or ethyl acetate).

  • GC-MS Parameters:

    • GC Column: A mid-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm), is a good starting point.

    • Inlet: Splitless injection at 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • MS Parameters:

      • Ion Source: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230 °C.

      • Scan Range: m/z 50-400.

Protocol 2: LC-MS/MS Analysis of Indole-2-Carboxylate Derivatives

Trustworthiness: This protocol uses a stable isotope-labeled internal standard to ensure accurate quantification, correcting for matrix effects and instrument variability.

  • Sample Preparation & Extraction:

    • Extract the analytes as described in the GC-MS protocol. SPE is highly recommended for complex matrices like plasma or tissue homogenates.

    • Evaporate the solvent and reconstitute the sample in a known volume of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

    • Spike the sample with a known concentration of an internal standard (e.g., ¹³C₆-Indole-2-carboxylic acid).

    • Filter the sample through a 0.22 µm syringe filter before injection.[7]

  • LC Parameters:

    • LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is standard.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • MS/MS Parameters:

    • Ion Source: Electrospray Ionization (ESI), Negative Ion Mode.

    • Capillary Voltage: -3.5 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 350 °C.

    • MRM Transitions: Determine the specific precursor → product ion transitions for each analyte and its internal standard by infusing a pure standard. For indole-2-carboxylic acid, this would be m/z 160.0 → 116.0. Optimize collision energy for maximum signal intensity.

Conclusion and Future Outlook

For the analysis of indole-2-carboxylate derivatives, LC-MS/MS is generally the superior technique, offering high sensitivity, high selectivity, and simplified sample preparation without the need for derivatization. Its main drawback is the higher initial investment. GC-MS remains a viable, cost-effective alternative, particularly in laboratories where it is already established, provided that derivatization protocols are carefully optimized and validated. The reproducible nature of EI spectra also offers advantages for identifying unknown derivatives when compared against spectral libraries.

The choice of method ultimately depends on the specific goals of the analysis:

  • For high-throughput quantitative analysis in complex matrices (e.g., pharmacokinetic studies), LC-MS/MS is the clear choice.

  • For structural identification of unknowns and in labs where LC-MS is not available, a well-validated GC-MS method is a powerful tool.

As mass spectrometry technology continues to advance, techniques like high-resolution mass spectrometry (HRMS) will play an increasingly important role, enabling the confident identification of novel indole-2-carboxylate derivatives and their metabolites based on accurate mass measurements, further empowering research in this critical field.

References

  • Chen, G., et al. (2011). Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. Molecules, 16(7), 5644-5655. Available from: [Link]

  • Zhang, Y., et al. (2023). Mass Spectrometry Rearrangement Ions and Metabolic Pathways-Based Discovery of Indole Derivatives during the Aging Process in Ci. Preprints.org. Available from: [Link]

  • Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. Available from: [Link]

  • Vemula, P., et al. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. Molecules, 27(15), 4985. Available from: [Link]

  • Wang, W., et al. (2017). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Molecules, 22(3), 506. Available from: [Link]

  • Wang, H., et al. (2012). Microwave-Assisted Synthesis of Indole-2-Carboxylic Acid Esters in Ionic Liquid. Synthetic Communications, 42(9), 1316-1324. Available from: [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Molecules, 27(16), 5240. Available from: [Link]

  • Powers, J.C. (1968). Mass spectrometry of simple indoles. The Journal of Organic Chemistry, 33(5), 2044-2050. Available from: [Link]

  • El Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. ResearchGate. Available from: [Link]

  • mzCloud. (2014). Indole-2-carboxylic acid. mzCloud Mass Spectrometry Database. Available from: [Link]

  • NIST. (n.d.). Indole-2-carboxylic acid. NIST Chemistry WebBook. Available from: [Link]

  • Horning, E. C., et al. (1967). Gas chromatography of several indole derivatives. Analytical Biochemistry, 18(3), 453-458. Available from: [Link]

  • Li, Y., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances, 14, 8805-8815. Available from: [Link]

  • van den Berg, M., et al. (2002). The application of electrospray ionization mass spectrometry to homogeneous catalysis. Coordination Chemistry Reviews, 230(1-2), 153-180. Available from: [Link]

  • Szewczyk, A., et al. (2016). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivated in Poland. Acta Poloniae Pharmaceutica, 73(3), 665-670. Available from: [Link]

  • Appendino, G., et al. (2021). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Molecules, 26(11), 3326. Available from: [Link]

  • RSC Publishing. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. Available from: [Link]

  • SCIEX. (2020). Electrospray ionization process - Episode 12 | Introduction to LC-MS/MS. YouTube. Available from: [Link]

  • Higashi, T. & Ogawa, S. (2017). Derivatization methods for the LC-MS/MS analyses of carboxylic acids. Journal of Pharmaceutical and Biomedical Analysis, 144, 102-115. Available from: [Link]

  • Kim, H. I., et al. (2005). Electrospray ionization ion mobility spectrometry of carboxylate anions: ion mobilities and a mass-mobility correlation. The Journal of Physical Chemistry A, 109(40), 9016-9023. Available from: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available from: [Link]

  • Vessecchi, R., et al. (2015). Two competing ionization processes in electrospray mass spectrometry of indolyl benzo[b]carbazoles: Formation of M+• versus [M+H]+. Journal of Mass Spectrometry, 50(7), 915-922. Available from: [Link]

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Comparative

The Gold Standard: A Comparative Guide to Structure Confirmation of Synthesized Indole Compounds Using X-ray Crystallography

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's three-dimensional structure is paramount. This is particularly true for indole-containi...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's three-dimensional structure is paramount. This is particularly true for indole-containing compounds, a privileged scaffold in a vast array of pharmaceuticals and biologically active molecules.[1] While numerous analytical techniques contribute to characterization, single-crystal X-ray crystallography stands as the definitive method for elucidating the precise atomic arrangement in the solid state. This guide provides an in-depth comparison of X-ray crystallography with other common analytical techniques, supported by experimental insights and protocols, to empower researchers in making informed decisions for the structural validation of their novel indole derivatives.

The Imperative of Structural Integrity in Indole Chemistry

The indole nucleus is a cornerstone of many natural products and synthetic drugs, exhibiting a wide spectrum of biological activities.[1][2] The subtle placement of substituents on the indole ring can drastically alter a compound's pharmacological profile. Therefore, unequivocal structure determination is not merely a confirmatory step but a critical component of the drug discovery and development pipeline. It provides irrefutable evidence of the synthetic outcome, clarifies stereochemistry, and informs structure-activity relationship (SAR) studies.[3][4]

X-ray Crystallography: The Unambiguous Arbiter of Molecular Structure

Single-crystal X-ray diffraction (SCXRD) is a powerful analytical technique that provides a detailed three-dimensional map of the atomic and molecular structure of a crystalline material.[5][6] The technique relies on the diffraction of an X-ray beam by the ordered arrangement of atoms within a single crystal.[6] By analyzing the diffraction pattern, scientists can determine bond lengths, bond angles, and the overall molecular geometry with exceptional precision.[6] For novel indole compounds, SCXRD provides the ultimate proof of structure, including the absolute configuration of chiral centers, which is often challenging to assign definitively by other methods.[4][7][8]

The Crystallographic Workflow: From Powder to Picture

The journey from a newly synthesized indole compound to a fully resolved crystal structure involves a series of critical steps. Each stage requires careful execution and an understanding of the underlying principles to ensure the generation of high-quality data.

X-ray Crystallography Workflow Figure 1. The Experimental Workflow of Single-Crystal X-ray Crystallography cluster_0 Sample Preparation cluster_1 Data Collection cluster_2 Structure Solution & Refinement cluster_3 Validation & Analysis Synthesized Indole Compound Synthesized Indole Compound Purification Purification Synthesized Indole Compound->Purification Chromatography/Recrystallization Crystal Growth Crystal Growth Purification->Crystal Growth High Purity Sample Crystal Mounting Crystal Mounting Crystal Growth->Crystal Mounting X-ray Diffraction X-ray Diffraction Crystal Mounting->X-ray Diffraction On Goniometer Diffraction Data Diffraction Data X-ray Diffraction->Diffraction Data Electron Density Map Electron Density Map Diffraction Data->Electron Density Map Phase Problem Structural Model Structural Model Electron Density Map->Structural Model Atom Assignment Refinement Refinement Structural Model->Refinement Least-squares Minimization Final Structure (CIF) Final Structure (CIF) Refinement->Final Structure (CIF) Validation Report Validation Report Final Structure (CIF)->Validation Report checkCIF Structural Analysis Structural Analysis Validation Report->Structural Analysis Geometric & Packing Analysis Technique Comparison Figure 2. A Logic Diagram Comparing Analytical Techniques cluster_Xray X-ray Crystallography cluster_NMR NMR Spectroscopy cluster_MS Mass Spectrometry Synthesized Indole Synthesized Indole X-ray Crystallography X-ray Crystallography Synthesized Indole->X-ray Crystallography Requires Crystal NMR Spectroscopy NMR Spectroscopy Synthesized Indole->NMR Spectroscopy Soluble Sample Mass Spectrometry Mass Spectrometry Synthesized Indole->Mass Spectrometry Ionizable Sample 3D Structure 3D Structure Absolute Stereochemistry Absolute Stereochemistry Solid State Solid State Connectivity Connectivity Solution Conformation Solution Conformation Molecular Weight Molecular Weight Formula Formula

Sources

Validation

A Tale of Two Isomers: A Comparative Guide to Indole-2-carboxylic Acid and Indole-3-carboxylic Acid Derivatives in Research

The indole scaffold is a cornerstone of medicinal chemistry, a privileged structure bestowed by nature and embraced by researchers for its remarkable versatility.[1][2] This bicyclic aromatic heterocycle is the foundatio...

Author: BenchChem Technical Support Team. Date: February 2026

The indole scaffold is a cornerstone of medicinal chemistry, a privileged structure bestowed by nature and embraced by researchers for its remarkable versatility.[1][2] This bicyclic aromatic heterocycle is the foundation for a multitude of biologically active molecules, from the essential amino acid tryptophan to the neurotransmitter serotonin.[1] For drug development professionals and researchers, the functionalization of the indole ring is a critical step in crafting novel therapeutic agents. The position of substituents dramatically alters the molecule's physicochemical properties, reactivity, and, ultimately, its biological activity.

This guide provides an in-depth technical comparison of two of the most researched classes of indole derivatives: those derived from indole-2-carboxylic acid and indole-3-carboxylic acid . We will delve into their distinct chemical personalities, explore their preferred synthetic routes, and, most importantly, compare their performance and applications in various research fields, supported by experimental data.

The Isomeric Divide: A Physicochemical and Reactivity Standpoint

The position of the carboxylic acid group on the indole ring—at the 2- or 3-position—imparts fundamental differences in the electronic properties and chemical reactivity of these isomers.

Indole-3-carboxylic acid and its derivatives are generally more common in nature and, consequently, have been more extensively studied in some areas.[1] The C3 position of the indole ring is the most electron-rich, making it more susceptible to electrophilic substitution. This inherent reactivity has been widely exploited in the synthesis of a vast array of derivatives.

In contrast, indole-2-carboxylic acid presents a different chemical landscape. The C2 position is less nucleophilic than C3. The direct attachment of the electron-withdrawing carboxylic acid group at C2 further deactivates this position towards electrophilic attack. However, this positioning can be advantageous for specific biological interactions, as the carboxylic acid group can act as a key pharmacophore, for instance, in chelating metal ions within enzyme active sites.[3][4]

A notable difference in their chemical behavior is their propensity for decarboxylation. Indole-3-carboxylic acids are known to be more prone to decarboxylation under certain conditions compared to their C2 counterparts.[5] This relative instability of the 3-isomer under harsh reaction conditions is a crucial consideration for synthetic chemists.

Synthetic Strategies: Forging the Building Blocks

The synthetic accessibility of substituted indole-2- and -3-carboxylic acids is a key factor for their use in drug discovery. A variety of named reactions and modern catalytic methods have been developed for their preparation.

Crafting Indole-2-carboxylic Acid Derivatives

The synthesis of indole-2-carboxylic acid derivatives often involves multi-step sequences. A common approach is the Fischer indole synthesis, which can be adapted to yield substituted indole-2-carboxylates.[6] More contemporary methods often rely on transition-metal-catalyzed reactions, such as palladium-catalyzed cyclizations.

Experimental Protocol: Synthesis of Ethyl 3-bromo-1H-indole-2-carboxylate

This protocol describes the esterification of 3-bromo-1H-indole-2-carboxylic acid, a key intermediate for further derivatization.

Materials:

  • 3-Bromo-1H-indole-2-carboxylic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid

  • Saturated aqueous solution of sodium bicarbonate

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 3-bromo-1H-indole-2-carboxylic acid (100 mg, 0.42 mmol) in anhydrous ethanol (10 mL).

  • Add concentrated sulfuric acid (20 mg, 0.21 mmol) dropwise to the solution.

  • Stir the mixture at 80 °C for 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic phases and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under vacuum.

  • Purify the crude product by silica gel chromatography (1:5 v/v ethyl acetate/petroleum ether) to afford ethyl 3-bromo-1H-indole-2-carboxylate as a white solid.

Assembling Indole-3-carboxylic Acid Derivatives

The synthesis of indole-3-carboxylic acid derivatives often takes advantage of the inherent reactivity of the C3 position. The Fischer indole synthesis is also a workhorse for this isomer.[7] Additionally, methods starting from indole itself, followed by functionalization at the C3 position, are common.

Experimental Protocol: Synthesis of 2-methyl-1-(2-morpholinoethyl)-1H-indole-3-carboxylic acid

This protocol outlines the hydrolysis of an indole-3-carboxylate ester to its corresponding carboxylic acid.[7]

Materials:

  • Ethyl 2-methyl-1-(2-morpholinoethyl)-1H-indole-3-carboxylate

  • Methanol

  • Sodium hydroxide (NaOH)

  • Dichloromethane

  • 1N Hydrochloric acid (HCl)

Procedure:

  • Dissolve ethyl 2-methyl-1-(2-morpholinoethyl)-1H-indole-3-carboxylate in methanol.

  • Add 1 equivalent of NaOH and stir the mixture for 2 hours.

  • Extract the product with dichloromethane and water.

  • Collect the aqueous layer and acidify it with 1N HCl to precipitate the product.

  • Filter and dry the solid to obtain 2-methyl-1-(2-morpholinoethyl)-1H-indole-3-carboxylic acid.[7]

A Comparative Look at Research Applications

The distinct structural and electronic features of indole-2- and indole-3-carboxylic acid derivatives have led to their exploration in different, and sometimes overlapping, therapeutic areas.

Antiviral Research: A Stronghold for Indole-2-Carboxylic Acid

Derivatives of indole-2-carboxylic acid have emerged as a promising scaffold for the development of HIV-1 integrase inhibitors.[3][4][8] The carboxylic acid at the C2 position, along with the indole nitrogen, can form a critical metal-chelating pharmacophore that interacts with Mg²⁺ ions in the active site of the integrase enzyme, inhibiting its strand transfer activity.[3][4]

Compound Target Activity (IC₅₀) Reference
17a HIV-1 Integrase3.11 µM[3]
20a HIV-1 Integrase0.13 µM[4]

Mechanism of Action: Indole-2-Carboxylic Acid as an HIV-1 Integrase Inhibitor

cluster_integrase HIV-1 Integrase Active Site Mg1 Mg²⁺ Inhibition Inhibition of Strand Transfer Mg1->Inhibition Mg2 Mg²⁺ Mg2->Inhibition Indole-2-COOH Indole-2-Carboxylic Acid Derivative Indole-2-COOH->Mg1 Chelation Indole-2-COOH->Mg2 Chelation Viral_DNA Viral DNA Viral_DNA->Mg1 Viral_DNA->Mg2 caption Indole-2-carboxylic acid derivatives chelate Mg²⁺ ions in the HIV-1 integrase active site.

Indole-2-carboxylic acid derivatives as HIV-1 integrase inhibitors.

Diverse Roles of Indole-3-Carboxylic Acid Derivatives

Indole-3-carboxylic acid derivatives have found applications across a broader spectrum of research areas, reflecting their prevalence in natural products and their versatile chemical reactivity.

1. Anti-inflammatory and Antioxidant Activity: The indole-3-acetic acid scaffold is present in the well-known nonsteroidal anti-inflammatory drug (NSAID), indomethacin.[1] This has spurred research into other indole-3-carboxylic acid derivatives as anti-inflammatory agents. Furthermore, numerous studies have demonstrated the antioxidant potential of these derivatives, with some compounds showing significant radical scavenging activity.[7] For instance, a derivative of 2-methyl-1-(2-morpholinoethyl)-1H-indole-3-carboxylic acid exhibited good antioxidant activity with an IC₅₀ of 57.46 µg/ml in a DPPH assay.[7]

2. Herbicidal and Plant Growth Regulation: Indole-3-acetic acid (IAA) is a natural plant hormone (auxin) that plays a crucial role in plant growth and development.[9][10] This has led to the development of synthetic indole-3-carboxylic acid derivatives as herbicides that mimic or antagonize the action of natural auxins.[9][10]

3. Anticancer Research: While indole-2-carboxylic acid derivatives have shown promise in oncology, indole-3-carboxylic acid derivatives, such as indole-3-carbinol (I3C) and its dimer 3,3′-diindolylmethane (DIM), have also been extensively investigated for their anticancer properties.[2] These compounds, found in cruciferous vegetables, can modulate estrogen metabolism and exhibit antiproliferative effects.[2]

4. Antibacterial and Anthelmintic Agents: Research has also explored indole-3-carboxylic acid derivatives for their antimicrobial properties.[11] A series of these derivatives coupled with amino acids and peptides demonstrated significant antibacterial and anthelmintic activities.[11]

Head-to-Head: A Summary of Key Differences

FeatureIndole-2-carboxylic Acid DerivativesIndole-3-carboxylic Acid Derivatives
Natural Occurrence Less commonMore common (e.g., Indole-3-acetic acid)
Chemical Reactivity C2 is less nucleophilic; less prone to decarboxylationC3 is highly nucleophilic; more prone to decarboxylation
Primary Research Focus Antiviral (HIV-1 integrase inhibitors), AnticancerAnti-inflammatory, Antioxidant, Herbicidal, Anticancer, Antimicrobial
Key Pharmacophoric Role Metal chelation in enzyme active sitesMimicking natural ligands (e.g., auxins), broad-spectrum bioactivity

Conclusion: Choosing the Right Isomer for Your Research

The choice between indole-2-carboxylic acid and indole-3-carboxylic acid derivatives as a starting point for a research program depends heavily on the biological target and the desired mechanism of action.

Indole-2-carboxylic acid derivatives are the scaffold of choice when targeting metalloenzymes where the C2-carboxylic acid can act as a key chelating group. Their relative stability and unique electronic properties make them particularly suitable for the design of specific enzyme inhibitors.

Indole-3-carboxylic acid derivatives , with their broader natural precedence and versatile reactivity, offer a wider range of starting points for diverse therapeutic areas. Their ability to mimic natural signaling molecules and their established roles in anti-inflammatory and anticancer research make them a continuously fruitful area of investigation.

Ultimately, both isomers represent powerful tools in the arsenal of medicinal chemists. A deep understanding of their distinct chemical and biological profiles, as outlined in this guide, is paramount to successfully harnessing the power of the indole scaffold in modern drug discovery.

References

  • Pagore, R. R., & Biyani, K. R. (2015). Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. Der Pharma Chemica, 7(3), 203-205. [Link]

  • de A. T. de Souza, M. V. N. (2024). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. Molecules, 29(5), 1033. [Link]

  • Al-Ostoot, F. H., Al-Ghamdi, S., Al-Malki, J. S., & Youssif, B. G. M. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(11), 2530. [Link]

  • Zhang, R. H., Chen, G. Q., Wang, W., Wang, Y. C., Zhang, W. L., Chen, T., ... & Zhou, M. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry, 15(4), 1143-1153. [Link]

  • Li, J., Wang, Y., Li, Y., Chen, J., Li, Y., & Xi, Z. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Plant Science, 13, 941013. [Link]

  • D’Amore, C., Paternoster, C., Piro, G., Brogi, S., Butini, S., Grillo, C., ... & Campiani, G. (2021). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Molecules, 26(23), 7247. [Link]

  • Al-Harthy, T., Al-Mawali, N., Courbet, A., Al-Abri, Z., Al-Suti, M. K., Al-Busafi, S. N., ... & Zaro, B. A. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. Scientific Reports, 11(1), 8933. [Link]

  • Youssif, B. G. M., Abdel-Aziz, S. A., Taher, E. S., Lan, P., Asaad, G. F., Gomaa, H. A. M., ... & El-Koussi, N. A. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Molecules, 27(16), 5262. [Link]

  • Himaja, M., Jose, T., Ramana, M. V., Anand, R., & Munirajasekhar, D. (2010). Synthesis and biological evaluation of indole-3-carboxylic acid derivatives of amino acids and peptides. International Research Journal of Pharmacy, 1(1), 436-440. [Link]

  • Al-Said, M. S., Ghorab, M. M., & Al-Qasoumi, S. I. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333. [Link]

  • Zhang, R. H., Chen, G. Q., Wang, W., Wang, Y. C., Zhang, W. L., Chen, T., ... & Zhou, M. (2024). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 28(24), 8020. [Link]

  • Zhang, R. H., Chen, G. Q., Wang, W., Wang, Y. C., Zhang, W. L., Chen, T., ... & Zhou, M. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 28(24), 8020. [Link]

  • Li, J., Wang, Y., Li, Y., Chen, J., Li, Y., & Xi, Z. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in plant science, 13, 941013. [Link]

  • Brown, R. K., & Nelson, N. A. (1953). The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids. Journal of the American Chemical Society, 75(1), 24-27. [Link]

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Comparative

Comparative study of different indole synthesis methods (Fischer vs. Bischler)

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2] Its synthesis has been a subject of intense study for over a...

Author: BenchChem Technical Support Team. Date: February 2026

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2] Its synthesis has been a subject of intense study for over a century, leading to a diverse array of methodologies. Among the classical approaches, the Fischer and Bischler (or Bischler-Möhlau) syntheses remain fundamental tools for organic chemists. This guide provides an in-depth, comparative analysis of these two seminal methods, offering field-proven insights into their mechanisms, scope, limitations, and practical applications for researchers, scientists, and drug development professionals.

The Fischer Indole Synthesis: A Robust and Versatile Workhorse

First reported by Emil Fischer in 1883, the Fischer indole synthesis is arguably the most well-known and widely used method for constructing the indole nucleus.[3] It involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and an enolizable aldehyde or ketone.[3]

Mechanism of Action: A Cascade of Rearrangements

The elegance of the Fischer synthesis lies in its well-defined mechanistic pathway, which ensures a high degree of predictability. The generally accepted mechanism proceeds through several key steps:

  • Hydrazone Formation: The initial step is the condensation of an arylhydrazine with an aldehyde or ketone to form the corresponding arylhydrazone.

  • Tautomerization: The hydrazone tautomerizes to its enamine isomer, a crucial step that requires at least two alpha-hydrogens on the carbonyl starting material.[4]

  • [5][5]-Sigmatropic Rearrangement: This is the core of the Fischer synthesis. The protonated enamine undergoes a concerted, thermally or acid-catalyzed[5][5]-sigmatropic rearrangement, analogous to a Claisen rearrangement, to form a di-imine intermediate.[1][4]

  • Cyclization and Aromatization: The di-imine intermediate readily cyclizes to form a five-membered ring. Subsequent elimination of ammonia and tautomerization leads to the aromatic indole product.[4]

Fischer_Mechanism cluster_start Starting Materials Arylhydrazine Arylhydrazine Hydrazone Arylhydrazone Arylhydrazine->Hydrazone + Carbonyl - H2O Carbonyl Aldehyde/Ketone Carbonyl->Hydrazone Enamine Enamine Tautomer Hydrazone->Enamine Tautomerization Diimine Di-imine Intermediate Enamine->Diimine [3,3]-Sigmatropic Rearrangement Cyclized Cyclized Intermediate Diimine->Cyclized Cyclization Indole Indole Product Cyclized->Indole Elimination of NH3 & Aromatization Bischler_Mechanism cluster_start Starting Materials Aniline Aniline (excess) AminoKetone α-Arylamino Ketone Aniline->AminoKetone + HaloKetone - HX HaloKetone α-Halo Ketone HaloKetone->AminoKetone Intermediate_A Intermediate A AminoKetone->Intermediate_A Aniline catalysis & Cyclization Intermediate_B Intermediate B Intermediate_A->Intermediate_B Rearrangement Indole 2-Aryl Indole Intermediate_B->Indole Aromatization Fischer_Workflow Start Mix Acetophenone & Phenylhydrazine Heat1 Heat on Steam Bath (1 hr) Start->Heat1 Dissolve Dissolve in hot EtOH Heat1->Dissolve Crystallize Crystallize & Filter (Phenylhydrazone) Dissolve->Crystallize Mix_ZnCl2 Mix Phenylhydrazone with ZnCl2 Crystallize->Mix_ZnCl2 Heat2 Heat in Oil Bath (170°C) Mix_ZnCl2->Heat2 Quench Pour into Water Heat2->Quench Acidify Add Acetic Acid & HCl Quench->Acidify Filter Filter Crude Product Acidify->Filter Recrystallize Recrystallize from EtOH (2-Phenylindole) Filter->Recrystallize

Caption: Experimental workflow for the Fischer synthesis of 2-phenylindole.

Microwave-Assisted Bischler Synthesis of 2-Arylindoles

This one-pot, solvent-free protocol offers a significant improvement over traditional Bischler conditions, providing good yields in a short reaction time.

[6]1. In a microwave-safe vessel, thoroughly mix the desired aniline (2 mmol) and the α-bromoacetophenone (1 mmol). 2. Irradiate the solid-state mixture in a microwave reactor at 540 W for 45-60 seconds. 3. After cooling, the crude product is obtained. 4. Purify the crude material by column chromatography (silica gel) to yield the pure 2-arylindole. (Typical yields: 52-75%).

The Fischer and Bischler indole syntheses are foundational reactions in organic chemistry, each with a distinct profile of advantages and disadvantages. The Fischer synthesis stands out for its reliability, predictability, and broad substrate scope, making it the go-to method for many applications, from academic research to industrial production. Its well-understood mechanism allows for rational control over the reaction outcome.

The Bischler synthesis, while historically hampered by harsh conditions and unpredictable regiochemistry, has been revitalized through modern techniques like microwave-assisted synthesis. These advancements have rendered it a viable and rapid method for accessing specific 2-arylindoles, particularly when solvent-free and environmentally benign conditions are desired.

For the practicing chemist, the choice between these two methods will be dictated by the specific target molecule, the availability of starting materials, and the desired scale of the reaction. The Fischer synthesis remains the more robust and versatile option for general indole synthesis, while the modern Bischler synthesis offers a specialized and efficient alternative for the preparation of 2-arylindoles.

References

  • Gribble, G. W. (2019). Bischler Indole Synthesis. In Indole Ring Synthesis: From Natural Products to Drug Discovery (pp. 249-259). John Wiley & Sons, Ltd.
  • Taber, D. F., & Gribble, G. W. (2016). Bischler Indole Synthesis. ResearchGate. [Link]

  • Douglass, J. O. (2011). Indole synthesis: a review and proposed classification. PMC. [Link]

  • Majid, M., Bagherzadeh, M., & Karimi, F. (2017). Fischer indole synthesis applied to the total synthesis of natural products. ResearchGate. [Link]

  • Chen, C. Y., et al. (2018). HFIP-Promoted Bischler Indole Synthesis under Microwave Irradiation. MDPI. [Link]

  • Taylor & Francis Online. (n.d.). Fischer indole synthesis – Knowledge and References. Retrieved from [Link]

  • Pinney, K. G., et al. (n.d.). Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions. NIH. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020, September 19). Fischer indole synthesis: significance of choice of acid catalyst. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Microwave-Assisted, Solvent-Free Bischler Indole Synthesis. Retrieved from [Link]

  • Robinson, R., & Robinson, G. M. (1951). The Fischer Indole Synthesis. SciSpace. [Link]

  • Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Bischler–Möhlau indole synthesis. Retrieved from [Link]

  • Slideshare. (n.d.). Preparation of 2-phenylindole. Retrieved from [Link]

Sources

Validation

A Researcher's Guide to Cross-Referencing ¹³C NMR Data of Substituted Indoles

For researchers, scientists, and professionals in drug development, the indole scaffold is a cornerstone of medicinal chemistry. Its prevalence in biologically active compounds necessitates robust and reliable methods fo...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the indole scaffold is a cornerstone of medicinal chemistry. Its prevalence in biologically active compounds necessitates robust and reliable methods for structural characterization. Among the arsenal of analytical techniques, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful tool for elucidating the substitution patterns on the indole ring. However, the interpretation of ¹³C NMR data can be a nuanced task, with chemical shifts being highly sensitive to the electronic environment. This guide provides a comprehensive comparison of ¹³C NMR data for a variety of substituted indoles, offering field-proven insights to aid in the confident cross-referencing and structural verification of your compounds.

The Indole Core: A ¹³C NMR Fingerprint

The indole ring system, a fusion of a benzene and a pyrrole ring, presents a unique electronic landscape. The delocalization of the nitrogen lone pair into the aromatic system significantly influences the electron density at each carbon atom, resulting in a characteristic range of chemical shifts in the ¹³C NMR spectrum. Understanding this baseline is paramount for interpreting the effects of substituents.

The numbering convention for the indole ring is crucial for accurate data interpretation. The pyrrole nitrogen is assigned position 1, and the carbons are numbered sequentially around the bicyclic system.

Familiarity with the typical ¹³C NMR chemical shifts of the parent indole molecule is the first step in mastering the interpretation of its substituted analogs. These values, acquired in a standard solvent like deuterochloroform (CDCl₃), serve as our reference point.

Table 1: Characteristic ¹³C NMR Chemical Shifts of Indole in CDCl₃

Carbon AtomChemical Shift (δ, ppm)
C-2~124.5
C-3~102.2
C-3a~128.0
C-4~120.8
C-5~122.0
C-6~119.8
C-7~111.1
C-7a~135.7

Note: These values are approximate and can vary slightly based on concentration and exact experimental conditions.

The Influence of Substituents: Decoding Electronic Effects

The true power of ¹³C NMR in indole chemistry lies in its ability to reveal the position and electronic nature of substituents. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) exert predictable, yet distinct, effects on the chemical shifts of the indole carbons through a combination of inductive and resonance effects.

Understanding the "Why": Inductive and Resonance Effects
  • Inductive Effects: These are transmitted through the sigma bonds and are primarily dependent on the electronegativity of the substituent. An electronegative atom will draw electron density away from the attached carbon, "deshielding" it and causing a downfield shift (higher ppm value) in the ¹³C NMR spectrum. The effect diminishes with distance.

  • Resonance Effects: These are transmitted through the pi-electron system of the aromatic ring. Substituents with lone pairs (e.g., -OCH₃, -NH₂) or pi bonds (e.g., -NO₂) can donate or withdraw electron density via resonance. This effect is most pronounced at the ortho and para positions relative to the substituent.

The interplay of these two effects determines the final observed chemical shift. For instance, a methoxy group (-OCH₃) is inductively electron-withdrawing due to the electronegativity of the oxygen atom, but it is a strong resonance electron-donator due to the lone pairs on the oxygen. In aromatic systems, the resonance effect often dominates, leading to an overall increase in electron density at specific positions.

Comparative Data for Substituted Indoles

The following tables provide a comparative analysis of experimental ¹³C NMR data for a range of monosubstituted indoles. This data serves as a practical reference for identifying substitution patterns. All data is reported in ppm (δ) and was acquired in CDCl₃, unless otherwise noted.

Table 2: ¹³C NMR Chemical Shifts of 4-Substituted Indoles

SubstituentC-2C-3C-3aC-4C-5C-6C-7C-7a
-H (Indole) 124.5102.2128.0120.8122.0119.8111.1135.7
-NO₂ 126.0104.9129.4142.0118.2127.3110.0134.8
-Cl 125.1101.3129.1125.6122.9120.6109.1135.1
-CH₃ 123.9101.1128.1129.9121.7120.0109.0135.8
-OCH₃ 124.3100.3129.0154.599.8122.9102.7137.1

Table 3: ¹³C NMR Chemical Shifts of 5-Substituted Indoles

SubstituentC-2C-3C-3aC-4C-5C-6C-7C-7a
-H (Indole) 124.5102.2128.0120.8122.0119.8111.1135.7
-NO₂ 126.5102.9126.9119.2141.9117.8111.5138.5
-Br 125.9101.9129.6123.5113.1122.6112.5134.2
-CH₃ 124.3102.0128.3120.6128.8121.2110.8134.0
-OCH₃ 124.9102.1128.7111.8154.1112.3100.5131.0

Table 4: ¹³C NMR Chemical Shifts of 6-Substituted Indoles

SubstituentC-2C-3C-3aC-4C-5C-6C-7C-7a
-H (Indole) 124.5102.2128.0120.8122.0119.8111.1135.7
-NO₂ 125.1102.1125.4117.0119.3143.8114.5136.2
-Br 124.9102.4126.6122.1122.8115.5113.9136.6
-CH₃ 123.8102.1127.9120.8120.2131.5111.0136.3
-OCH₃ 123.0102.3122.8121.4109.1156.594.6136.4

Table 5: ¹³C NMR Chemical Shifts of 7-Substituted Indoles

SubstituentC-2C-3C-3aC-4C-5C-6C-7C-7a
-H (Indole) 124.5102.2128.0120.8122.0119.8111.1135.7
-NO₂ 128.1103.9129.2127.8123.2117.8132.8130.4
-Cl 125.1102.8128.7121.2122.5120.3116.8133.7
-CH₃ 124.0102.5127.8119.5122.1120.1121.1135.0
-OCH₃ 124.2102.6128.9113.9122.1108.0145.5129.5

Experimental Protocol: A Self-Validating System

To ensure the reliability and reproducibility of your ¹³C NMR data, adherence to a standardized experimental protocol is essential. The following methodology provides a robust framework for the acquisition of high-quality spectra for substituted indoles.

I. Sample Preparation
  • Analyte Purity: Ensure the sample is of high purity. Impurities can complicate spectral interpretation.

  • Solvent Selection: Deuterochloroform (CDCl₃) is a common choice for many organic compounds. However, solubility should be the primary consideration. Other suitable solvents include DMSO-d₆, acetone-d₆, and methanol-d₄. The choice of solvent will affect the chemical shifts, so consistency is key for comparative analysis.[1]

  • Concentration: Prepare a solution of approximately 5-20 mg of the indole derivative in 0.6-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard (Optional but Recommended): Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.0 ppm. If not using TMS, the residual solvent peak can be used for referencing the spectrum. For CDCl₃, the central peak of the triplet is typically referenced to 77.16 ppm.[2]

II. NMR Data Acquisition

The following parameters are a general guideline for a standard ¹³C NMR experiment on a 400 or 500 MHz spectrometer. Optimization may be necessary depending on the specific instrument and sample.

  • Experiment: A standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker instruments).

  • Pulse Program: A 30° or 45° pulse angle is commonly used to allow for a shorter relaxation delay.

  • Acquisition Time (AQ): Typically 1-2 seconds.

  • Relaxation Delay (D1): A delay of 2-5 seconds is generally sufficient for qualitative analysis. For quantitative analysis, a much longer delay (5-7 times the longest T₁ relaxation time) is required.

  • Number of Scans (NS): This will depend on the sample concentration. For a reasonably concentrated sample, 128 to 1024 scans are often adequate.

  • Spectral Width (SW): A spectral width of approximately 200-250 ppm is usually sufficient to cover the entire range of carbon chemical shifts in organic molecules.

  • Temperature: Room temperature (e.g., 298 K) is standard.

III. Data Processing
  • Fourier Transform: Apply an exponential multiplication with a line broadening factor of 0.3-1.0 Hz to improve the signal-to-noise ratio before Fourier transformation.

  • Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.

  • Referencing: Reference the spectrum to the TMS signal at 0.0 ppm or the residual solvent peak.

  • Peak Picking: Identify and label the chemical shift of each peak.

Visualization of Workflows and Concepts

Logical Flow for Structural Elucidation

structure_elucidation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing cluster_analysis Spectral Analysis SamplePrep Sample Preparation NMRAcquisition NMR Acquisition SamplePrep->NMRAcquisition FT Fourier Transform NMRAcquisition->FT Phasing Phasing & Baseline Correction FT->Phasing Referencing Referencing Phasing->Referencing InitialAnalysis Initial Peak Analysis Referencing->InitialAnalysis Comparison Comparison with Reference Data InitialAnalysis->Comparison StructureValidation Structure Validation Comparison->StructureValidation Final Final StructureValidation->Final Final Structure Assignment

Caption: Workflow for ¹³C NMR-based structural elucidation of substituted indoles.

Influence of Substituents on Electron Density

substituent_effects Indole Indole Ring Shielding Increased Electron Density (Shielding) Upfield Shift (↓ ppm) Indole->Shielding with EDG Deshielding Decreased Electron Density (Deshielding) Downfield Shift (↑ ppm) Indole->Deshielding with EWG EDG Electron Donating Group (EDG) e.g., -OCH₃, -CH₃ EDG->Indole Donates e⁻ density EWG Electron Withdrawing Group (EWG) e.g., -NO₂, -Br EWG->Indole Withdraws e⁻ density

Caption: Conceptual diagram of substituent effects on the indole ring's electron density.

Case Study: Distinguishing Positional Isomers

Consider the challenge of distinguishing between 5-nitroindole and 6-nitroindole using ¹³C NMR. By cross-referencing our experimental data with the provided tables, we can make a definitive assignment.

  • 5-Nitroindole: The nitro group at C-5, a strong electron-withdrawing group, will significantly deshield C-5, causing its chemical shift to be far downfield (around 141.9 ppm). It will also influence the ortho positions (C-4 and C-6) and the para position (C-7a).

  • 6-Nitroindole: With the nitro group at C-6, this carbon will be the most deshielded in the benzene portion of the ring (around 143.8 ppm). The chemical shifts of the other carbons will also be characteristically different from the 5-nitro isomer.

By comparing the full set of chemical shifts, a confident structural assignment can be made. The distinct electronic environment of each carbon atom provides a unique fingerprint for each isomer.

Conclusion

¹³C NMR spectroscopy is an indispensable technique for the structural elucidation of substituted indoles. A thorough understanding of the foundational chemical shifts of the indole core, coupled with a systematic knowledge of substituent effects, empowers researchers to interpret spectra with confidence. This guide, by providing a curated set of comparative data and a robust experimental framework, aims to serve as a valuable resource in the daily workflow of medicinal chemists and drug development professionals. The ability to accurately and efficiently cross-reference ¹³C NMR data is a critical skill that accelerates the pace of discovery and innovation in the ever-evolving landscape of indole-based therapeutics.

References

  • Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR STUDIES OF INDOLE. HETEROCYCLES, 27(2), 433-438.
  • Levy, G. C., & Nelson, G. L. (1972). Carbon-13 Nuclear Magnetic Resonance for Organic Chemists. Wiley-Interscience.
  • Li, J., Chen, D., & Wang, Z. (2015). Iridium-catalyzed methylation of indoles and pyrroles with methanol. RSC Advances, 5(104), 85673-85676. [Link]

  • Pouchert, C. J., & Behnke, J. (1993). The Aldrich Library of ¹³C and ¹H FT NMR Spectra. Aldrich Chemical Company.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
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Comparative

Efficacy Comparison of Indole-Based Inhibitors Against Known Drugs: A Technical Guide for Researchers

The indole scaffold, a bicyclic aromatic heterocycle, stands as a quintessential "privileged structure" in medicinal chemistry. Its unique electronic properties and ability to form hydrogen bonds and engage in π-π stacki...

Author: BenchChem Technical Support Team. Date: February 2026

The indole scaffold, a bicyclic aromatic heterocycle, stands as a quintessential "privileged structure" in medicinal chemistry. Its unique electronic properties and ability to form hydrogen bonds and engage in π-π stacking interactions allow it to bind to a wide array of biological targets with high affinity.[1] This versatility has led to the development of numerous indole-containing drugs approved by the FDA across various therapeutic areas, including oncology, infectious diseases, and neurology.[2]

This guide provides an in-depth, objective comparison of the efficacy of prominent indole-based inhibitors against established, often non-indole-containing, drugs targeting the same biological pathways. By synthesizing preclinical and clinical data, and detailing the experimental methodologies used for their evaluation, we aim to offer researchers, scientists, and drug development professionals a comprehensive resource to inform their own discovery and development efforts.

Oncology: Targeting Aberrant Cell Signaling

Cancer is a primary area where indole-based inhibitors have made a significant impact, particularly as kinase inhibitors that target the signaling pathways driving tumor growth and angiogenesis.[3]

Multi-Kinase Inhibition in Renal Cell Carcinoma: Sunitinib vs. Sorafenib

Sunitinib, an oxindole-based inhibitor, and Sorafenib, a bi-aryl urea, are both orally active multi-kinase inhibitors approved for the treatment of advanced renal cell carcinoma (RCC).[4] They share overlapping targets, primarily the Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), which are crucial for tumor angiogenesis.[1][4] However, their distinct kinase inhibition profiles lead to differences in their clinical efficacy and toxicity.

The in vitro potency of these inhibitors against key kinases reveals subtle but important differences. While both potently inhibit VEGFR-2, Sunitinib generally exhibits greater potency against a broader range of kinases.

Kinase TargetSunitinib (IC50/Kd)Sorafenib (IC50/Kd)Reference
VEGFR-2Kd = 0.23 nMKd = 93 nM[5]
PDGFRβKd = 0.21 nMKd = 41 nM[5]
c-KitIC50 = 58 nMIC50 = 58 nM[5]
FLT3Potent InhibitionIC50 = 33 nM[5]
RAF-1Weak InhibitionIC50 = 6 nM[5]
B-RafWeak InhibitionIC50 = 22 nM[5]

IC50: Half-maximal inhibitory concentration; Kd: Dissociation constant.

Multiple clinical trials and meta-analyses have compared the efficacy of sunitinib and sorafenib as first-line therapy for mRCC. Overall, sunitinib has demonstrated superior outcomes in terms of overall survival and objective response rate.[1]

Clinical EndpointSunitinibSorafenibReference
Overall Survival (OS)Favored (HR = 1.10)[1]
Progression-Free Survival (PFS)Equivalent (HR = 0.98)[1]
Objective Response Rate (ORR)Higher (RR = 0.66)[1]

HR: Hazard Ratio; RR: Risk Ratio. An HR > 1 and RR < 1 favor Sunitinib in this context.

Interestingly, subgroup analyses suggest that ethnicity may influence the relative efficacy, with some studies indicating that Asian patients may have a longer PFS with sorafenib.[1][2]

The determination of an inhibitor's IC50 value against a specific kinase is a fundamental preclinical experiment. Here is a representative protocol for a radiometric in vitro kinase assay.

Objective: To determine the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (e.g., a peptide or protein)

  • [γ-³²P]ATP (radiolabeled ATP)

  • Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test inhibitor (dissolved in DMSO)

  • 96-well filter plates

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare Reagents: Dilute the kinase, substrate, and [γ-³²P]ATP to their final working concentrations in kinase reaction buffer. Prepare serial dilutions of the test inhibitor in DMSO, and then dilute further in kinase reaction buffer.

  • Kinase Reaction: a. To each well of a 96-well plate, add 10 µL of the diluted inhibitor. b. Add 20 µL of the kinase solution to each well. c. Pre-incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase. d. Initiate the kinase reaction by adding 20 µL of the substrate/[γ-³²P]ATP mixture.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Stopping the Reaction: Terminate the reaction by adding a stop solution (e.g., 3% phosphoric acid).

  • Substrate Capture: Transfer the reaction mixture to a 96-well filter plate that binds the phosphorylated substrate.

  • Washing: Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³²P]ATP.

  • Detection: Add scintillation fluid to each well and count the radioactivity using a scintillation counter.

  • Data Analysis: Plot the kinase activity (counts per minute) against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Diagram of VEGF/PDGF Signaling Pathway and Inhibition by Sunitinib and Sorafenib

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR VEGF->VEGFR PDGF PDGF PDGFR PDGFR PDGF->PDGFR RAS RAS VEGFR->RAS PI3K PI3K VEGFR->PI3K PDGFR->RAS PDGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Sunitinib Sunitinib (Indole-based) Sunitinib->VEGFR Inhibits Sunitinib->PDGFR Inhibits Sorafenib Sorafenib (Non-indole) Sorafenib->VEGFR Inhibits Sorafenib->PDGFR Inhibits Sorafenib->RAF Inhibits

Caption: VEGF and PDGF signaling pathways, highlighting the inhibitory action of Sunitinib and Sorafenib.

Protein Kinase C (PKC) Inhibition in Glioblastoma: Enzastaurin

Enzastaurin is an indole-based serine/threonine kinase inhibitor that primarily targets Protein Kinase C beta (PKCβ) and the PI3K/AKT pathway.[6] It has been investigated for the treatment of glioblastoma (GBM), an aggressive brain tumor. Clinical trials have compared enzastaurin to standard-of-care chemotherapies like lomustine and have also evaluated it in combination with temozolomide and radiation.

A phase III study comparing enzastaurin to lomustine in patients with recurrent glioblastoma did not demonstrate superior efficacy for enzastaurin.[6] However, it did show a better safety profile, particularly with respect to hematologic toxicities.[6]

Clinical EndpointEnzastaurinLomustineReference
Median Progression-Free Survival (PFS)1.5 months1.6 months[6]
Median Overall Survival (OS)6.6 months7.1 months[6]
Grade 3-4 Hematologic ToxicitiesSignificantly lowerHigher[6]

Preclinical studies have shown that enzastaurin can enhance the cell-killing effects of temozolomide in GBM cell lines.[7][8] This has led to clinical trials investigating the combination therapy.[9][10]

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability and proliferation.

Objective: To determine the effect of a test compound on the viability of a cancer cell line and to calculate the IC50 value.

Materials:

  • Glioblastoma cell line (e.g., U87-MG)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (e.g., Enzastaurin, Temozolomide)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the glioblastoma cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium and add them to the appropriate wells. Include vehicle-only (e.g., DMSO) control wells.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[11]

Virology: Targeting HIV-1 Reverse Transcriptase

The indole nucleus is also a key pharmacophore in the development of antiviral agents. Delavirdine is an indole-based non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.[12] NNRTIs bind to an allosteric site on the reverse transcriptase enzyme, inducing a conformational change that inhibits its function.[12]

Non-Nucleoside Reverse Transcriptase Inhibitors: Delavirdine vs. Nevirapine

Nevirapine is another NNRTI and serves as a good comparator for the indole-based Delavirdine. Both drugs have been used in combination antiretroviral therapy (cART).

Both delavirdine and nevirapine show potent inhibition of HIV-1 reverse transcriptase in enzymatic and cell-based assays. Clinical studies have demonstrated their similar efficacy in suppressing viral replication and restoring immune function when used in combination with other antiretroviral agents.[13][14]

ParameterDelavirdine (Indole-based)Nevirapine (Non-indole)Reference
Preclinical
HIV-1 RT IC50Potent inhibition84 nM[15]
Clinical (in combination therapy)
Viral Load Reduction (at 52 weeks)~2.1 log₁₀ copies/mL~2.2 log₁₀ copies/mL[13]
CD4+ Cell Count Increase (at 52 weeks)+88 cells/µL+139 cells/µL[13]

This assay measures the ability of a compound to inhibit the activity of the HIV-1 reverse transcriptase enzyme.

Objective: To quantify the inhibitory activity of a test compound against HIV-1 reverse transcriptase.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.8, 60 mM KCl, 5 mM MgCl₂, 0.1% NP-40, 1 mM DTT)

  • Template-primer (e.g., poly(rA)-oligo(dT))

  • Deoxynucleotide triphosphates (dNTPs), including BrdUTP

  • Test compound (e.g., Delavirdine, Nevirapine)

  • Anti-BrdU-peroxidase (POD) antibody

  • Peroxidase substrate (e.g., TMB)

  • Stop solution (e.g., 1 M H₂SO₄)

  • 96-well microplates (streptavidin-coated)

Procedure:

  • Plate Preparation: The streptavidin-coated microplate is coated with the biotinylated oligo(dT) primer.

  • Inhibitor and Enzyme Addition: Add serial dilutions of the test compound to the wells, followed by the addition of recombinant HIV-1 RT.

  • Reaction Initiation: Start the reverse transcription reaction by adding a mixture of the poly(rA) template and dNTPs (including BrdUTP).

  • Incubation: Incubate the plate for 1 hour at 37°C to allow for the synthesis of BrdUTP-labeled DNA.

  • Detection: a. Wash the plate to remove unincorporated dNTPs. b. Add the anti-BrdU-POD antibody and incubate for 1 hour at 37°C. c. Wash the plate to remove unbound antibody. d. Add the TMB substrate and incubate until a color change is observed.

  • Quantification: Stop the reaction with the stop solution and measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to a no-inhibitor control. Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.[3][9]

Diagram of HIV-1 Life Cycle and NNRTI Mechanism of Action

HIV_Lifecycle cluster_virus HIV Virion cluster_cell Host T-Cell cluster_nucleus Nucleus Viral_RNA Viral RNA Reverse_Transcription 2. Reverse Transcription Viral_RNA->Reverse_Transcription RT Reverse Transcriptase RT->Reverse_Transcription Integrase Integrase Protease Protease Binding 1. Binding and Fusion Binding->Reverse_Transcription Integration 3. Integration Reverse_Transcription->Integration Proviral_DNA Proviral DNA Reverse_Transcription->Proviral_DNA Viral DNA Transcription 4. Transcription Integration->Transcription Translation 5. Translation Transcription->Translation Viral_mRNA Viral mRNA Assembly 6. Assembly Translation->Assembly Budding 7. Budding and Maturation Assembly->Budding Proviral_DNA->Integration Viral_mRNA->Translation NNRTIs NNRTIs (e.g., Delavirdine) NNRTIs->RT Allosteric Inhibition

Caption: Simplified HIV-1 life cycle, highlighting the inhibition of reverse transcriptase by NNRTIs.

Emerging Indole-Based Inhibitors

The versatility of the indole scaffold continues to be exploited in the development of novel therapeutics targeting other pathways.

Bcl-2 Family Inhibitors

The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of apoptosis. Overexpression of anti-apoptotic Bcl-2 proteins is a hallmark of many cancers. While the highly effective, FDA-approved Bcl-2 inhibitor Venetoclax (ABT-199) is not an indole-containing compound, its predecessor, Navitoclax (ABT-263), which also inhibits Bcl-xL and Bcl-w, does contain an indole-like core. The development from Navitoclax to the more selective Venetoclax was driven by the need to mitigate the on-target toxicity of Bcl-xL inhibition, which causes thrombocytopenia.[16]

Indoleamine 2,3-Dioxygenase (IDO1) Inhibitors

Indoleamine 2,3-dioxygenase 1 (IDO1) is an enzyme that catabolizes the essential amino acid tryptophan, leading to an immunosuppressive tumor microenvironment. Epacadostat is a potent and selective indole-based inhibitor of IDO1.

CompoundTargetIC50Reference
EpacadostatHuman IDO1~10 nM[17]

Despite promising early-phase data, particularly in combination with PD-1 inhibitors, a phase III trial of epacadostat with pembrolizumab in melanoma failed to meet its primary endpoint. This has tempered enthusiasm for this target, but research into the complex role of the IDO1 pathway in cancer immunotherapy is ongoing.

Conclusion

The indole scaffold remains a cornerstone of modern drug discovery, yielding potent inhibitors across a range of therapeutic targets. As demonstrated by the case studies of sunitinib and delavirdine, indole-based drugs can offer significant clinical efficacy, sometimes superior to their non-indole counterparts. However, the examples of enzastaurin and epacadostat also highlight the challenges inherent in drug development, where promising preclinical data does not always translate to clinical success.

This guide underscores the importance of rigorous, comparative preclinical and clinical evaluation. By understanding the nuances of target engagement, off-target effects, and clinical context, researchers can better leverage the power of the indole scaffold to develop the next generation of effective medicines. The detailed experimental protocols provided herein offer a foundation for such evaluations, ensuring that the data generated is robust, reproducible, and ultimately, translatable.

References

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling methyl 3-(2-methoxy-2-oxoethyl)-1H-indole-2-carboxylate

Comprehensive Safety Guide: Handling Methyl 3-(2-methoxy-2-oxoethyl)-1H-indole-2-carboxylate This guide provides essential safety protocols and operational directives for the handling of Methyl 3-(2-methoxy-2-oxoethyl)-1...

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety Guide: Handling Methyl 3-(2-methoxy-2-oxoethyl)-1H-indole-2-carboxylate

This guide provides essential safety protocols and operational directives for the handling of Methyl 3-(2-methoxy-2-oxoethyl)-1H-indole-2-carboxylate (CAS No. 156362-00-4). As a member of the indole derivative family, this compound is a valuable intermediate in organic synthesis, particularly for the development of novel therapeutic agents.[1][2][3] Adherence to these protocols is critical to ensure personnel safety, experimental integrity, and regulatory compliance. The procedures outlined below are grounded in established chemical safety principles and are designed to empower researchers to work confidently and securely.

Core Hazard Profile & Risk Assessment

Before any handling operations commence, a thorough understanding of the compound's hazard profile is mandatory. This forms the basis of a site-specific risk assessment. Methyl 3-(2-methoxy-2-oxoethyl)-1H-indole-2-carboxylate is classified with the signal word "Warning" and is associated with specific health risks that dictate the required protective measures.[4]

Table 1: GHS Hazard and Precautionary Summary [4]

Identifier Statement Implication for Researchers
H302 Harmful if swallowedAccidental ingestion could lead to acute toxicity. Eating, drinking, or smoking in the lab is strictly prohibited.
H315 Causes skin irritationDirect contact can cause localized redness, inflammation, or dermatitis. Proper gloves and lab attire are essential.
H319 Causes serious eye irritationSplashes or aerosol exposure can result in significant eye damage. Robust eye protection is non-negotiable.
H335 May cause respiratory irritationInhalation of dust or aerosols can irritate the nose, throat, and lungs.[5][6] All work must be conducted in a well-ventilated area, preferably a certified chemical fume hood.
P261 Avoid breathing dust/fume/gas/mist/vapors/sprayThis underscores the necessity of engineering controls like fume hoods to manage airborne exposure.[4][6][7]
P280 Wear protective gloves/protective clothing/eye protection/face protectionThis mandates the minimum level of Personal Protective Equipment (PPE) required for handling.[6][7]

The causality is clear: the compound's inherent chemical properties to irritate biological tissues and cause harm upon ingestion or inhalation directly necessitate the use of physical barriers (PPE) and engineering controls to prevent exposure.

Personal Protective Equipment (PPE) Protocol

The selection of PPE is not merely a checklist; it is a system designed to protect against the specific hazards identified. The following multi-layered approach is required for all personnel handling this compound.

Dermal Protection: Skin and Body
  • Laboratory Coat: A clean, flame-resistant lab coat with a fully fastened front and long sleeves is mandatory. This serves as the primary barrier against incidental spills and contact.

  • Gloves: Chemical-resistant gloves are essential. Nitrile gloves are standard for handling small quantities of solid chemicals. For prolonged handling or when working with solutions, consult a glove compatibility chart to ensure the material provides adequate protection against the specific solvents being used. Always practice the "double-gloving" technique when handling highly pure or concentrated forms.

  • Full-Body Protection: For large-scale operations or situations with a high risk of splashing, a chemically impervious suit or apron should be worn over the lab coat.[8][9]

Ocular Protection: Eyes and Face
  • Chemical Splash Goggles: Standard safety glasses are insufficient. Tightly fitting chemical splash goggles that conform to EN 166 (EU) or ANSI Z87.1 (US) standards are required to protect against splashes, dust, and aerosols.[7][10]

  • Face Shield: When handling quantities greater than a few grams or during procedures with a heightened risk of splashing (e.g., transfers, heating), a full-face shield must be worn in addition to chemical splash goggles.[11][12] This provides a secondary layer of protection for the entire face.

Respiratory Protection
  • Primary Control (Engineering): All procedures that may generate dust or aerosols, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood. This is the most critical step in preventing respiratory exposure.[7]

  • Secondary Control (Respirator): In the rare event of an engineering control failure or during a significant spill cleanup, respiratory protection is necessary. A NIOSH-approved half-mask or full-face respirator equipped with organic vapor/P100 (particulate) cartridges is the minimum requirement.[9] All users of respirators must be properly fit-tested and trained.

G cluster_0 Risk Analysis cluster_1 Hazard-Based PPE Selection Risk Assess Task: Weighing, Transfer, Reaction H315 H315: Skin Irritation Risk->H315 Identifies Hazards H319 H319: Eye Irritation Risk->H319 Identifies Hazards H335 H335: Respiratory Irritation Risk->H335 Identifies Hazards PPE_Skin Required PPE: - Nitrile Gloves - Lab Coat H315->PPE_Skin Mitigated by PPE_Eyes Required PPE: - Chemical Goggles - Face Shield (as needed) H319->PPE_Eyes Mitigated by PPE_Resp Primary Control: - Chemical Fume Hood H335->PPE_Resp Mitigated by

Caption: Logical flow from task assessment to hazard identification and corresponding PPE selection.

Safe Handling and Operational Workflow

A systematic workflow minimizes risk and ensures reproducibility. The following steps provide a self-validating protocol for safe handling.

G Prep Step 1: Preparation - Verify Fume Hood - Don Full PPE - Prepare Workspace Handle Step 2: Handling - Work in Fume Hood - Weigh & Transfer Carefully - Keep Containers Sealed Prep->Handle Decon Step 3: Decontamination - Clean Equipment - Wipe Down Surfaces - Doff PPE Correctly Handle->Decon Dispose Step 4: Disposal - Segregate Waste - Label Hazardous Waste - Store in Satellite Area Decon->Dispose

Caption: The four-stage workflow for handling the indole carboxylate compound.

Step-by-Step Methodology
  • Preparation:

    • Verify that the chemical fume hood has a current certification and is functioning correctly (check airflow monitor).

    • Clear the workspace of all unnecessary items.

    • Don all required PPE as specified in Section 2.

    • Place an absorbent, plastic-backed liner on the work surface of the fume hood to contain any minor spills.

  • Handling and Operations:

    • Perform all manipulations of the solid compound or its solutions well within the fume hood (at least 6 inches from the sash).

    • When weighing, use an analytical balance inside the hood or a tared, sealed container to transport the material to a balance outside the hood.

    • Use spatulas and other tools carefully to minimize the generation of airborne dust.

    • When not in use, ensure the primary container is tightly sealed.[13][14]

  • Decontamination and Spill Response:

    • Routine Decontamination: Wipe down the work surface with an appropriate solvent (e.g., 70% ethanol) after handling is complete. Decontaminate all equipment used.

    • Personal Decontamination: Remove PPE in the correct order to avoid cross-contamination: outer gloves, face shield, lab coat, goggles, inner gloves. Wash hands thoroughly with soap and water immediately after.[13]

    • Spill Response:

      • Small Spill (in fume hood): Absorb with a chemical absorbent pad or inert material (e.g., vermiculite). Gently sweep the material into a designated hazardous waste container.

      • Large Spill: Evacuate the immediate area. Alert laboratory personnel and the safety officer. Do not attempt to clean up a large spill without proper training and equipment.

Storage and Disposal Plan

Storage

Proper storage is crucial for maintaining chemical integrity and safety.

  • Location: Store in a dry, cool, and well-ventilated place.[7][13]

  • Container: Keep the container tightly closed to prevent contamination and potential release.[7][13]

  • Security: The storage location should be locked or otherwise secured to restrict unauthorized access.[7][13]

  • Compatibility: Store away from incompatible materials, such as strong oxidizing agents.[13]

Disposal

Chemical waste must be managed as a regulated hazardous material.

  • Segregation: All disposable materials contaminated with the compound (e.g., gloves, absorbent pads, pipette tips) must be placed in a clearly labeled, sealed hazardous waste container.

  • Labeling: The waste container must be labeled "Hazardous Waste" and include the full chemical name.

  • Environmental Protection: Under no circumstances should this chemical or its waste be disposed of down the drain.[7] Discharge into the environment must be avoided.[7]

  • Final Disposal: All waste must be disposed of through an approved institutional or commercial hazardous waste management program, in accordance with all local and national regulations.[7]

Emergency Procedures

In the event of an accidental exposure, immediate and correct action is critical.

Table 2: First Aid Measures for Exposure

Exposure Route Immediate Action
Inhalation Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[5]
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[5][13] Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][15] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][13]

References

  • Material Safety Data Sheet - Methyl 4-bromo-3-methoxythiophene-2-carboxylate. Cole-Parmer. Available from: [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. Available from: [Link]

  • Examples of PPE for Various Dangerous Goods Classes. Storemasta Blog. (2025-07-02). Available from: [Link]

  • methyl 3-(2-methoxy-2-oxoethyl)-1H-indene-2-carboxylate. ChemSynthesis. (2025-05-20). Available from: [Link]

  • PPE For Chemical Handling With Example. Industrial Safety Tips. (2025-06-06). Available from: [Link]

  • Biodegradation and Biotransformation of Indole: Advances and Perspectives. PMC - National Center for Biotechnology Information. (2018-11-01). Available from: [Link]

  • Hazardous Substance Fact Sheet - Methyl Benzoate. NJ.gov. Available from: [Link]

  • Personal Protective Equipment (PPE). CHEMM. Available from: [Link]

  • Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions. (2024-08-27). Available from: [Link]

  • SAFETY DATA SHEET - FORMULE Y KITCHEN AND BATHROOMS MONOLAYER CEILING PAINT ECOLABEL. BB FABRICATION. Available from: [Link]

  • The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. MDPI. Available from: [Link]

  • Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. Der Pharma Chemica. Available from: [Link]

  • Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. PMC - National Center for Biotechnology Information. Available from: [Link]

  • Personal Protective Equipment (PPE). US EPA. (2025-09-12). Available from: [Link]

  • Recent advances in the development of one-pot/multistep syntheses of 3,4-annulated indoles. Tetrahedron Letters, 2020. Sci-Hub. (2025-08-25). Available from: [Link]

  • Ethyl 3-(2-ethoxy-2-oxoethyl)-1-methyl-1H-indole-2-carboxylate. MySkinRecipes. Available from: [Link]

  • 1H-Indole-2-carboxylic acid, 3-(2-aminoethyl)-5-methoxy-. PubChem. Available from: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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